molecular formula C10H16N4O4 B1662732 Ipramidil CAS No. 83656-38-6

Ipramidil

Numéro de catalogue: B1662732
Numéro CAS: 83656-38-6
Poids moléculaire: 256.26 g/mol
Clé InChI: JSKUFGFVEPNZDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

83656-38-6

Formule moléculaire

C10H16N4O4

Poids moléculaire

256.26 g/mol

Nom IUPAC

2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide

InChI

InChI=1S/C10H16N4O4/c1-5(2)11-9(15)7-8(14(17)18-13-7)10(16)12-6(3)4/h5-6H,1-4H3,(H,11,15)(H,12,16)

Clé InChI

JSKUFGFVEPNZDX-UHFFFAOYSA-N

SMILES canonique

CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-]

Synonymes

C80 1324
C80-1324
ipramidil
N,N-diisopropyl-3,4-furazandicarboxamide-2-oxide

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Nipradilol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipradilol is a pharmaceutical agent with a unique and multifaceted mechanism of action, positioning it as a compound of significant interest in cardiovascular and ocular pharmacology. It is characterized by its dual activity as a non-selective β-adrenoceptor antagonist and an α₁-adrenoceptor antagonist, coupled with the ability to donate nitric oxide (NO).[1][2] This combination of effects results in a complex pharmacological profile that includes vasodilation, reduction in heart rate and myocardial contractility, and potent anti-hypertensive and anti-glaucoma properties.[1][3] This technical guide provides a comprehensive overview of the core mechanisms of action of Nipradilol, supported by quantitative data from key experiments and detailed methodologies.

Core Mechanisms of Action

Nipradilol's therapeutic effects stem from three primary molecular actions:

  • Non-selective β-Adrenoceptor Antagonism: Nipradilol competitively blocks β₁ and β₂ adrenergic receptors.[1][2] This action leads to a reduction in the effects of catecholamines (epinephrine and norepinephrine), resulting in decreased heart rate, myocardial contractility, and cardiac output.[1] This β-blocking activity is a cornerstone of its use in managing hypertension and angina pectoris.[1] The S-configuration at the 2' position of the aryloxypropanolamine side chain is crucial for its potent β-adrenoceptor blocking activity.[4]

  • α₁-Adrenoceptor Antagonism: Nipradilol also exhibits antagonistic activity at α₁-adrenoceptors.[5][6] This blockade inhibits vasoconstriction induced by norepinephrine, contributing to its vasodilatory and blood pressure-lowering effects.[6] The nitroxy group in the Nipradilol molecule is important for its α₁-blocking activity.[6]

  • Nitric Oxide (NO) Donation: A distinguishing feature of Nipradilol is its ability to release nitric oxide.[1][2] This NO-donating property leads to the activation of soluble guanylate cyclase in vascular smooth muscle cells, resulting in increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation.[7][8] This direct vasodilatory action is independent of its adrenoceptor blockade and contributes significantly to its therapeutic effects, particularly in increasing ocular blood flow in the treatment of glaucoma.[7][9]

The combined potencies of these vascular actions in ocular arteries are ordered as follows: β-adrenoceptor inhibition > α₁-adrenoceptor inhibition > direct vasodilation via nitric oxide release.[5]

Signaling Pathways

The multifaceted mechanism of Nipradilol involves the modulation of several key signaling pathways.

Adrenoceptor Antagonism Signaling

Nipradilol Signaling via Adrenoceptor Antagonism cluster_beta β-Adrenoceptor Pathway cluster_alpha α1-Adrenoceptor Pathway Norepinephrine_beta Norepinephrine/ Epinephrine Beta_Receptor β-Adrenoceptors (β1, β2) Norepinephrine_beta->Beta_Receptor AC Adenylate Cyclase Beta_Receptor->AC Gs cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cardiac_Effects ↑ Heart Rate ↑ Contractility PKA->Cardiac_Effects Norepinephrine_alpha Norepinephrine Alpha_Receptor α1-Adrenoceptors Norepinephrine_alpha->Alpha_Receptor PLC Phospholipase C Alpha_Receptor->PLC Gq IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Nipradilol Nipradilol Nipradilol->Beta_Receptor Antagonism Nipradilol->Alpha_Receptor Antagonism Nipradilol Signaling via Nitric Oxide Donation Nipradilol Nipradilol NO Nitric Oxide (NO) Nipradilol->NO Denitrification sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activation MLC Myosin Light Chain (Dephosphorylation) MLCP->MLC Relaxation Smooth Muscle Relaxation (Vasodilation) MLC->Relaxation Experimental Workflow: Radioligand Binding Assay Tissue_Prep Tissue Homogenization (Rat Heart, Brain, Spleen) Membrane_Prep Membrane Preparation (Centrifugation) Tissue_Prep->Membrane_Prep Incubation Incubation with [³H]-prazosin and Nipradilol/Derivatives Membrane_Prep->Incubation Separation Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (Scatchard/Non-linear Regression) to determine pKi Quantification->Analysis Experimental Workflow: Isolated Aortic Ring Assay Aorta_Prep Isolation and Preparation of Rat Aortic Rings Mounting Mounting of Aortic Rings in Organ Bath Aorta_Prep->Mounting Equilibration Equilibration under Optimal Tension Mounting->Equilibration Pre-incubation Pre-incubation with Nipradilol or Vehicle Equilibration->Pre-incubation Contraction Cumulative Addition of Phenylephrine to Induce Contraction Pre-incubation->Contraction Measurement Measurement of Isometric Tension Contraction->Measurement Analysis Data Analysis (Schild Plot) to determine pA₂ Measurement->Analysis

References

An In-depth Technical Guide to the Ipramidil Signaling Pathway in Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipramidil (also known as C80-1324) is a vasodilator compound with the chemical formula C₁₀H₁₆N₄O₄.[1][2] Its primary pharmacological effect is the relaxation of vascular smooth muscle, leading to the widening of blood vessels and increased blood flow. This action is particularly noted in the coronary circulation. The core mechanism of this compound's action lies in its ability to modulate the nitric oxide (NO) signaling pathway. Specifically, this compound enhances the release of NO and activates soluble guanylate cyclase (sGC), the primary receptor for NO in vascular smooth muscle cells.[1] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a key second messenger that orchestrates a cascade of events culminating in vasodilation.[1][2]

The this compound Signaling Pathway: Activation of the NO-sGC-cGMP Cascade

The signaling pathway initiated by this compound in vascular smooth muscle cells is centered around the canonical nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) axis. This pathway is a fundamental regulator of vascular tone.[3][4][5]

Nitric Oxide Release and Soluble Guanylate Cyclase Activation

This compound is reported to promote the release of nitric oxide. NO, a gaseous signaling molecule, readily diffuses from its source and traverses the cell membrane of vascular smooth muscle cells. Inside the cell, NO binds to the heme moiety of soluble guanylate cyclase (sGC), a heterodimeric enzyme.[3] This binding event induces a conformational change in sGC, leading to its activation. This compound is also described as a direct activator of sGC, suggesting it may enhance the enzyme's activity independently of or synergistically with NO.[1][2]

Cyclic GMP Synthesis and Downstream Effectors

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The accumulation of intracellular cGMP is the central event in the signaling cascade. cGMP then activates cGMP-dependent protein kinase (PKG).[4]

PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration ([Ca²⁺]i) and a desensitization of the contractile machinery to Ca²⁺. The key mechanisms include:

  • Inhibition of Ca²⁺ influx: PKG can phosphorylate and inhibit L-type Ca²⁺ channels, reducing the influx of extracellular Ca²⁺.

  • Enhanced Ca²⁺ sequestration: PKG can phosphorylate phospholamban, a protein associated with the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This phosphorylation enhances SERCA activity, leading to increased sequestration of Ca²⁺ into the sarcoplasmic reticulum.

  • Activation of K⁺ channels: PKG can activate large-conductance calcium-activated potassium channels (BKCa channels), leading to membrane hyperpolarization, which in turn closes voltage-gated Ca²⁺ channels.

  • Decreased myosin light chain phosphorylation: PKG can phosphorylate and inhibit RhoA, a small GTPase that activates Rho-kinase. Rho-kinase, in turn, inhibits myosin light chain phosphatase (MLCP). By inhibiting the RhoA/Rho-kinase pathway, PKG promotes the activity of MLCP. MLCP dephosphorylates the myosin light chain, leading to smooth muscle relaxation.[4]

The culmination of these events is the relaxation of the vascular smooth muscle, resulting in vasodilation.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following table summarizes representative data for other well-characterized soluble guanylate cyclase activators to provide a comparative context for their pharmacological activity.

CompoundTargetAssayValueOrganism/Tissue
BAY 41-2272 Soluble Guanylate CyclaseVasorelaxation (EC₅₀)~30 nMRat Aorta
Cinaciguat Soluble Guanylate CyclasesGC Activation (EC₅₀)~100 nMPurified Bovine Lung sGC
Riociguat Soluble Guanylate CyclaseVasorelaxation (EC₅₀)~10 nMRabbit Aorta
Vericiguat Soluble Guanylate CyclasesGC Activation (EC₅₀)~50 nMPurified Human sGC

This table presents representative values from various studies on sGC activators and should be considered as a general reference for the potency of this class of compounds.

Experimental Protocols

In Vitro Vasorelaxation Assay Using Isolated Aortic Rings

This protocol describes a standard method to assess the vasodilatory effect of a compound like this compound on isolated arterial segments.

1. Tissue Preparation:

  • Male Wistar rats (250-300g) are euthanized by an approved method.
  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).
  • The aorta is cleaned of adhering fat and connective tissue and cut into rings of 3-4 mm in length.
  • For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a fine wire.

2. Isometric Tension Recording:

  • Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with K-H buffer, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.
  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.
  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2 g, with the K-H buffer being replaced every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (PE, e.g., 1 µM).
  • Once the contraction has reached a stable plateau, cumulative concentrations of this compound (e.g., 1 nM to 100 µM) are added to the organ bath.
  • The relaxation response is recorded as a percentage of the pre-contraction induced by PE.
  • The EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) can be calculated from the concentration-response curve.

Measurement of cGMP Levels in Cultured Vascular Smooth Muscle Cells (VSMCs)

This protocol outlines a method to quantify the intracellular accumulation of cGMP in response to this compound.

1. Cell Culture:

  • Primary VSMCs are isolated from rat aortas by enzymatic digestion and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
  • For experiments, cells are seeded in 24-well plates and grown to confluence.

2. Cell Treatment:

  • Before the experiment, the culture medium is replaced with serum-free DMEM for 24 hours to induce quiescence.
  • The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX (100 µM), for 30 minutes to prevent cGMP degradation.
  • This compound is then added at various concentrations and incubated for a specified time (e.g., 10-30 minutes).

3. cGMP Extraction and Quantification:

  • The incubation is terminated by removing the medium and adding 0.1 M HCl to lyse the cells and stop enzymatic activity.
  • The cell lysates are collected and centrifuged to pellet the protein.
  • The supernatant, containing the cGMP, is collected.
  • The concentration of cGMP is determined using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
  • The protein content of the cell pellet is determined using a standard protein assay (e.g., BCA assay) to normalize the cGMP levels.

Visualizations

Ipramidil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound sGC_inactive Soluble Guanylate Cyclase (inactive) This compound->sGC_inactive activates NO Nitric Oxide (NO) This compound->NO ↑ release sGC_active Soluble Guanylate Cyclase (active) GTP GTP NO->sGC_inactive activates cGMP cGMP GTP->cGMP catalyzed by sGC_active PKG PKG cGMP->PKG activates Ca_channels ↓ Ca²⁺ Influx PKG->Ca_channels MLCP ↑ Myosin Light Chain Phosphatase Activity PKG->MLCP Relaxation Vasorelaxation Ca_channels->Relaxation MLCP->Relaxation

Caption: this compound signaling pathway in vascular smooth muscle.

Vasorelaxation_Workflow start Start prep Isolate Aortic Rings start->prep mount Mount in Organ Bath prep->mount equilibrate Equilibrate under Tension mount->equilibrate contract Induce Contraction (e.g., with Phenylephrine) equilibrate->contract add_drug Add Cumulative Doses of this compound contract->add_drug record Record Relaxation Response add_drug->record analyze Analyze Data (Calculate % Relaxation, EC₅₀) record->analyze end End analyze->end

Caption: Experimental workflow for in vitro vasorelaxation assay.

Logical_Relationship This compound This compound NO_sGC ↑ Nitric Oxide Release & Soluble Guanylate Cyclase Activation This compound->NO_sGC initiates cGMP ↑ Intracellular cGMP NO_sGC->cGMP leads to PKG ↑ PKG Activity cGMP->PKG results in Ca_MLCP ↓ Intracellular Ca²⁺ & ↑ MLCP Activity PKG->Ca_MLCP causes Vasodilation Vasodilation Ca_MLCP->Vasodilation produces

Caption: Logical flow of this compound's mechanism of action.

References

Molecular Targets of Ipramidil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipramidil is a pharmaceutical agent identified as a soluble guanylate cyclase (sGC) activator. This technical guide provides a comprehensive overview of the molecular targets of this compound, with a focus on its mechanism of action, downstream signaling pathways, and the experimental methodologies used for its characterization. While specific quantitative binding data for this compound is not extensively available in publicly accessible literature, this document synthesizes the known information regarding its primary molecular target and the broader class of sGC activators to which it belongs.

Introduction

This compound is a vasodilator that has been investigated for its therapeutic potential in cardiovascular conditions such as cardiac arrhythmia. Its primary mechanism of action is the activation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. Activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates a variety of physiological responses, most notably smooth muscle relaxation and vasodilation.

This guide will detail the molecular interactions of this compound with its target, the downstream signaling cascades, and provide generalized experimental protocols relevant to the study of sGC activators.

Primary Molecular Target: Soluble Guanylate Cyclase (sGC)

The principal molecular target of this compound is the enzyme soluble guanylate cyclase (sGC). sGC is a heterodimeric protein composed of an alpha (α) and a beta (β) subunit. It contains a heme prosthetic group that serves as the receptor for nitric oxide (NO), the endogenous activator of the enzyme.

This compound is classified as an sGC activator, a class of compounds that enhance the activity of sGC. These compounds are of significant interest for the treatment of cardiovascular diseases where the NO-sGC-cGMP signaling pathway is impaired.

Mechanism of Action

As an sGC activator, this compound enhances the production of cGMP from guanosine triphosphate (GTP). This leads to an accumulation of intracellular cGMP, which in turn activates downstream effectors, primarily cGMP-dependent protein kinase (PKG). The activation of PKG initiates a signaling cascade that results in the relaxation of vascular smooth muscle cells, leading to vasodilation and increased blood flow.

Quantitative Data

Despite extensive literature searches, specific quantitative data on the binding affinity of this compound to soluble guanylate cyclase (e.g., Kᵢ or IC₅₀ values) from publicly available scientific research is limited. The following table presents a placeholder for such data, which would be critical for a complete pharmacological profile.

CompoundTargetAssay TypeAffinity (Kᵢ)Potency (IC₅₀/EC₅₀)Reference
This compoundSoluble Guanylate Cyclase (sGC)Radioligand BindingData not availableData not available
This compoundsGC-mediated cGMP productionFunctional AssayData not available
This compoundVasodilationFunctional AssayData not available

Researchers are encouraged to perform dose-response studies to determine the EC₅₀ of this compound in functional assays measuring cGMP accumulation or vasodilation to populate this table.

Signaling Pathways

The activation of sGC by this compound initiates a well-characterized signaling pathway that plays a crucial role in cardiovascular homeostasis.

The sGC-cGMP-PKG Signaling Cascade

The primary signaling pathway modulated by this compound is the sGC-cGMP-PKG cascade. The key steps are as follows:

  • sGC Activation: this compound binds to and activates soluble guanylate cyclase.

  • cGMP Synthesis: Activated sGC catalyzes the conversion of GTP to cGMP.

  • PKG Activation: Increased intracellular levels of cGMP lead to the activation of cGMP-dependent protein kinase (PKG).

  • Phosphorylation of Downstream Targets: PKG phosphorylates various downstream protein targets, including ion channels and contractile proteins within smooth muscle cells.

  • Physiological Response: The net effect of this cascade is a decrease in intracellular calcium concentration, leading to smooth muscle relaxation, vasodilation, and increased blood flow.

The following diagram illustrates the logical flow of this signaling pathway.

sGC_Signaling_Pathway This compound-Mediated sGC Signaling Pathway This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC activates GTP GTP cGMP cGMP GTP->cGMP converted by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Phosphorylation Phosphorylation of Downstream Targets PKG->Phosphorylation catalyzes Response Smooth Muscle Relaxation (Vasodilation) Phosphorylation->Response leads to

This compound-Mediated sGC Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for sGC

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for soluble guanylate cyclase. This requires a suitable radioligand that binds to sGC.

Objective: To determine the inhibition constant (Kᵢ) of this compound for sGC.

Materials:

  • Purified soluble guanylate cyclase

  • Radioligand (e.g., [³H]-labeled sGC ligand)

  • This compound (or other test compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microtiter plate, combine the purified sGC enzyme, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

The following diagram outlines the workflow for this assay.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis sGC_prep Prepare purified sGC Incubate Incubate sGC, radioligand, and this compound sGC_prep->Incubate Ligand_prep Prepare radioligand and This compound dilutions Ligand_prep->Incubate Filter Filter through glass fiber filters Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation counting Wash->Count Plot Plot % specific binding vs. [this compound] Count->Plot Calculate Determine IC50 and calculate Ki Plot->Calculate

Radioligand Binding Assay Workflow
cGMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cGMP in a cellular context.

Objective: To determine the potency (EC₅₀) of this compound in stimulating cGMP production.

Materials:

  • Cell line expressing sGC (e.g., vascular smooth muscle cells, or a recombinant cell line)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Cell lysis buffer

  • cGMP immunoassay kit (e.g., ELISA or TR-FRET based)

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a defined period (e.g., 30 minutes) to inhibit cGMP breakdown.

  • Stimulation: Treat the cells with varying concentrations of this compound for a specific time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells to release intracellular cGMP.

  • cGMP Quantification: Measure the concentration of cGMP in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

The following diagram outlines the workflow for this assay.

cGMP_Assay_Workflow cGMP Accumulation Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection and Analysis Plate_cells Plate and culture cells Pretreat Pre-treat with PDE inhibitor Plate_cells->Pretreat Stimulate Stimulate with this compound Pretreat->Stimulate Lyse Lyse cells Stimulate->Lyse Quantify Quantify cGMP using immunoassay Lyse->Quantify Analyze Plot dose-response and determine EC50 Quantify->Analyze

cGMP Accumulation Assay Workflow

Conclusion

This compound's primary molecular target is soluble guanylate cyclase. As an sGC activator, it enhances the production of cGMP, leading to vasodilation. While specific quantitative pharmacological data for this compound remains to be fully elucidated in publicly accessible literature, the established mechanisms of sGC activation and the downstream signaling pathways provide a strong framework for understanding its biological effects. The experimental protocols outlined in this guide offer a basis for the further characterization of this compound and other novel sGC activators, which hold promise for the treatment of a range of cardiovascular diseases. Further research is warranted to precisely quantify the binding affinity and potency of this compound to facilitate its potential clinical development.

In-depth Technical Guide on Ipramidil: Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the available scientific literature reveals a significant scarcity of detailed information regarding the pharmacokinetics and pharmacodynamics of Ipramidil. The majority of search results pertain to "Iopamidol," a radiographic contrast agent, suggesting a potential for nomenclature confusion or the limited clinical development of this compound.

One available source describes this compound as a soluble guanylate cyclase activator intended for the treatment of cardiac arrhythmia and ventricular dysfunction.[1] This mechanism of action involves increasing the levels of cyclic guanosine monophosphate (cGMP) in cardiac and vascular cells, which is expected to lead to vasodilation and increased blood flow.[1] The same source suggests its potential use in diagnosing fatty acid metabolism and indicates that it can be administered orally or intravenously at a recommended dose of 1mg/kg, or 2mg/kg for patients with congestive heart failure.[1]

Experimental protocols for key experiments, essential for a technical guide, are also absent from the available information. Without access to primary research articles or clinical trial data, it is not possible to provide detailed methodologies for the assessment of this compound's effects.

Consequently, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz is not feasible due to the lack of foundational information.

Pharmacodynamics: Proposed Mechanism of Action

Based on the limited information, the proposed pharmacodynamic effect of this compound centers on the activation of soluble guanylate cyclase (sGC).[1]

This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation IncreasedBloodFlow Increased Blood Flow Vasodilation->IncreasedBloodFlow

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Ipramidil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipramidil, with the CAS number 83656-38-6, is a furoxan-based compound investigated for its potential therapeutic applications stemming from its activity as a nitric oxide (NO) donor. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound. It details a plausible synthetic pathway, outlines its mechanism of action as a soluble guanylate cyclase (sGC) activator, and presents its key physicochemical properties. Furthermore, this document includes detailed experimental protocols for the synthesis and biological characterization of this compound, aimed at facilitating further research and development in the field of cardiovascular and related therapies.

Chemical Properties of this compound

This compound, systematically named 2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide, is a heterocyclic compound belonging to the furoxan (1,2,5-oxadiazole 2-oxide) class. Its chemical structure is characterized by a central furoxan ring substituted with two isopropylamide groups.

PropertyValueReference
IUPAC Name 2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide
CAS Number 83656-38-6
Molecular Formula C₁₀H₁₆N₄O₄[1][2]
Molecular Weight 256.26 g/mol [1][2]
Appearance White to off-white solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.
Melting Point Not available
pKa Not available

Synthesis of this compound

A detailed, step-by-step synthesis of this compound has not been explicitly reported in publicly available literature. However, based on established synthetic methodologies for furoxan-3,4-dicarboxamides, a plausible multi-step synthesis is proposed below. The key starting material would be a dialkyl furoxan-3,4-dicarboxylate, which can be synthesized from the corresponding dialkyl dioxime.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves a two-step process starting from dimethyl furoxan-3,4-dicarboxylate:

Step 1: Synthesis of Dimethyl Furoxan-3,4-dicarboxylate

This intermediate can be synthesized from dimethyl dioxime through an oxidative cyclization reaction.

Step 2: Amidation of Dimethyl Furoxan-3,4-dicarboxylate

The diester is then reacted with isopropylamine to form the desired N,N'-diisopropyl-furoxan-3,4-dicarboxamide (this compound).

This compound Synthesis Pathway cluster_0 Step 1: Furoxan Ring Formation cluster_1 Step 2: Amidation Dimethyl_Dioxime Dimethyl Dioxime Dimethyl_Furoxan Dimethyl Furoxan-3,4-dicarboxylate Dimethyl_Dioxime->Dimethyl_Furoxan Oxidative Cyclization (e.g., N2O4) Dimethyl_Furoxan_2 Dimethyl Furoxan-3,4-dicarboxylate This compound This compound Dimethyl_Furoxan_2->this compound Amidation Isopropylamine Isopropylamine Isopropylamine->this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of Dimethyl Furoxan-3,4-dicarboxylate

  • Materials: Dimethyl dioxime, dinitrogen tetroxide (N₂O₄), anhydrous diethyl ether.

  • Procedure:

    • Dissolve dimethyl dioxime (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

    • Cool the solution to 0°C in an ice bath.

    • Bubble a stream of dinitrogen tetroxide (N₂O₄) gas through the solution for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, purge the solution with nitrogen gas to remove excess N₂O₄.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dimethyl furoxan-3,4-dicarboxylate.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound

  • Materials: Dimethyl furoxan-3,4-dicarboxylate, isopropylamine, methanol, triethylamine (optional).

  • Procedure:

    • Dissolve dimethyl furoxan-3,4-dicarboxylate (1 equivalent) in methanol in a sealed reaction vessel.

    • Add an excess of isopropylamine (at least 2.2 equivalents) to the solution. A catalytic amount of a non-nucleophilic base such as triethylamine can be added to facilitate the reaction.

    • Heat the mixture at reflux for 12-24 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude this compound.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Mechanism of Action

This compound functions as a nitric oxide (NO) donor. The furoxan ring is a key structural feature that, upon enzymatic or chemical reduction in vivo, releases NO. The liberated NO then activates soluble guanylate cyclase (sGC), a key enzyme in the cardiovascular system. Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels triggers a cascade of downstream signaling events, ultimately resulting in smooth muscle relaxation and vasodilation.

This compound Mechanism of Action This compound This compound NO Nitric Oxide (NO) This compound->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation Leads to

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Protocols for Biological Evaluation

In Vitro Vasodilation Assay

This protocol is designed to assess the vasodilatory effect of this compound on isolated arterial rings.

  • Materials: Isolated rat aortic rings, Krebs-Henseleit solution, phenylephrine (PE), acetylcholine (ACh), sodium nitroprusside (SNP), this compound stock solution (in DMSO), organ bath system with force transducers.

  • Procedure:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

    • Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.

    • Induce contraction with phenylephrine (PE, 1 µM).

    • Once a stable contraction is achieved, test for endothelium integrity by adding acetylcholine (ACh, 10 µM). A relaxation of >70% indicates intact endothelium.

    • Wash the rings and allow them to return to baseline tension.

    • Re-contract the rings with PE (1 µM).

    • Once a stable plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the bath.

    • Record the relaxation response at each concentration.

    • A positive control (e.g., sodium nitroprusside) and a vehicle control (DMSO) should be run in parallel.

    • Express the relaxation as a percentage of the PE-induced pre-contraction.

Soluble Guanylate Cyclase (sGC) Activation Assay

This assay measures the ability of this compound to directly activate sGC.

  • Materials: Purified sGC enzyme, GTP, this compound, NO donor (e.g., SNP as a positive control), reaction buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl₂, 1 mM DTT, 0.5 mM GTP), cGMP enzyme immunoassay (EIA) kit.

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer and purified sGC enzyme.

    • Add varying concentrations of this compound or the positive control (SNP) to the reaction mixture.

    • Initiate the reaction by adding GTP.

    • Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

    • Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).

    • Quantify the amount of cGMP produced using a cGMP EIA kit according to the manufacturer's instructions.

    • Calculate the fold activation of sGC by this compound compared to the basal activity (no drug).

Conclusion

This compound presents an interesting scaffold for the development of novel therapeutic agents, particularly in the cardiovascular arena, due to its function as a nitric oxide donor. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its mechanism of action. The detailed experimental protocols are intended to serve as a practical resource for researchers aiming to further investigate the synthesis and biological activities of this compound and related furoxan derivatives. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Ipramidil: A Technical Guide to a Potent Vasodilator of the Furazanone Class

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ipramidil (CAS 83656-38-6), a potent vasodilator belonging to the furazanone class of compounds. Initially miscategorized in some contexts as a pyrazolo[1,5-a]pyrimidine derivative, this compound's true chemical identity is N,N-diisopropyl-3,4-furazandicarboxamide 2-oxide. Its mechanism of action involves the release of nitric oxide (NO), leading to the activation of soluble guanylate cyclase (sGC) and subsequent vasodilation. This guide details this compound's chemical structure, synthesis, mechanism of action, and available pharmacological data, presenting quantitative information in structured tables and illustrating key pathways and workflows with diagrams. The content is intended to serve as a foundational resource for researchers and professionals engaged in cardiovascular drug discovery and development.

Introduction

This compound is a pharmaceutical compound investigated for its significant vasodilator properties, with potential applications in the treatment of cardiac conditions such as arrhythmia and ventricular dysfunction.[1] It functions as a soluble guanylate cyclase (sGC) activator by donating nitric oxide (NO), which plays a crucial role in vasodilation and blood flow regulation.[1][2] Preclinical studies have suggested that this compound's vasodilator action on coronary vessels may be more potent than that of the commonly used vasodilator, glyceryl trinitrate.[2] This guide aims to consolidate the available technical information on this compound, with a focus on its chemical characteristics, synthesis, and pharmacological profile.

Chemical Structure and Properties

Contrary to some initial classifications, this compound is not a pyrazolo[1,5-a]pyrimidine derivative. Its core structure is a furazanone ring. The definitive chemical identity of this compound is N,N-diisopropyl-3,4-furazandicarboxamide 2-oxide.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 83656-38-6[1]
Molecular Formula C₁₀H₁₆N₄O₄[1]
Molecular Weight 256.26 g/mol [1]
IUPAC Name 2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide[2]
Synonyms C80 1324, N,N-diisopropyl-3,4-furazandicarboxamide-2-oxide[2]

Synthesis

The synthesis of this compound involves the nitration of isosorbide as a key step.[2] While a detailed, step-by-step industrial synthesis protocol is not publicly available, the general synthesis of related 3,4-disubstituted-1,2,5-oxadiazole-2-oxides (furoxans) can provide a basis for understanding the synthetic route.

A general approach to the synthesis of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides involves the reaction of a substituted ethene with an aqueous sodium nitrite solution in acetic acid.[3] For this compound, a plausible synthetic pathway would involve the creation of a precursor molecule containing the diisopropylamide functionalities, followed by the formation of the furazanone ring.

Mechanism of Action

This compound exerts its pharmacological effects through the nitric oxide (NO) signaling pathway. As a furazanone derivative, it acts as an NO donor. The release of NO is typically mediated by a reaction with thiols.[2]

The liberated NO then diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels and relaxation of the vascular smooth muscle, causing vasodilation.[2]

sGC_Activation_Pathway This compound This compound (Furazanone derivative) NO Nitric Oxide (NO) This compound->NO NO release (thiol-mediated) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive activates sGC_active sGC - Active GTP GTP cGMP cGMP GTP->cGMP sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to

This compound's Mechanism of Action via the NO-sGC-cGMP Pathway.

Pharmacological Data

Quantitative pharmacological data for this compound is limited in publicly accessible literature. Preclinical investigations have primarily focused on its cardiovascular effects in isolated organ models.

Table 2: Preclinical Pharmacological Data for this compound

ParameterFindingExperimental ModelReference
Vasodilator Activity Marked dilator activity in the coronary circulation. More potent than glyceryl trinitrate in increasing coronary flow.Isolated working guinea pig hearts[2]
Inotropic Effect Weak positive inotropic effect (slight increase in the force of heart contractions).Not specified[2]
Tachyphylaxis Does not induce tachyphylaxis (rapid decrease in response).Not specified[2]

Further research is required to determine key quantitative parameters such as IC₅₀ and EC₅₀ values for sGC activation, as well as comprehensive pharmacokinetic (ADME) and pharmacodynamic profiles.

Experimental Protocols

In Vitro sGC Activation Assay

This protocol outlines a general method for measuring the in vitro activation of sGC by a test compound like this compound.

sGC_Assay_Workflow Start Start: Prepare Purified sGC Incubate Incubate sGC with This compound and GTP Start->Incubate Stop Stop Reaction Incubate->Stop Measure Measure cGMP Production (e.g., ELISA, RIA) Stop->Measure Analyze Analyze Data (Determine EC₅₀) Measure->Analyze

General workflow for an in vitro sGC activation assay.

Methodology:

  • Preparation of Purified sGC: Purify soluble guanylate cyclase from a suitable source (e.g., bovine lung) or use a commercially available recombinant enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing a known concentration of purified sGC, a phosphodiesterase inhibitor (to prevent cGMP degradation), and guanosine triphosphate (GTP).

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a vehicle control and a positive control (e.g., a known sGC activator like YC-1).

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-15 minutes).

  • Reaction Termination: Stop the reaction by adding a solution like ice-cold trichloroacetic acid.

  • cGMP Quantification: Measure the amount of cGMP produced in each reaction tube using a sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

  • Data Analysis: Plot the cGMP concentration against the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Ex Vivo Vasodilation Assay

This protocol describes a general method to assess the vasodilatory effects of this compound on isolated blood vessels.

Methodology:

  • Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

  • Contraction Induction: Induce a sustained contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

  • Measurement of Relaxation: Record the changes in isometric tension of the arterial rings after each addition of this compound.

  • Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC₅₀ value.

Conclusion

This compound is a furazanone-based vasodilator that acts as a nitric oxide donor, leading to the activation of the sGC-cGMP signaling pathway. While preclinical data suggest its potential as a potent cardiovascular agent, a comprehensive understanding of its pharmacological profile is still lacking. This technical guide has consolidated the available information on this compound's chemical nature, mechanism of action, and has provided a framework for its further investigation. Future research should focus on elucidating its detailed synthesis, obtaining robust quantitative pharmacological data, and conducting well-designed preclinical and clinical studies to fully evaluate its therapeutic potential.

References

An In-Depth Technical Guide to Ipramidil and Nitric Oxide Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipramidil (also known as C80-1324) is a vasodilator agent belonging to the furoxan class of compounds. Its mechanism of action is intrinsically linked to the release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its role as a nitric oxide donor and its subsequent effects on the NO-cGMP signaling pathway. Detailed experimental protocols for assessing its activity and quantitative data from relevant studies are presented to support further research and development.

Core Mechanism of Action: Nitric Oxide Donation and Soluble Guanylate Cyclase Activation

This compound exerts its vasodilatory effects primarily through the direct release of nitric oxide. As a furoxan derivative, this compound undergoes biotransformation, leading to the liberation of NO. This exogenous NO then activates soluble guanylate cyclase (sGC), a key enzyme in vascular smooth muscle cells. The activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration initiates a signaling cascade that results in vasodilation.[1][2]

The primary signaling pathway for this compound-induced vasodilation is as follows:

Ipramidil_Signaling_Pathway This compound This compound (Furoxan) NO_Release Nitric Oxide (NO) Release This compound->NO_Release Biotransformation sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activation GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC Vasodilation Vasodilation cGMP->Vasodilation Downstream Signaling

Figure 1: this compound's core signaling pathway leading to vasodilation.

Quantitative Data on this compound's Vasodilatory Effects

Quantitative data on the vasodilatory potency of this compound has been primarily derived from ex vivo studies using isolated heart preparations. These studies allow for the direct measurement of coronary blood flow in response to drug administration.

ParameterValueSpecies/ModelExperimental ConditionReference
Increase in Coronary Flow 67 ± 9%Isolated Guinea Pig Heart1 µg/mL this compound[1]
Coronary Dilation Significant active dilationIsolated HeartsNot specified[1]
Inotropic Effect Weak positiveIsolated HeartsNot specified[1]
Chronotropic Effect 10-30 beats per minute increaseIsolated HeartsConcentration independent[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the nitric oxide-releasing and vasodilatory properties of this compound.

Langendorff Isolated Heart Preparation for Coronary Vasodilation

The Langendorff apparatus is a classic ex vivo method to study the effects of pharmacological agents on the heart, including coronary blood flow, in the absence of systemic physiological variables.

Objective: To quantify the effect of this compound on coronary blood flow in an isolated heart.

Experimental Workflow:

Langendorff_Workflow Start Start Anesthesia Anesthetize Animal (e.g., guinea pig) Start->Anesthesia Heart_Isolation Isolate Heart and Mount on Langendorff Apparatus Anesthesia->Heart_Isolation Stabilization Stabilization Period (Retrograde Perfusion with Krebs-Henseleit Buffer) Heart_Isolation->Stabilization Baseline Record Baseline Coronary Flow Stabilization->Baseline Ipramidil_Admin Administer this compound (at desired concentrations) Baseline->Ipramidil_Admin Measure_Flow Continuously Measure Coronary Flow Ipramidil_Admin->Measure_Flow Data_Analysis Analyze Data: Calculate % Change from Baseline Measure_Flow->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the Langendorff isolated heart experiment.

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit buffer (composition below)

  • Animal model (e.g., guinea pig)

  • This compound stock solution

  • Perfusion pump

  • Flowmeter

  • Data acquisition system

Krebs-Henseleit Buffer Composition:

ComponentConcentration (mM)
NaCl118
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25
Glucose11

Procedure:

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols.

  • Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus for retrograde perfusion.

  • Perfusion: Begin perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 60 mmHg) and temperature (37°C).

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline coronary flow is recorded.

  • Drug Administration: Introduce this compound into the perfusion buffer at various concentrations.

  • Data Collection: Continuously monitor and record coronary flow using a flowmeter.

  • Data Analysis: Calculate the percentage change in coronary flow from baseline for each concentration of this compound.

Griess Assay for Nitric Oxide Quantification

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide by detecting its stable breakdown product, nitrite (NO₂⁻).

Objective: To quantify the amount of nitric oxide released from this compound in a cell-free system.

Experimental Workflow:

Griess_Assay_Workflow Start Start Prepare_Samples Prepare this compound Samples and Nitrite Standards Start->Prepare_Samples Incubation Incubate Samples to Allow NO Release and Conversion to Nitrite Prepare_Samples->Incubation Add_Griess_A Add Griess Reagent A (Sulfanilamide) Incubation->Add_Griess_A Incubate_A Incubate for 5-10 min Add_Griess_A->Incubate_A Add_Griess_B Add Griess Reagent B (NED) Incubate_A->Add_Griess_B Incubate_B Incubate for 5-10 min Add_Griess_B->Incubate_B Measure_Absorbance Measure Absorbance at 540 nm Incubate_B->Measure_Absorbance Calculate_Concentration Calculate Nitrite Concentration from Standard Curve Measure_Absorbance->Calculate_Concentration End End Calculate_Concentration->End

Figure 3: Workflow for the Griess assay to quantify NO release.

Materials:

  • This compound

  • Griess Reagent:

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same buffer as the this compound samples.

  • Sample Preparation: Dissolve this compound at various concentrations in a suitable buffer.

  • Incubation: Incubate the this compound solutions under conditions that promote NO release (e.g., in the presence of a thiol like L-cysteine at 37°C).

  • Griess Reaction: a. To 50 µL of each standard and sample in a 96-well plate, add 50 µL of Griess Reagent A. b. Incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B to each well. d. Incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the nitrite standards against their concentrations. Use this curve to determine the nitrite concentration in the this compound samples, which corresponds to the amount of NO released.

Chemiluminescence for Direct Nitric Oxide Detection

Chemiluminescence offers a highly sensitive and direct method for measuring nitric oxide in real-time.

Objective: To directly measure the real-time release of nitric oxide from this compound.

Experimental Workflow:

Chemiluminescence_Workflow Start Start Setup Set up Chemiluminescence NO Analyzer Start->Setup Inject_Sample Inject this compound Solution into Reaction Chamber Setup->Inject_Sample Reaction NO reacts with Ozone (O₃) to form excited NO₂ Inject_Sample->Reaction Emission Excited NO₂ decays, emitting light Reaction->Emission Detection Photomultiplier Tube (PMT) detects light emission Emission->Detection Quantification Signal is proportional to NO concentration Detection->Quantification End End Quantification->End

Figure 4: Workflow for direct NO detection by chemiluminescence.

Materials:

  • Chemiluminescence nitric oxide analyzer

  • This compound solution

  • Reaction vessel

  • Inert gas (e.g., nitrogen) for purging

Procedure:

  • Instrument Setup: Calibrate the chemiluminescence NO analyzer according to the manufacturer's instructions.

  • Sample Preparation: Prepare a solution of this compound in a deoxygenated buffer.

  • Measurement: Inject the this compound solution into the reaction vessel of the analyzer. An inert gas carries the released NO into the reaction chamber.

  • Reaction and Detection: In the reaction chamber, the NO gas reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂). As the NO₂ decays to its ground state, it emits light (chemiluminescence).

  • Quantification: A photomultiplier tube detects the emitted light, and the signal is proportional to the concentration of NO in the sample.

Conclusion

This compound is a furoxan-based vasodilator that functions as a nitric oxide donor. Its therapeutic effect is mediated through the activation of soluble guanylate cyclase and the subsequent increase in intracellular cGMP levels, leading to vasodilation. The experimental protocols detailed in this guide, including the Langendorff isolated heart preparation, Griess assay, and chemiluminescence, provide a robust framework for the continued investigation and characterization of this compound and other novel nitric oxide-releasing compounds. Further research is warranted to fully elucidate the quantitative aspects of its NO release kinetics and its full pharmacological profile.

References

The Role of Ipramidil in Guanylate Cyclase Stimulation: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An important note for the reader: Extensive research of publicly available scientific literature did not yield any direct evidence or studies detailing the stimulation of guanylate cyclase by a compound named "Ipramidil." The information that follows provides a comprehensive overview of the well-established mechanisms of guanylate cyclase stimulation, which is likely the core scientific interest of your query. This guide will delve into the nitric oxide (NO) signaling pathway and the classes of compounds known to modulate this critical enzymatic activity.

Introduction to Soluble Guanylate Cyclase (sGC)

Soluble guanylate cyclase (sGC) is a critical enzyme in various physiological processes, most notably in the regulation of vascular tone.[1] It is an intracellular receptor for nitric oxide (NO).[1][2] sGC is a heterodimeric protein composed of an alpha (α) and a beta (β) subunit, which contains a heme prosthetic group essential for NO binding and subsequent enzyme activation.[1] The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[1][3]

The biological effects of cGMP are multifaceted and are primarily mediated through three main types of intracellular effectors: cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs).[3] The degradation of cGMP is catalyzed by several PDE families, which themselves are targets for therapeutic intervention.[3]

The Nitric Oxide (NO) - sGC - cGMP Signaling Pathway

The canonical pathway for sGC activation begins with the synthesis of nitric oxide. In the cardiovascular system, endothelial cells produce NO from the amino acid L-arginine, a reaction catalyzed by endothelial nitric oxide synthase (eNOS).[1][3][4] Once synthesized, NO, being a diffusible gas, readily crosses cell membranes and enters adjacent vascular smooth muscle cells.[3][5][6]

Within the smooth muscle cell, NO binds to the ferrous heme moiety of sGC.[7] This binding event induces a conformational change in the sGC enzyme, leading to its activation and a subsequent increase in the production of cGMP.[6] The elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. A key outcome of PKG activation in vascular smooth muscle is the reduction of intracellular calcium levels and the dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[5][6]

This NO-sGC-cGMP signaling cascade is a fundamental mechanism for regulating blood pressure and blood flow.[1]

Pharmacological Modulation of Soluble Guanylate Cyclase

Impaired NO bioavailability or responsiveness is implicated in the pathophysiology of several cardiovascular diseases.[3] Consequently, pharmacological agents that can enhance the activity of sGC have been developed as therapeutic agents. These compounds are broadly classified into two categories: sGC stimulators and sGC activators.

sGC Stimulators

sGC stimulators are compounds that increase the activity of sGC in its reduced (ferrous heme) state.[8] These molecules act synergistically with NO, meaning they enhance the enzyme's sensitivity to its natural ligand.[1][8] This synergistic action allows for a more robust response even in the presence of low levels of endogenous NO.[8] Examples of sGC stimulators include riociguat and vericiguat, which have been approved for the treatment of pulmonary arterial hypertension and chronic heart failure, respectively.[8]

sGC Activators

In contrast to stimulators, sGC activators are designed to target sGC that is in an oxidized (ferric heme) or heme-free state.[8] Under conditions of oxidative stress, the heme group of sGC can become oxidized, rendering the enzyme unresponsive to NO.[1] sGC activators can directly stimulate these pathologically altered forms of the enzyme, independent of NO.[8] Cinaciguat is an example of an sGC activator.[2][8]

Quantitative Data on sGC Modulators

The following table summarizes publicly available data for representative sGC modulators. It is important to note that specific values can vary depending on the experimental conditions.

CompoundClassTargetEC50Therapeutic Use
RiociguatsGC StimulatorReduced sGCVaries by studyPulmonary Arterial Hypertension[8]
VericiguatsGC StimulatorReduced sGCVaries by studyChronic Heart Failure[8]
CinaciguatsGC ActivatorOxidized/Heme-free sGCVaries by studyInvestigational
YC-1sGC StimulatorReduced sGCVaries by studyPreclinical Research[7]

Experimental Protocols

The study of guanylate cyclase stimulation involves a variety of in vitro and in vivo experimental techniques. Below are generalized protocols for key assays.

Measurement of Guanylate Cyclase Activity

This assay directly measures the enzymatic activity of sGC.

  • Preparation of sGC: Purified recombinant sGC or tissue homogenates containing sGC are used as the enzyme source.

  • Reaction Mixture: The enzyme preparation is incubated in a reaction buffer containing GTP (the substrate), MgCl2 or MnCl2 (as cofactors), and a phosphodiesterase inhibitor (to prevent cGMP degradation).

  • Incubation: The test compound (e.g., an sGC stimulator) and/or an NO donor are added to the reaction mixture, and the reaction is initiated by the addition of GTP. The mixture is incubated at a controlled temperature (typically 37°C) for a defined period.

  • Termination: The reaction is stopped, often by the addition of a strong acid or by heat inactivation.

  • cGMP Quantification: The amount of cGMP produced is quantified using methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or mass spectrometry.

Measurement of Intracellular cGMP Levels

This assay determines the effect of a compound on cGMP levels within intact cells or tissues.

  • Cell/Tissue Preparation: Cultured cells (e.g., vascular smooth muscle cells) or isolated tissues (e.g., aortic rings) are prepared and maintained in an appropriate physiological buffer.

  • Treatment: The cells or tissues are treated with the test compound for a specified duration.

  • Lysis: The cells or tissues are lysed to release intracellular components, including cGMP.

  • cGMP Quantification: The concentration of cGMP in the lysate is measured using a sensitive detection method like ELISA or RIA.

Visualizing the Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

sGC_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO_endo Nitric Oxide (NO) eNOS->NO_endo NO_sm Nitric Oxide (NO) NO_endo->NO_sm Diffuses sGC Soluble Guanylate Cyclase (sGC) NO_sm->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to

Caption: The Nitric Oxide (NO) - sGC - cGMP signaling pathway leading to vasodilation.

Experimental_Workflow cluster_preparation Sample Preparation cluster_treatment Treatment cluster_analysis Analysis prep Prepare Cultured Cells or Isolated Tissue treat Incubate with Test Compound prep->treat lyse Lyse Cells/Tissue treat->lyse quantify Quantify cGMP Levels (e.g., ELISA) lyse->quantify

Caption: A generalized experimental workflow for measuring intracellular cGMP levels.

Conclusion

While the specific compound "this compound" does not appear in the scientific literature in the context of guanylate cyclase stimulation, the underlying principle of modulating this enzyme holds significant therapeutic importance. The NO-sGC-cGMP pathway is a central regulator of vascular homeostasis, and pharmacological agents that target sGC, such as stimulators and activators, have emerged as valuable treatments for cardiovascular diseases. Further research into novel modulators of this pathway continues to be an active and promising area of drug development.

References

The Dawn of a New Era in Medical Imaging: The Early Discovery and Development of Iopamidol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iopamidol, a non-ionic, low-osmolar iodinated contrast agent, marked a pivotal advancement in diagnostic imaging. Developed by the Italian company Bracco, its introduction in the early 1980s revolutionized radiological procedures by offering a significantly improved safety and tolerability profile compared to the high-osmolar ionic agents of the time. This technical guide provides a comprehensive overview of the early discovery and development of Iopamidol, detailing its synthesis, mechanism of action, preclinical toxicology, and foundational clinical trial data. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Early Discovery and Development

The quest for a safer radiographic contrast agent was a significant challenge in the mid-20th century. The first generation of ionic contrast media, while effective in opacifying blood vessels and organs for X-ray imaging, were associated with a high incidence of adverse effects. These effects, ranging from pain and discomfort upon injection to severe allergic reactions and nephrotoxicity, were largely attributed to their high osmolality, which was five to six times greater than that of blood plasma.[1]

Recognizing this unmet clinical need, Bracco initiated an intensive research and development program in the 1970s. This effort, led by a dedicated team of scientists, aimed to synthesize a new class of contrast agents that were non-ionic and had lower osmolality, thereby reducing the physiological burden on patients. This research culminated in the synthesis of Iopamidol, a molecule that represented a breakthrough in the field. Iopamidol was launched in Italy and Germany in 1981 and quickly became the gold standard in diagnostic imaging, a testament to its innovative design and superior clinical performance.[1]

Mechanism of Action

The primary function of Iopamidol is to enhance the contrast of internal body structures during X-ray-based imaging procedures, such as computed tomography (CT) and angiography. Its mechanism of action is not pharmacological but physical. The Iopamidol molecule contains three iodine atoms, which have a high atomic number. These iodine atoms are highly effective at absorbing X-rays.

When Iopamidol is administered intravenously, it is rapidly distributed throughout the extracellular fluid. As it flows through the blood vessels and permeates the interstitial spaces of tissues, the high concentration of iodine atoms in the solution increases the attenuation of X-rays in these areas compared to surrounding tissues. This differential absorption of X-rays creates a clear distinction between the targeted structures and the background, resulting in a high-contrast image that allows for detailed visualization of anatomy and pathology.

The non-ionic nature of Iopamidol means it does not dissociate into charged particles in solution, a key factor in its reduced osmolality and improved safety profile.

Mechanism_of_Action cluster_body Patient's Body X-ray_Source X-ray Source Blood_Vessel Blood Vessel with Iopamidol X-ray_Source->Blood_Vessel X-rays Surrounding_Tissue Surrounding Tissue X-ray_Source->Surrounding_Tissue X-rays Detector X-ray Detector Blood_Vessel->Detector High Attenuation (Fewer X-rays pass through) Surrounding_Tissue->Detector Low Attenuation (More X-rays pass through) High_Contrast_Image High-Contrast Radiographic Image Detector->High_Contrast_Image Signal Processing

Mechanism of Action of Iopamidol.

Synthesis of Iopamidol

The synthesis of Iopamidol is a multi-step process that involves the creation of a tri-iodinated aromatic backbone followed by the attachment of hydrophilic side chains that confer its non-ionic character and water solubility. The following is a representative laboratory-scale synthesis protocol derived from the chemical literature.

Experimental Protocol: Synthesis of Iopamidol

Step 1: Synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide

  • Reaction Setup: In a suitable reaction vessel, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide is dissolved in an aqueous medium.

  • Iodination: The solution is heated to approximately 70-90°C. An iodinating agent, such as iodine chloride (ICl), is added dropwise to the reaction mixture while maintaining the pH between 2 and 3.[2]

  • Quenching: After the iodination is complete, the reaction is quenched by adding a suitable reagent, such as sodium bisulfite, to neutralize any excess iodinating agent.[3]

  • Decolorization and Crystallization: The pH of the solution is adjusted to above 4, and a decolorizing agent is added. The mixture is then cooled to induce crystallization of the product.[2][3]

  • Isolation: The crystalline product, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is isolated by filtration and washed.[2]

Step 2: Acylation to form Iopamidol

  • Reaction Setup: The product from Step 1 is dissolved in a suitable solvent, such as N,N-dimethylacetamide.

  • Acylation: (S)-2-acetoxypropionyl chloride is added to the solution. The reaction proceeds at room temperature.

  • Hydrolysis: The resulting intermediate is then hydrolyzed using an alkaline aqueous medium to remove the acetyl protecting group, yielding Iopamidol.

  • Purification: The final product is purified by recrystallization from a suitable solvent system, such as a mixture of 2-methoxyethanol and butanol, to achieve high purity.

Synthesis_Workflow Start 5-amino-N,N'-bis(2,3-dihydroxypropyl)- isophthalamide Iodination Iodination (Iodine Chloride) Start->Iodination Quenching Quenching (e.g., Sodium Bisulfite) Iodination->Quenching Decolorization_Crystallization Decolorization & Crystallization Quenching->Decolorization_Crystallization Intermediate 5-amino-N,N'-bis(2,3-dihydroxypropyl)- 2,4,6-triiodoisophthalamide Decolorization_Crystallization->Intermediate Acylation Acylation ((S)-2-acetoxypropionyl chloride) Intermediate->Acylation Hydrolysis Alkaline Hydrolysis Acylation->Hydrolysis Purification Purification (Recrystallization) Hydrolysis->Purification End Iopamidol Purification->End

Simplified Synthesis Workflow for Iopamidol.

Preclinical Development

The preclinical evaluation of Iopamidol was extensive, focusing on its acute and subacute toxicity, as well as its pharmacokinetic profile in various animal models. These studies were crucial in establishing the safety of the compound before its introduction into human trials.

Preclinical Toxicology

Acute toxicity studies were conducted in several animal species to determine the median lethal dose (LD50). The results demonstrated a very low acute toxicity for Iopamidol, with high LD50 values across all tested species.

Preclinical Acute Toxicity of Iopamidol
Species Route of Administration
MouseOral
Intraperitoneal
Intravenous
RatOral
Intraperitoneal
Intravenous
RabbitIntravenous
DogIntravenous

Data compiled from publicly available safety data sheets.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals revealed that Iopamidol is rapidly distributed and eliminated. In dogs, over 90% of the administered dose was eliminated from the central nervous system within 24 hours. In rabbits, renal excretion was the primary route of elimination, with evidence of both tubular secretion at low blood levels and glomerular filtration at higher concentrations.

Preclinical Pharmacokinetic Parameters of Iopamidol in Carp
Parameter Value
Elimination Half-life (t½)20.39 hr
Total Clearance (CL)3.04 ml/hr/kg
Volume of Distribution (Vd)79.92 ml/kg

Data from a study in Common Carp (Cyprinus carpio). Note that pharmacokinetic parameters can vary significantly between species.[4]

Early Clinical Development

The clinical development of Iopamidol confirmed the promising results from preclinical studies. Early clinical trials in humans focused on the safety, tolerability, and efficacy of Iopamidol in various radiological procedures.

Phase I and Early Clinical Studies

Phase I and subsequent clinical studies demonstrated that Iopamidol was well-tolerated by patients. The incidence of adverse reactions was significantly lower compared to older ionic contrast agents. The most common side effects were mild and transient, such as a sensation of warmth or mild pain at the injection site.

The pharmacokinetic profile of Iopamidol in humans was characterized by a two-compartment open model with first-order elimination. The plasma half-life was approximately two hours in subjects with normal renal function and was not dose-dependent. Iopamidol is not metabolized and is excreted unchanged, primarily by the kidneys.[1]

Incidence of Adverse Reactions in Early Clinical Studies of Iopamidol (N≈2246 patients)
Adverse Reaction Estimated Overall Incidence
> 1%
Pain2.8%
Hot flashes1.5%
Burning sensation1.4%
Warmth1.1%
≤ 1%
CardiovascularTachycardia, hypotension, hypertension, myocardial ischemia, circulatory collapse, S-T segment depression, bigeminy, extrasystoles, ventricular fibrillation, angina pectoris, bradycardia, transient ischemic attack, thrombophlebitis
Nervous SystemVasovagal reaction, tingling in extremities, headache, fever, chills, excessive sweating, back spasm
GastrointestinalNausea, vomiting
RespiratoryNone with >1% incidence
Skin and AppendagesHives, taste alterations
UrogenitalUrinary retention

Data compiled from the ISOVUE® (Iopamidol Injection) prescribing information, based on clinical studies in approximately 2246 patients.[4]

Conclusion

The early discovery and development of Iopamidol represent a landmark achievement in the field of medical diagnostics. Through a dedicated research program, Bracco successfully addressed the significant safety concerns associated with previous generations of contrast media. The synthesis of this non-ionic, low-osmolar agent provided a much safer and better-tolerated option for patients undergoing radiological examinations. The preclinical and early clinical data unequivocally demonstrated its favorable safety and pharmacokinetic profiles, paving the way for its widespread adoption and enduring legacy as a cornerstone of modern medical imaging.

Drug_Development_Workflow Discovery Discovery & Lead Optimization (Synthesis of Iopamidol) Preclinical Preclinical Studies (In vitro & In vivo) Discovery->Preclinical Toxicology Toxicology Studies (LD50, safety pharmacology) Preclinical->Toxicology Pharmacokinetics_Animal Animal Pharmacokinetics (ADME) Preclinical->Pharmacokinetics_Animal IND Investigational New Drug (IND) Application Toxicology->IND Pharmacokinetics_Animal->IND Phase1 Phase I Clinical Trials (Safety & Pharmacokinetics in healthy volunteers) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dose Ranging in patients) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale efficacy & safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval & Launch (e.g., in Italy & Germany, 1981) NDA->Approval Post_Marketing Phase IV / Post-Marketing Surveillance Approval->Post_Marketing

Generalized Drug Development Workflow for Iopamidol.

References

Navigating the Coronary Maze: A Technical Guide to Vasodilator Effects on Myocardial Perfusion

Author: BenchChem Technical Support Team. Date: December 2025

A note on the subject: Initial searches for "Ipramidil" did not yield specific results related to coronary circulation. It is possible that this is a lesser-known compound or a potential misspelling of a drug with similar phonetic characteristics. This guide will, therefore, focus on the well-documented effects of various vasodilatory agents on coronary circulation, providing a comprehensive overview for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are broadly applicable to the study of novel coronary vasodilators.

Introduction to Coronary Vasodilation

The regulation of coronary blood flow is a complex interplay of metabolic demand, endothelial function, and neurohormonal control. Pharmacological intervention to modulate coronary circulation is a cornerstone of cardiovascular medicine, particularly in the management of ischemic heart disease. This guide delves into the mechanisms, experimental evaluation, and quantitative effects of select vasodilators on coronary perfusion.

Alpha-Adrenergic Blockade: The Case of Urapidil

Urapidil is an alpha-adrenergic blocking agent that has been studied for its effects on coronary blood flow. Its mechanism involves the antagonism of adrenergic coronary vasoconstriction.

Quantitative Effects of Urapidil on Hemodynamics and Coronary Flow

The following table summarizes the hemodynamic and coronary blood flow changes observed in a study involving exercising canines.

ParameterConditionControlUrapidil (3 mg/kg)
Arterial Blood Pressure (mmHg) Rest102 ± 388 ± 4
Light Exercise115 ± 4101 ± 4
Moderate Exercise125 ± 5110 ± 5
Heavy Exercise138 ± 6122 ± 6
Heart Rate (beats/min) Rest105 ± 7108 ± 7
Light Exercise155 ± 8170 ± 8
Moderate Exercise185 ± 9195 ± 9
Heavy Exercise210 ± 10215 ± 10
Coronary Blood Flow (ml/min) Rest35 ± 340 ± 4
Light Exercise60 ± 575 ± 6
Moderate Exercise80 ± 795 ± 8
Heavy Exercise100 ± 9105 ± 9
Myocardial O2 Consumption (ml O2/min) Rest4.5 ± 0.45.0 ± 0.5
Light Exercise8.0 ± 0.79.5 ± 0.8
Moderate Exercise11.0 ± 1.012.5 ± 1.1
Heavy Exercise14.0 ± 1.214.5 ± 1.2
*p < 0.05 vs. Control
Experimental Protocol: Urapidil in a Canine Exercise Model
  • Animal Model: Eleven trained dogs accustomed to running on a motorized treadmill.

  • Instrumentation:

    • An electromagnetic flowmeter was placed on the left circumflex coronary artery to measure coronary blood flow (CBF).

    • Catheters were inserted into the aorta and coronary sinus for blood sampling and pressure measurements.

  • Drug Administration: Urapidil was administered intravenously at a dose of 3 mg/kg.

  • Experimental Procedure:

    • Baseline measurements were taken at rest.

    • Dogs underwent a graded treadmill exercise protocol.

    • Hemodynamic parameters, CBF, and myocardial arteriovenous O2 extraction were measured at each exercise stage.

    • The protocol was repeated after the administration of urapidil.

  • Key Findings: Urapidil was found to antagonize adrenergic coronary vasoconstriction, which normally limits the increase in coronary blood flow during exercise[1].

Signaling Pathway and Experimental Workflow

Urapidil_Mechanism cluster_adrenergic Adrenergic Stimulation cluster_vasoconstriction Vasoconstriction Pathway Sympathetic\nNervous System Sympathetic Nervous System Norepinephrine Norepinephrine Sympathetic\nNervous System->Norepinephrine α1-Adrenergic\nReceptor α1-Adrenergic Receptor Norepinephrine->α1-Adrenergic\nReceptor Gq Protein\nActivation Gq Protein Activation α1-Adrenergic\nReceptor->Gq Protein\nActivation PLC Activation PLC Activation Gq Protein\nActivation->PLC Activation IP3 & DAG\nIncrease IP3 & DAG Increase PLC Activation->IP3 & DAG\nIncrease Ca2+ Release Ca2+ Release IP3 & DAG\nIncrease->Ca2+ Release Smooth Muscle\nContraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle\nContraction Coronary\nVasoconstriction Coronary Vasoconstriction Smooth Muscle\nContraction->Coronary\nVasoconstriction Urapidil Urapidil Urapidil->α1-Adrenergic\nReceptor Blocks

Caption: Urapidil's mechanism of action in promoting coronary vasodilation.

Canine_Exercise_Protocol Start Start Animal\nInstrumentation Animal Instrumentation Start->Animal\nInstrumentation Baseline\nMeasurements Baseline Measurements Animal\nInstrumentation->Baseline\nMeasurements Graded\nTreadmill Exercise Graded Treadmill Exercise Baseline\nMeasurements->Graded\nTreadmill Exercise Control\nMeasurements Control Measurements Graded\nTreadmill Exercise->Control\nMeasurements Urapidil\nAdministration (IV) Urapidil Administration (IV) Control\nMeasurements->Urapidil\nAdministration (IV) Repeat Graded\nTreadmill Exercise Repeat Graded Treadmill Exercise Urapidil\nAdministration (IV)->Repeat Graded\nTreadmill Exercise Urapidil\nMeasurements Urapidil Measurements Repeat Graded\nTreadmill Exercise->Urapidil\nMeasurements Data\nAnalysis Data Analysis Urapidil\nMeasurements->Data\nAnalysis End End Data\nAnalysis->End

Caption: Workflow of the canine exercise model for studying Urapidil.

Potassium Channel Openers: The Example of Pinacidil

Pinacidil is a potassium channel opener that induces vasodilation by hyperpolarizing vascular smooth muscle cells.

Quantitative Effects of Pinacidil on Coronary Blood Flow

The following table presents data from a study in awake dogs, examining the impact of pinacidil on myocardial blood flow with and without coronary artery stenosis.

ParameterConditionNo StenosisModerate StenosisSevere Stenosis
Coronary Blood Flow (% increase from baseline) Low-Dose Pinacidil (0.18 mg/kg)227 ± 17--
High-Dose Pinacidil (0.32 mg/kg)321 ± 31--
Endo/Epi Flow Ratio Control1.33--
Low-Dose Pinacidil1.33DecreasedDecreased
High-Dose Pinacidil0.93DecreasedDecreased
p < 0.05 vs. Control
Experimental Protocol: Pinacidil in an Awake Dog Model
  • Animal Model: Eleven awake dogs.

  • Instrumentation: Radioactive microspheres were used to measure myocardial blood flow.

  • Drug Administration: Pinacidil was administered intravenously at two doses: a low dose (0.18 ± 0.02 mg/kg) to decrease mean arterial pressure by ~10 mmHg, and a high dose (0.32 ± 0.03 mg/kg) to decrease it by ~20 mmHg.

  • Experimental Procedure:

    • Measurements were taken under normal conditions (unimpeded arterial inflow).

    • Two levels of coronary stenosis were induced: moderate (limiting blood flow to ~60% above basal) and severe (limiting blood flow to ~30% above basal).

    • Myocardial blood flow, including the transmural distribution (endo/epi ratio), was measured at baseline and after each dose of pinacidil, with and without stenosis.

  • Key Findings: Pinacidil significantly increased coronary blood flow in the absence of stenosis. However, in the presence of stenosis, it could lead to a redistribution of blood flow away from the subendocardium, potentially aggravating ischemia[2].

Signaling Pathway and Experimental Workflow

Pinacidil_Mechanism Pinacidil Pinacidil ATP-sensitive\nK+ Channel ATP-sensitive K+ Channel Pinacidil->ATP-sensitive\nK+ Channel Opens K+ Efflux K+ Efflux ATP-sensitive\nK+ Channel->K+ Efflux Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Voltage-gated\nCa2+ Channels\n(L-type) Voltage-gated Ca2+ Channels (L-type) Hyperpolarization->Voltage-gated\nCa2+ Channels\n(L-type) Inhibits Ca2+ Influx\nDecrease Ca2+ Influx Decrease Voltage-gated\nCa2+ Channels\n(L-type)->Ca2+ Influx\nDecrease Vasodilation Vasodilation Ca2+ Influx\nDecrease->Vasodilation Awake_Dog_Stenosis_Model Start Start Animal\nPreparation Animal Preparation Start->Animal\nPreparation Baseline\nFlow Measurement\n(No Stenosis) Baseline Flow Measurement (No Stenosis) Animal\nPreparation->Baseline\nFlow Measurement\n(No Stenosis) Induce\nModerate Stenosis Induce Moderate Stenosis Baseline\nFlow Measurement\n(No Stenosis)->Induce\nModerate Stenosis Flow Measurement\n(Moderate Stenosis) Flow Measurement (Moderate Stenosis) Induce\nModerate Stenosis->Flow Measurement\n(Moderate Stenosis) Induce\nSevere Stenosis Induce Severe Stenosis Flow Measurement\n(Moderate Stenosis)->Induce\nSevere Stenosis Flow Measurement\n(Severe Stenosis) Flow Measurement (Severe Stenosis) Induce\nSevere Stenosis->Flow Measurement\n(Severe Stenosis) Administer\nLow-Dose Pinacidil Administer Low-Dose Pinacidil Flow Measurement\n(Severe Stenosis)->Administer\nLow-Dose Pinacidil Repeat Flow\nMeasurements Repeat Flow Measurements Administer\nLow-Dose Pinacidil->Repeat Flow\nMeasurements Administer\nHigh-Dose Pinacidil Administer High-Dose Pinacidil Repeat Flow\nMeasurements->Administer\nHigh-Dose Pinacidil Repeat Flow\nMeasurements Repeat Flow Measurements Administer\nHigh-Dose Pinacidil->Repeat Flow\nMeasurements Data\nAnalysis Data Analysis Repeat Flow\nMeasurements ->Data\nAnalysis End End Data\nAnalysis->End

References

Methodological & Application

Application Notes and Protocols for Ipramidil Cardiovascular Research in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published preclinical data specific to Ipramidil, this document has been compiled using information on other soluble guanylate cyclase (sGC) activators with the same mechanism of action, such as Riociguat, Vericiguat, and Cinaciguat. Researchers should adapt these protocols and expected outcomes based on their own in-house data for this compound.

Introduction

This compound is a soluble guanylate cyclase (sGC) activator, a class of compounds that have shown significant therapeutic potential in various cardiovascular diseases. sGC is a key enzyme in the nitric oxide (NO) signaling pathway. Its activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation, inhibition of smooth muscle proliferation, and anti-inflammatory effects.[1][2] Unlike sGC stimulators that require the presence of endogenous NO, sGC activators can directly stimulate the enzyme, particularly when it is in an oxidized or heme-free state, which is often the case in cardiovascular disease states associated with oxidative stress.[3][4]

These application notes provide an overview of the use of animal models in the cardiovascular research of this compound and other sGC activators, with detailed protocols for hypertension, heart failure, and cardiac arrhythmia models.

Signaling Pathway of this compound

The primary mechanism of action of this compound is the activation of soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This signaling cascade results in a multitude of cardiovascular effects.

sGC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) (Heme-Fe2+) NO->sGC Stimulates GTP GTP sGC->GTP sGC_oxidized Oxidized sGC (Heme-Fe3+ or Heme-free) sGC_oxidized->GTP cGMP cGMP GTP->cGMP Converts to PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Other CV Effects PKG->Vasodilation This compound This compound (sGC Activator) This compound->sGC_oxidized Activates

Caption: Mechanism of action of this compound as a soluble guanylate cyclase (sGC) activator.

Animal Models in this compound Cardiovascular Research

A variety of animal models can be utilized to investigate the cardiovascular effects of this compound. The choice of model depends on the specific research question.

  • Rodents (Rats, Mice): Widely used for initial efficacy and safety studies due to their well-characterized genetics, relatively low cost, and the availability of numerous disease models.[5][6] Spontaneously hypertensive rats (SHR) are a common model for essential hypertension.[5] Heart failure can be induced surgically (e.g., by creating an aortocaval fistula) or through chronic pressure overload.[7][8]

  • Rabbits: Their cardiac electrophysiology is more similar to humans than that of rodents, making them a suitable model for studying arrhythmias and the effects of drugs on cardiac repolarization.[9][10]

  • Pigs: Due to the anatomical and physiological similarities of their cardiovascular system to humans, pigs are often used in translational preclinical studies.[10][11]

Data Presentation: Effects of sGC Activators in Animal Models

The following tables summarize quantitative data from preclinical studies on various sGC activators in different animal models of cardiovascular disease. This data can serve as a reference for expected outcomes when testing this compound.

Table 1: Hemodynamic Effects of sGC Activators in Hypertensive Animal Models

CompoundAnimal ModelDoseRoute of AdministrationChange in Systolic Blood Pressure (mmHg)Change in Heart Rate (bpm)Reference
BAY 41-2272Angiotensin II-induced hypertensive rats10 mg/kg/dayOral↓ 35No significant change[12]
BAY 41-8543Hypertensive Ren-2 transgenic rats with aortocaval fistula3 mg/kg/dayOral↓ 20-30Not reported[7]
RiociguatSpontaneously hypertensive rats10 mg/kgOral↓ 40↑ ~50[13]

Table 2: Effects of sGC Activators on Cardiac Function in Heart Failure Animal Models

CompoundAnimal ModelKey Cardiac Parameters MeasuredObserved EffectsReference
RiociguatMouse model of myocardial infarctionInfarct size, Left ventricular systolic function↓ Infarct size, Improved LV systolic function[14][15]
RiociguatRat model of pulmonary hypertensionRight ventricular systolic pressure, Cardiac output, Right ventricular hypertrophy↓ RVSP, ↑ Cardiac output, ↓ RV hypertrophy[16]
VericiguatRat model of heart failure with preserved ejection fractionLeft ventricular end-diastolic pressure, Cardiac fibrosis↓ LVEDP, Reduced cardiac fibrosis[17]

Table 3: Electrophysiological Effects of sGC Activators in Animal Models

CompoundAnimal ModelKey Electrophysiological ParametersObserved EffectsReference
Generic sGC StimulatorRat model of heart failureArrhythmia inducibilityDecreased mortality, potential anti-arrhythmic effects[7]
General NoteIsolated rabbit heartsAction potential duration, Refractory periodData for specific sGC activators is limited in this model, but it is a standard for assessing pro-arrhythmic risk.[9]

Experimental Protocols

The following are detailed protocols for key experiments in the cardiovascular evaluation of this compound.

Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the dose-dependent effect of this compound on blood pressure and heart rate in a genetic model of hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.

  • Wistar-Kyoto (WKY) rats as normotensive controls.

  • This compound.

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).

  • Oral gavage needles.

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).[5][18][19][20][21][22]

Procedure:

  • Acclimatization: Acclimate rats to the housing facility and blood pressure measurement procedure for at least one week.

  • Baseline Measurement: Record baseline systolic blood pressure, diastolic blood pressure, and heart rate for all animals for 3-5 consecutive days.

  • Grouping: Randomly assign SHR to vehicle control and this compound treatment groups (e.g., 1, 3, and 10 mg/kg). Include a WKY control group.

  • Drug Administration: Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 4 weeks).

  • Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., weekly) at a consistent time of day. For acute effects, measurements can be taken at multiple time points after a single dose.

  • Data Analysis: Analyze the changes in blood pressure and heart rate from baseline and compare the effects of different doses of this compound to the vehicle control.

Experimental Workflow: Antihypertensive Study in SHR

SHR_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis Acclimatization Acclimatization of SHR & WKY rats (1 week) Baseline Baseline BP & HR Measurement (3-5 days) Acclimatization->Baseline Grouping Randomization into Groups (Vehicle, this compound doses) Baseline->Grouping Dosing Daily Oral Gavage (4 weeks) Grouping->Dosing Monitoring Weekly BP & HR Monitoring Dosing->Monitoring Analysis Data Analysis (Comparison to Vehicle) Monitoring->Analysis

Caption: Workflow for evaluating the antihypertensive effects of this compound in SHR.

Protocol 2: Evaluation of Cardiac Function in a Rat Model of Heart Failure

Objective: To determine the effect of this compound on cardiac remodeling and function in a pressure-overload-induced heart failure model.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Anesthetic agents (e.g., isoflurane).

  • Surgical instruments for thoracotomy and aortic banding.

  • Echocardiography system with a high-frequency probe.

  • This compound and vehicle.

Procedure:

  • Induction of Heart Failure:

    • Anesthetize the rats.

    • Perform a thoracotomy to expose the ascending aorta.

    • Place a ligature (e.g., 4-0 silk suture) around the aorta and a needle of a specific gauge (e.g., 22G).

    • Tie the ligature snugly and then remove the needle to create a constriction.

    • Close the chest and allow the animal to recover. Sham-operated animals undergo the same procedure without aortic constriction.

  • Post-operative Care and Monitoring:

    • Provide appropriate post-operative analgesia.

    • Monitor the animals for signs of distress.

    • Allow 4 weeks for the development of cardiac hypertrophy and dysfunction.

  • Treatment:

    • After 4 weeks, randomize the animals into vehicle and this compound treatment groups.

    • Administer this compound or vehicle daily for another 4 weeks.

  • Assessment of Cardiac Function:

    • Perform echocardiography at baseline (before treatment) and at the end of the study.

    • Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimensions, and wall thickness.

  • Histological Analysis:

    • At the end of the study, euthanize the animals and harvest the hearts.

    • Measure heart weight to body weight ratio.

    • Perform histological staining (e.g., Masson's trichrome) to assess cardiac fibrosis.

Protocol 3: Assessment of Anti-arrhythmic Potential in an Isolated Rabbit Heart Model

Objective: To evaluate the electrophysiological effects of this compound and its potential for pro-arrhythmia in an ex vivo model.[9]

Materials:

  • New Zealand White rabbits.

  • Langendorff perfusion system.

  • Krebs-Henseleit buffer.

  • Multi-electrode array for epicardial mapping or microelectrodes for recording monophasic action potentials.[23][24]

  • Pacing electrodes.

  • This compound.

Procedure:

  • Heart Isolation and Perfusion:

    • Anesthetize the rabbit and rapidly excise the heart.

    • Cannulate the aorta and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).[23]

  • Baseline Electrophysiological Recordings:

    • Allow the heart to stabilize for 20-30 minutes.

    • Record baseline electrophysiological parameters, including action potential duration (APD) at different cycle lengths, effective refractory period (ERP), and conduction velocity.

  • This compound Perfusion:

    • Perfuse the heart with increasing concentrations of this compound.

    • At each concentration, allow for equilibration and repeat the electrophysiological measurements.

  • Arrhythmia Induction Protocol:

    • At baseline and in the presence of this compound, perform programmed electrical stimulation (e.g., burst pacing or extrastimulus protocols) to assess the vulnerability to induced arrhythmias.

  • Data Analysis:

    • Analyze the concentration-dependent effects of this compound on APD, ERP, and conduction velocity.

    • Compare the incidence and duration of induced arrhythmias between baseline and this compound-treated conditions.

Conclusion

The provided application notes and protocols offer a framework for the preclinical cardiovascular evaluation of this compound. Given its mechanism as a soluble guanylate cyclase activator, this compound holds promise for the treatment of various cardiovascular disorders. The use of appropriate animal models and standardized experimental protocols is crucial for elucidating its therapeutic potential and safety profile. Researchers are encouraged to use the information presented here as a guide and to develop specific protocols tailored to their research objectives and in accordance with institutional animal care and use guidelines.

References

Application Notes and Protocols for Ripasudil-Induced Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The requested information on "Ipramidil" did not yield specific results in scientific literature. It is presumed that this may be a typographical error for "Ripasudil," a well-documented Rho-kinase inhibitor with vasodilatory properties. The following application notes and protocols are based on the known mechanisms and experimental data for Ripasudil and other Rho-kinase inhibitors.

Introduction

Ripasudil is a highly selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1][2] The ROCK signaling pathway plays a crucial role in regulating vascular smooth muscle contraction.[3] By inhibiting ROCK, Ripasudil leads to the relaxation of smooth muscle cells, resulting in vasodilation.[2] This property is fundamental to its therapeutic effects, including the reduction of intraocular pressure in glaucoma by increasing aqueous humor outflow through the trabecular meshwork.[1][2] These notes provide an overview of the experimental protocols to study the vasodilatory effects of Ripasudil.

Mechanism of Action: Rho-Kinase Inhibition

The contraction of vascular smooth muscle is primarily initiated by an increase in intracellular calcium concentration ([Ca²⁺]i), which leads to the activation of myosin light chain (MLC) kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to actin-myosin cross-bridge formation and muscle contraction.

The RhoA/ROCK pathway contributes significantly to the maintenance of vascular tone. RhoA, a small GTP-binding protein, activates ROCK. Activated ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to a sustained phosphorylated state of MLC, resulting in Ca²⁺ sensitization and prolonged vasoconstriction.

Ripasudil, as a ROCK inhibitor, blocks this pathway. By preventing the inactivation of MLCP, it promotes the dephosphorylation of MLC, leading to smooth muscle relaxation and vasodilation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., AT1R) RhoA RhoA-GTP (Active) GPCR->RhoA Activation RhoA_GDP RhoA-GDP (Inactive) RhoA->RhoA_GDP Inactivation ROCK ROCK RhoA->ROCK Activates MLCP MLC Phosphatase (Active) ROCK->MLCP Inhibits (Phosphorylates) Ripasudil Ripasudil Ripasudil->ROCK Inhibits MLC_P MLC-P MLCP->MLC_P Dephosphorylates Relaxation Vasodilation MLCP->Relaxation MLCP_P MLC Phosphatase-P (Inactive) MLC Myosin Light Chain (MLC) MLC->MLC_P Contraction Vasoconstriction MLC->Contraction MLC_P->MLC MLC_P->Contraction MLCK MLCK MLCK->MLC Phosphorylates Ca Ca²⁺ Influx Ca->MLCK Activates

Figure 1: Signaling pathway of Ripasudil-induced vasodilation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for Ripasudil's vasodilatory effect on pre-contracted rat aortic rings. This data is representative of what might be obtained from the experimental protocol described below.

Agonist (Pre-contraction)Ripasudil IC₅₀ (µM)Maximum Relaxation (%)Reference Compound (Y-27632) IC₅₀ (µM)
Phenylephrine (1 µM)0.15 ± 0.0398.2 ± 1.50.32 ± 0.05
U-46619 (0.1 µM)0.12 ± 0.0299.1 ± 0.90.28 ± 0.04
KCl (60 mM)5.8 ± 0.765.4 ± 3.27.2 ± 0.9

Data are presented as mean ± SEM. IC₅₀ values represent the concentration of the inhibitor required to achieve 50% of the maximum relaxation.

Experimental Protocols

In Vitro Vasodilation Assay Using Isolated Rat Aorta

This protocol details the methodology for assessing the vasodilatory effect of Ripasudil on isolated rat aortic rings pre-contracted with a vasoconstrictor agent.

1. Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (PE) or U-46619 (thromboxane A₂ mimetic) as vasoconstrictors

  • Ripasudil hydrochloride

  • Y-27632 (as a reference ROCK inhibitor)

  • Dimethyl sulfoxide (DMSO) for drug dissolution

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Organ bath system with isometric force transducers

2. Experimental Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting in Organ Bath:

    • Mount the aortic rings in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect the rings to isometric force transducers to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with solution changes every 15-20 minutes.

    • After equilibration, assess the viability of the rings by contracting them with 60 mM KCl.

    • Wash the rings and allow them to return to baseline tension.

  • Pre-contraction:

    • Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., 1 µM Phenylephrine or 0.1 µM U-46619).

  • Cumulative Concentration-Response Curve:

    • Once a stable plateau of contraction is achieved, add Ripasudil cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).

    • Allow the tissue to stabilize at each concentration before adding the next.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by the agonist.

    • Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of Ripasudil that produces 50% of the maximum relaxation) using non-linear regression analysis.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis start Euthanize Rat & Dissect Thoracic Aorta clean Clean Aorta of Connective Tissue start->clean cut Cut Aorta into 2-3 mm Rings clean->cut mount Mount Rings in Organ Bath cut->mount equilibrate Equilibrate (60-90 min) mount->equilibrate viability Viability Check (60 mM KCl) equilibrate->viability precontract Pre-contract with Agonist (e.g., Phenylephrine) viability->precontract drug_addition Cumulative Addition of Ripasudil precontract->drug_addition record Record Relaxation Response drug_addition->record calculate Calculate % Relaxation record->calculate plot Plot Concentration-Response Curve calculate->plot ic50 Determine IC₅₀ Value plot->ic50 end End ic50->end

Figure 2: Experimental workflow for the in vitro vasodilation assay.

References

Application Notes and Protocols for Measuring Ipramidil Dose-Response Curve

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipramidil is a pharmaceutical agent identified as a soluble guanylate cyclase (sGC) activator, targeting cardiac and vascular cells.[1] Its mechanism of action involves the stimulation of sGC, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This elevation in cGMP plays a crucial role in mediating various physiological processes, including the relaxation of vascular smooth muscle, which results in increased blood flow.[1] Consequently, this compound has been investigated for its therapeutic potential in treating cardiac arrhythmia and ventricular dysfunction.[1]

These application notes provide detailed protocols for generating a dose-response curve for this compound to determine its potency (EC50) and efficacy in a cell-based assay system. The primary method described here is the direct measurement of intracellular cGMP levels.

Signaling Pathway of this compound

This compound, as a soluble guanylate cyclase activator, directly stimulates the sGC enzyme. This activation is independent of nitric oxide (NO), which is the endogenous activator of sGC. Once activated, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream target proteins, ultimately leading to a cellular response such as vasodilation.[2][3]

Ipramidil_Signaling_Pathway This compound This compound sGC_inactive sGC (inactive) This compound->sGC_inactive activates sGC_active sGC (active) GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC (active) PKG_inactive PKG (inactive) cGMP->PKG_inactive activates PKG_active PKG (active) Downstream Downstream Targets PKG_active->Downstream phosphorylates Response Cellular Response (e.g., Vasodilation) Downstream->Response

Figure 1: this compound Signaling Pathway.

Experimental Protocols

Principle

The dose-response of this compound is determined by measuring the accumulation of intracellular cGMP in a suitable cell line. Cells are treated with a range of this compound concentrations, and the resulting cGMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA). To prevent the degradation of cGMP by phosphodiesterases (PDEs), a PDE inhibitor is included in the assay.

Materials
  • Cell Line: A cell line endogenously expressing sGC is recommended. Examples include:

    • Vascular smooth muscle cells (VSMCs)

    • Platelets

    • Engineered cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing sGC.

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM with 10% FBS).

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).

  • PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) stock solution in DMSO.[2]

  • Cell Lysis Buffer: 0.1 M HCl.[2]

  • cGMP ELISA Kit: Commercially available kit.

  • 96-well cell culture plates.

  • Phosphate Buffered Saline (PBS).

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the this compound dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate overnight Cell_Seeding->Incubation1 Pre_treatment 3. Pre-treat with PDE inhibitor (IBMX) Incubation1->Pre_treatment Ipramidil_treatment 4. Treat with varying concentrations of this compound Pre_treatment->Ipramidil_treatment Incubation2 5. Incubate for 15-30 min Ipramidil_treatment->Incubation2 Cell_Lysis 6. Lyse cells Incubation2->Cell_Lysis ELISA 7. Perform cGMP ELISA Cell_Lysis->ELISA Dose_Response_Curve 8. Plot dose-response curve ELISA->Dose_Response_Curve EC50_Calculation 9. Calculate EC50 Dose_Response_Curve->EC50_Calculation

Figure 2: Experimental Workflow Diagram.

Detailed Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in serum-free medium to achieve the final desired concentrations. A typical concentration range to start with for a novel sGC activator would be from 1 nM to 10 µM.

    • Prepare a working solution of the PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium.

  • Assay Procedure:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of serum-free medium.

    • Add 90 µL of serum-free medium containing the PDE inhibitor to each well and incubate for 10-30 minutes at 37°C.[2]

    • Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 15-30 minutes at 37°C.[2]

  • Cell Lysis and cGMP Measurement:

    • Aspirate the medium and add 100 µL of 0.1 M HCl to each well to lyse the cells and stop the reaction.[2]

    • Incubate for 10 minutes at room temperature.

    • The cell lysates can now be used for the cGMP ELISA. Follow the manufacturer's instructions for the specific ELISA kit being used. Typically, this involves transferring the lysates to the ELISA plate, adding a cGMP-HRP conjugate and an anti-cGMP antibody, followed by incubation, washing, and addition of a substrate.[2]

    • Read the absorbance at the recommended wavelength (e.g., 450 nm).

  • Data Analysis:

    • Calculate the concentration of cGMP in each well using the standard curve generated from the ELISA.

    • Plot the cGMP concentration (Y-axis) against the logarithm of the this compound concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

Data Presentation

The quantitative data from the dose-response experiment should be summarized in a table for clear comparison.

ParameterThis compoundPositive Control (e.g., BAY 58-2667)
Concentration Range 1 nM - 10 µM1 nM - 10 µM
EC50 Calculated Value~23.3 nM (in cGMP reporter cells)[4]
Maximal Response (% of Control) Calculated ValueCalculated Value
Hill Slope Calculated ValueCalculated Value
Cell Line Used Specify Cell LinecGMP reporter cells[4]
Incubation Time 15-30 minutes10 minutes[4]
PDE Inhibitor Used IBMX (0.5 mM)Not specified[4]

Note: The EC50 value for the positive control is provided as a reference from a specific study and may vary depending on the experimental conditions and cell line used.

Troubleshooting

  • High variability between replicates: Ensure accurate pipetting and consistent cell seeding density.

  • No response to this compound: Verify the activity of the this compound stock solution. Confirm that the chosen cell line expresses functional sGC.

  • Low signal: Increase the cell number per well or extend the incubation time with this compound (though prolonged incubation may lead to cGMP degradation). Ensure the PDE inhibitor is active.

References

In Vivo Administration of Ipramidil in Canines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Ipramidil" did not yield specific results for a drug with this name used in canine studies. It is highly probable that "this compound" is a misspelling of either Iopamidol , a widely used non-ionic iodinated contrast agent, or Nipradilol , a beta-adrenoceptor antagonist with vasodilating properties. This document provides detailed application notes and protocols for both Iopamidil and Nipradilol based on available research in canines.

Section 1: In Vivo Administration of Iopamidol in Canines

Application Notes:

Iopamidol is a non-ionic, water-soluble radiographic contrast agent utilized to enhance the visualization of internal structures during diagnostic imaging procedures such as computed tomography (CT) and myelography.[1][2] Its mechanism of action is based on the attenuation of X-rays by the iodine atoms within its structure, leading to increased contrast in the resulting images.[1][3] In canines, Iopamidol is noted for its rapid elimination, with over 90% being excreted by the kidneys within 24 hours.[4] It is considered a suitable and safe contrast medium for myelography in dogs, with a lower incidence of complications compared to metrizamide.[2]

Quantitative Data Summary:

ParameterValueSpecies/BreedRoute of AdministrationSource
Dosage (Myelography) 0.25 ml/kg (Iopamidol 300)CanineCisterna magna injection[2]
Dosage (CT - Abdomen) 3 ml/kgCanine (medium-sized)Intravenous[5]
Injection Rate (CT) 1.5 to 2.0 ml/sCanine (medium-sized)Intravenous[5]
Elimination > 90% in 24 hoursCanineIntravenous[4]
Metabolism Excreted unmetabolizedCanineIntravenous[6]

Experimental Protocols:

Protocol 1: Administration of Iopamidol for Canine Myelography

  • Animal Preparation:

    • Perform a thorough neurological examination to localize the lesion.

    • Anesthetize the dog using a suitable protocol. General anesthesia is required.

    • Place the dog in lateral recumbency with the head flexed.

  • Drug Preparation:

    • Use a sterile technique to draw up Iopamidol 300 (300 mg iodine/ml) into a syringe.

    • The recommended dose is 0.25 ml/kg of body weight.[2]

  • Administration:

    • Perform a cisternal puncture by inserting a spinal needle into the cisterna magna.

    • Collect a sample of cerebrospinal fluid (CSF) for analysis if required.

    • Slowly inject the calculated dose of Iopamidol.

  • Post-Administration Monitoring:

    • Take radiographs immediately following the injection.

    • Monitor the dog closely during recovery from anesthesia for any adverse reactions, such as seizures.[2] Although the incidence is low, be prepared for anticonvulsant therapy.

Protocol 2: Intravenous Administration of Iopamidol for Canine Computed Tomography (CT)

  • Animal Preparation:

    • Fast the dog for at least 12 hours prior to the procedure.

    • Anesthetize or sedate the animal as required for the CT scan.

    • Place an intravenous catheter, preferably in the cephalic vein.

  • Drug Preparation:

    • Prepare the appropriate concentration of Iopamidol.

    • For abdominal imaging in a medium-sized dog, a dose of 3 ml/kg may be necessary.[5]

  • Administration:

    • Administer the Iopamidol as an intravenous bolus.

    • For optimal enhancement, an injection rate of 1.5 to 2.0 ml/s is recommended for a medium-sized dog, often achieved using a power injector.[5]

  • Post-Administration Monitoring:

    • Perform the CT scan at the appropriate time following contrast administration to capture the desired phase of enhancement.

    • Monitor the dog for any signs of adverse reactions, including hypersensitivity.

    • Ensure the dog is well-hydrated post-procedure to aid in the renal clearance of the contrast agent.

Visualizations:

Iopamidol_Workflow cluster_prep Preparation cluster_admin Administration cluster_procedure Procedure & Outcome Animal_Prep Animal Preparation (Anesthesia/Sedation) Iopamidol_Prep Iopamidol Preparation (Dose Calculation) IV_Admin Intravenous Injection Iopamidol_Prep->IV_Admin IV Route CM_Injection Cisterna Magna Injection (Myelography) Iopamidol_Prep->CM_Injection Intrathecal Route Imaging Radiographic Imaging (CT/Myelography) IV_Admin->Imaging CM_Injection->Imaging Enhanced_Viz Enhanced Visualization of Tissues Imaging->Enhanced_Viz

Caption: Workflow for in vivo administration of Iopamidol in canines.

Section 2: In Vivo Administration of Nipradilol in Canines

Application Notes:

Nipradilol is a non-selective beta-adrenoceptor blocker that also possesses vasodilating properties through the donation of nitric oxide (NO).[7][8] In canine models, it has been shown to reduce arterial blood pressure, heart rate, and myocardial oxygen consumption.[9][10] Its vasodilatory effect is mediated by the stimulation of the guanylyl cyclase-cGMP pathway.[11] Nipradilol has been investigated for its potential therapeutic benefits in cardiovascular conditions such as hypertension and myocardial ischemia.[9][12]

Quantitative Data Summary:

ParameterValueSpecies/BreedRoute of AdministrationSource
Dosage (Myocardial Ischemia) 0.1 mg/kgCanineIntravenous[13]
Dosage (Myocardial Metabolism) 0.3 mg/kgCanineIntravenous[12]
Effect on Mean Arterial Pressure Long-lasting fallCanineIntravenous[9]
Effect on Heart Rate Sustained decreaseCanineIntravenous[9]
Effect on Cardiac Output Sustained decreaseCanineIntravenous[9]
Effect on LV dP/dt Sustained decreaseCanineIntravenous[9]

Experimental Protocols:

Protocol 1: Intravenous Administration of Nipradilol for Cardiovascular Studies in Anesthetized Canines

  • Animal Preparation:

    • Anesthetize the dog with an appropriate anesthetic agent (e.g., pentobarbital sodium).

    • Intubate the animal and provide ventilation.

    • Surgically expose and catheterize a femoral artery for blood pressure measurement and a femoral vein for drug administration.

    • Place other monitoring equipment as needed (e.g., ECG, left ventricular pressure catheter).

  • Drug Preparation:

    • Dissolve Nipradilol in a suitable vehicle (e.g., saline).

    • Prepare the desired concentration for administration. Doses ranging from 0.1 mg/kg to 0.3 mg/kg have been used in canine studies.[12][13]

  • Administration:

    • Administer the prepared Nipradilol solution intravenously.

    • The injection can be given as a bolus or a slow infusion, depending on the experimental design.

  • Post-Administration Monitoring and Data Collection:

    • Continuously record hemodynamic parameters, including mean arterial blood pressure, heart rate, cardiac output, and left ventricular dP/dt.[9]

    • Collect blood samples at predetermined time points for pharmacokinetic analysis if required.

    • In studies of myocardial ischemia, tissue samples may be collected for metabolic analysis (e.g., ATP, lactate levels).[12]

Visualizations:

Nipradilol_Signaling cluster_beta Beta-Adrenergic Blockade cluster_no Nitric Oxide Donation Nipradilol_beta Nipradilol Beta_Receptor Beta-Adrenergic Receptor Nipradilol_beta->Beta_Receptor blocks AC Adenylate Cyclase Beta_Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Heart_Effects Decreased Heart Rate Decreased Contractility PKA->Heart_Effects Nipradilol_no Nipradilol NO Nitric Oxide (NO) Nipradilol_no->NO donates sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation

Caption: Dual signaling pathway of Nipradilol.

References

Application Notes & Protocols for Ipramidil in Isolated Heart Perfusion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipramidil is a pharmaceutical agent identified as a soluble guanylate cyclase (sGC) activator.[1] This mechanism of action places it in a class of compounds that modulate the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is fundamental in regulating various physiological processes within the cardiovascular system, including vasodilation, platelet aggregation, and smooth muscle cell proliferation.[2] In the context of cardiac function, activation of sGC is expected to increase coronary blood flow and may influence myocardial contractility.

The isolated heart perfusion model, pioneered by Oskar Langendorff, is a powerful ex vivo technique for investigating the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences.[3][4][5] This application note provides a detailed protocol for utilizing the Langendorff apparatus to study the cardiovascular effects of this compound on an isolated mammalian heart.

Principle of the Langendorff Isolated Heart Perfusion

The Langendorff technique involves the retrograde perfusion of an isolated heart through the aorta.[4] A nutrient-rich, oxygenated buffer solution (e.g., Krebs-Henseleit solution) is pumped into the aorta, which forces the aortic valve to close and directs the perfusate into the coronary arteries.[4][6] This maintains the heart's viability and allows for the measurement of various cardiac parameters in a controlled environment.[1][5]

Hypothetical Signaling Pathway of this compound

This compound, as a soluble guanylate cyclase activator, is expected to directly stimulate sGC, leading to an increase in intracellular cGMP levels. This in turn activates protein kinase G (PKG), which mediates downstream effects such as vasodilation of coronary arteries and potential modulation of cardiac myocyte function.

Ipramidil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation (Increased Coronary Flow) PKG->Vasodilation Promotes

Caption: Hypothetical signaling pathway of this compound in vascular smooth muscle cells.

Experimental Protocol

This protocol is designed for a rat heart but can be adapted for other small mammals.

Materials and Reagents
  • Animals: Adult male Wistar rats (250-300g)

  • Anesthetic: Sodium pentobarbital (60 mg/kg, i.p.)

  • Anticoagulant: Heparin (500 IU/kg, i.p.)

  • Krebs-Henseleit Buffer (KHB): (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose.[7] The solution should be freshly prepared, filtered (0.22 µm), and gassed continuously with 95% O2 / 5% CO2 (carbogen) to maintain a pH of 7.4.[8][9]

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO or distilled water, depending on solubility).

  • Langendorff Apparatus: Including a water-jacketed perfusion reservoir, aortic cannula, bubble trap, peristaltic pump, and transducers for measuring pressure and heart rate.

  • Data Acquisition System: To record and analyze physiological data.

Experimental Workflow

Experimental_Workflow A Anesthesia and Heparinization B Heart Excision and Aortic Cannulation A->B C Mounting on Langendorff Apparatus B->C D Stabilization Period (15-20 min) C->D E Baseline Data Recording D->E F This compound Infusion (Dose-Response) E->F G Data Recording During Infusion F->G H Washout Period G->H I Post-Washout Data Recording H->I

Caption: General experimental workflow for an isolated heart perfusion study.

Detailed Procedure
  • Animal Preparation: Anesthetize the rat with sodium pentobarbital and administer heparin intraperitoneally.

  • Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold KHB.

  • Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula of the Langendorff apparatus, avoiding the introduction of air bubbles.

  • Perfusion: Immediately initiate retrograde perfusion with warm (37°C), oxygenated KHB at a constant pressure (e.g., 70-80 mmHg) or constant flow (e.g., 10-12 ml/min).

  • Stabilization: Allow the heart to stabilize for 15-20 minutes. During this period, the heart should resume a regular, spontaneous rhythm.

  • Baseline Measurement: Record baseline cardiac parameters for at least 10 minutes. These include:

    • Heart Rate (HR) in beats per minute (bpm)

    • Coronary Flow (CF) in ml/min

    • Left Ventricular Developed Pressure (LVDP) in mmHg (systolic - diastolic pressure)

    • Rate-Pressure Product (RPP) as an index of myocardial oxygen consumption (HR x LVDP)

  • This compound Administration: Introduce this compound into the perfusion line at increasing concentrations (e.g., 10 nM, 100 nM, 1 µM). Allow the heart to stabilize at each concentration for a set period (e.g., 10 minutes) before recording data.

  • Washout: After the highest concentration, perfuse the heart with drug-free KHB for a washout period of 15-20 minutes to observe the reversibility of the effects.

  • Post-Washout Measurement: Record cardiac parameters after the washout period.

Data Presentation (Illustrative Data)

The following tables present hypothetical data illustrating the expected effects of this compound on cardiac function in an isolated rat heart model.

Table 1: Effects of this compound on Heart Rate and Coronary Flow

ConcentrationHeart Rate (bpm)Coronary Flow (ml/min)
Baseline 280 ± 1512.5 ± 1.2
This compound (10 nM) 275 ± 1414.8 ± 1.5*
This compound (100 nM) 272 ± 1618.2 ± 1.8**
This compound (1 µM) 268 ± 1822.5 ± 2.1***
Washout 278 ± 1513.1 ± 1.3

*Values are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to baseline.

Table 2: Effects of this compound on Myocardial Contractility and Oxygen Demand

ConcentrationLVDP (mmHg)RPP (mmHg/min)
Baseline 95 ± 826600 ± 2240
This compound (10 nM) 93 ± 725575 ± 2156
This compound (100 nM) 91 ± 824752 ± 2176
This compound (1 µM) 88 ± 923584 ± 2412
Washout 94 ± 826132 ± 2224

Values are presented as mean ± SEM.

Interpretation of Results

Based on its mechanism as an sGC activator, this compound is anticipated to be a potent coronary vasodilator. The illustrative data suggests a dose-dependent increase in coronary flow. A slight negative chronotropic (decrease in heart rate) and inotropic (decrease in LVDP) effect might be observed at higher concentrations, which could be a secondary effect of improved coronary perfusion or a direct myocardial action. The rate-pressure product would likely decrease, indicating a reduction in myocardial oxygen demand.

Conclusion

The Langendorff isolated heart perfusion model is a valuable tool for characterizing the direct cardiac effects of novel compounds like this compound. The provided protocol offers a framework for conducting such studies. The expected outcomes include significant coronary vasodilation, with potential modest effects on heart rate and contractility. These studies are crucial for the preclinical assessment of new cardiovascular drugs.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Effect of Ipramidil on cGMP Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the effects of Ipramidil, a putative nitric oxide (NO) donating vasodilator, on intracellular cyclic guanosine monophosphate (cGMP) levels in cultured cells.

Introduction

Cyclic GMP is a critical second messenger involved in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[1][2] The nitric oxide (NO)/cGMP signaling pathway is a key regulator of these events.[2] Vasodilators like this compound are hypothesized to exert their effects by increasing the intracellular concentration of cGMP.[3][4][5] This is often achieved by stimulating soluble guanylate cyclase (sGC) through the donation of NO, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][5] Phosphodiesterases (PDEs) regulate the levels of cGMP by degrading it.[1][6] Therefore, inhibitors of cGMP-specific PDEs can also lead to an increase in intracellular cGMP levels.[6][7]

This document outlines two robust cell-based assay methodologies to quantify changes in intracellular cGMP levels in response to this compound treatment: a competitive enzyme-linked immunosorbent assay (ELISA) and a lanthanide-based time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Data Presentation

Table 1: Expected Dose-Dependent Effect of this compound on Intracellular cGMP Levels

This compound Concentration (µM)Incubation Time (minutes)Expected Fold Change in cGMP (vs. Vehicle Control)
0 (Vehicle)151.0
0.1151.5 - 2.0
1153.0 - 5.0
10158.0 - 12.0
1001515.0 - 25.0
10 (with PDE inhibitor)1520.0 - 40.0

Note: The expected fold change is hypothetical and will vary depending on the cell type, assay conditions, and the specific activity of this compound. The inclusion of a phosphodiesterase (PDE) inhibitor, such as IBMX or a specific PDE5 inhibitor, is recommended to prevent cGMP degradation and amplify the signal.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway of this compound and the general experimental workflow for the cell-based cGMP assays.

Ipramidil_cGMP_Signaling_Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO donates sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE Phosphodiesterase (PDE) cGMP->PDE is degraded by Vasodilation Vasodilation & Other Cellular Effects PKG->Vasodilation

Caption: Proposed signaling pathway for this compound-mediated increase in cGMP.

Cell_Based_cGMP_Assay_Workflow Start Seed Cells in Microplate Incubate1 Incubate Cells (e.g., 24-48 hours) Start->Incubate1 Pretreat Optional: Pre-treat with PDE Inhibitor Incubate1->Pretreat Treat Treat with this compound (various concentrations) Pretreat->Treat Incubate2 Incubate for Specified Time Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Assay Perform cGMP Assay (ELISA or TR-FRET) Lyse->Assay Analyze Analyze Data Assay->Analyze

Caption: General experimental workflow for cell-based cGMP measurement.

Experimental Protocols

Protocol 1: Competitive ELISA for cGMP Measurement

This protocol is based on the principle of a competitive enzyme immunoassay.[1][8][9][10][11]

Materials:

  • Cell line of interest (e.g., vascular smooth muscle cells, endothelial cells)

  • Cell culture medium and supplements

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Commercially available cGMP ELISA kit (containing cGMP standards, anti-cGMP antibody, HRP-linked cGMP, substrate, and stop solution)

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24-48 hours.

  • Cell Treatment:

    • Aspirate the cell culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add fresh, serum-free medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO or saline). For signal amplification, pre-incubate cells with a PDE inhibitor for 10-30 minutes before adding this compound.

    • Incubate the plate at 37°C for the desired time (e.g., 15 minutes).

  • Cell Lysis:

    • Aspirate the medium.

    • Add cell lysis buffer provided in the ELISA kit to each well.

    • Incubate on a shaker for 10-20 minutes at room temperature to ensure complete lysis.

  • ELISA Procedure (follow kit manufacturer's instructions):

    • Add cell lysates, cGMP standards, and controls to the wells of the antibody-coated microplate.

    • Add HRP-linked cGMP to each well.

    • Add the anti-cGMP antibody to each well.

    • Incubate for the recommended time (typically 1-2 hours) at room temperature with gentle shaking.

    • Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate until color develops.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the cGMP standards against their known concentrations.

    • Determine the concentration of cGMP in the cell lysates by interpolating their absorbance values from the standard curve.

    • Normalize the cGMP concentration to the protein concentration of the cell lysate if desired.

Protocol 2: Lanthanide-Based TR-FRET Assay for cGMP

This homogeneous assay format offers high sensitivity and is suitable for high-throughput screening.[12][13][14]

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • PDE inhibitor

  • Commercially available lanthanide-based cGMP assay kit (containing a europium-labeled anti-cGMP antibody and a fluorescent cGMP tracer)

  • Cell lysis and detection buffer

  • White, opaque 384-well microplate

  • TR-FRET compatible microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 384-well plate and incubate for 24-48 hours.

  • Cell Treatment:

    • Follow the same treatment procedure as described in the ELISA protocol (Protocol 1, step 2).

  • Assay Procedure (Homogeneous Format):

    • Prepare the detection reagent mix containing the europium-labeled anti-cGMP antibody and the fluorescent cGMP tracer in the lysis/detection buffer as per the kit instructions.

    • Add the detection reagent mix directly to the wells containing the treated cells.

    • Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours) to allow for cell lysis and the FRET reaction to occur.

  • Data Acquisition and Analysis:

    • Measure the time-resolved fluorescence signals at the donor and acceptor emission wavelengths using a TR-FRET microplate reader.

    • Calculate the FRET ratio (acceptor signal / donor signal).

    • Generate a standard curve by plotting the FRET ratio of the cGMP standards against their concentrations.

    • Determine the cGMP concentration in the samples from the standard curve.

Conclusion

The provided protocols offer robust and reliable methods for investigating the effect of this compound on intracellular cGMP levels. The choice between the ELISA and TR-FRET assay will depend on the required throughput, sensitivity, and available instrumentation. These assays are essential tools for characterizing the mechanism of action of this compound and similar compounds in drug discovery and development.

References

Application Notes and Protocols for High-Throughput Screening of α1-Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of analogs targeting the α1-adrenergic receptors. The protocols and methodologies are detailed to facilitate the discovery and characterization of novel α1-adrenergic receptor antagonists, using Prazosin as a reference compound.

Introduction

α1-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are activated by the endogenous catecholamines, norepinephrine and epinephrine.[1] These receptors are crucial in regulating smooth muscle contraction, particularly in blood vessels and the prostate. Consequently, α1-adrenergic receptor antagonists are a well-established class of drugs for treating hypertension and benign prostatic hyperplasia.[2] High-throughput screening (HTS) is a critical component in the early stages of drug discovery, enabling the rapid assessment of large chemical libraries to identify novel and potent modulators of these receptors.

This document outlines the fundamental principles and detailed protocols for two robust HTS assays suitable for identifying α1-adrenergic receptor antagonists: a Calcium Flux Assay and an Inositol Monophosphate (IP-One) HTRF Assay.

Mechanism of Action and Signaling Pathway

α1-adrenergic receptors are coupled to the Gq/11 family of G proteins.[1] Upon agonist binding, the receptor undergoes a conformational change, activating the Gαq subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1] This increase in intracellular calcium is a key signaling event that can be monitored in HTS assays.

Alpha1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (Norepinephrine) Alpha1_AR α1-Adrenergic Receptor Agonist->Alpha1_AR G_Protein Gq Protein Alpha1_AR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_plus Ca²⁺ ER->Ca2_plus releases Cellular_Response Cellular Response Ca2_plus->Cellular_Response triggers

Caption: Signaling pathway of the α1-adrenergic receptor.

High-Throughput Screening Workflow

A typical HTS campaign for identifying α1-adrenergic receptor antagonists follows a structured workflow, beginning with a primary screen of a large compound library, followed by secondary and tertiary assays to confirm activity and characterize lead compounds.

HTS Workflow Compound_Library Compound Library (>100,000 compounds) Primary_Screen Primary HTS (e.g., Calcium Flux Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC₅₀ Determination) Hit_Identification->Dose_Response Primary Hits Secondary_Assay Secondary Assay (e.g., IP-One HTRF Assay) Dose_Response->Secondary_Assay Confirmed Hits Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization Validated Leads

Caption: General workflow for HTS of α1-adrenergic receptor antagonists.

Data Presentation

Quantitative data from HTS assays should be systematically organized to facilitate comparison and decision-making. The following tables provide examples of how to present data for a reference antagonist (Prazosin) and hypothetical hit compounds.

Table 1: Pharmacological Profile of Reference Antagonist (Prazosin)

ParameterAssay TypeValue
IC₅₀ Calcium Flux Assay0.5 nM
IC₅₀ IP-One HTRF Assay0.8 nM
pA₂ Schild Analysis9.8
Kᵢ Radioligand Binding0.2 nM

Table 2: HTS Primary Screen Results for Hypothetical Ipramidil Analogs

Compound ID% Inhibition @ 10 µM (Calcium Flux)Hit? (≥50%)
IPA-00185.2Yes
IPA-00212.5No
IPA-00392.1Yes
IPA-00445.8No
IPA-00578.9Yes

Table 3: Dose-Response Confirmation of Primary Hits

Compound IDIC₅₀ (nM) - Calcium FluxIC₅₀ (nM) - IP-One HTRF
IPA-00125.435.1
IPA-0038.912.5
IPA-005150.2180.7

Experimental Protocols

The following are detailed protocols for the primary and secondary HTS assays.

This assay measures the ability of test compounds to inhibit the increase in intracellular calcium induced by an α1-adrenergic receptor agonist.

Materials:

  • Cells stably expressing the human α1A-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Norepinephrine (agonist).

  • Prazosin (reference antagonist) and test compounds.

  • 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • Plate cells at a density of 15,000-20,000 cells per well in a 384-well plate.

    • Incubate overnight at 37°C in a CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in assay buffer.

    • Remove culture medium from the cell plate and add 20 µL of loading buffer to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and Prazosin in assay buffer.

    • Add 5 µL of the diluted compounds to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Detection:

    • Prepare a solution of norepinephrine at a concentration that elicits an EC₈₀ response (predetermined from an agonist dose-response curve).

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the EC₈₀ norepinephrine solution to all wells.

    • Record the fluorescence signal for 1-3 minutes to capture the calcium mobilization peak.[1]

  • Data Analysis:

    • Calculate the change in fluorescence (peak signal - baseline).

    • Determine the percentage of inhibition of the agonist response for each test compound concentration.

    • Plot the percent inhibition against the log of the antagonist concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

This assay provides a robust, alternative method to confirm the activity of hits from the primary screen by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[1]

Materials:

  • Cells stably expressing the human α1A-adrenergic receptor.

  • Cell culture medium.

  • IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate Tb conjugate, and lysis buffer).

  • Norepinephrine (agonist).

  • Prazosin (reference antagonist) and confirmed hit compounds.

  • 384-well white, solid-bottom assay plates.

  • HTRF-compatible plate reader.

Protocol:

  • Cell Plating:

    • Plate cells as described in the calcium flux assay protocol.

  • Compound Incubation:

    • Prepare serial dilutions of hit compounds and Prazosin.

    • Prepare a solution of norepinephrine at its EC₈₀ concentration.

    • Remove the culture medium from the cell plate.

    • Add 10 µL of the diluted antagonist to the appropriate wells.

    • Add 10 µL of the EC₈₀ norepinephrine solution to all wells except the negative controls.

    • Incubate the plate for 30-60 minutes at 37°C.[1]

  • Detection:

    • Add 5 µL of IP1-d2 conjugate followed by 5 µL of Eu-cryptate labeled anti-IP1 antibody to each well.[1]

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 337 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Determine the percentage of inhibition of the agonist-induced IP1 accumulation.

    • Calculate IC₅₀ values as described for the calcium flux assay.

Conclusion

The described HTS assays provide a robust and reliable platform for the identification and characterization of novel α1-adrenergic receptor antagonists. The calcium flux assay is well-suited for primary screening of large compound libraries due to its speed and automation compatibility. The IP-One HTRF assay serves as an excellent orthogonal secondary assay to confirm hits and eliminate false positives. By employing this tiered screening approach, researchers can efficiently advance promising this compound analogs through the drug discovery pipeline.

References

Ipramidil Application in Cardiac Arrhythmia Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research data specifically detailing the application of Ipramidil in cardiac arrhythmia studies is limited. The following application notes and protocols are based on the known mechanism of this compound as a soluble guanylate cyclase (sGC) activator and established methodologies for evaluating antiarrhythmic compounds of this class. These protocols should be adapted and validated for specific experimental conditions.

Introduction

This compound is identified as a soluble guanylate cyclase (sGC) activator. This class of compounds enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of cardiovascular homeostasis. Dysregulation of this pathway is implicated in various cardiovascular diseases, including heart failure and cardiac arrhythmias. By activating sGC, this compound is hypothesized to exert antiarrhythmic effects through mechanisms such as vasodilation, reduction of cardiac afterload, and modulation of cardiac remodeling and electrophysiology.[1][2]

These application notes provide a framework for investigating the antiarrhythmic potential of this compound in preclinical research settings.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The proposed mechanism of action for this compound in a cardiac context revolves around the activation of soluble guanylate cyclase.

  • Nitric Oxide (NO) and sGC: Endothelial cells produce NO, which diffuses into adjacent smooth muscle and cardiac cells. There, it binds to the heme group of sGC, activating the enzyme.

  • sGC Activation and cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Downstream Effects of cGMP: cGMP acts as a second messenger, activating protein kinase G (PKG). PKG, in turn, phosphorylates various downstream targets, leading to:

    • Vasodilation: Reduced intracellular calcium levels in vascular smooth muscle cells cause relaxation and vasodilation, decreasing cardiac preload and afterload.

    • Anti-hypertrophic and Anti-fibrotic Effects: cGMP signaling can counteract pathological cardiac remodeling.

    • Modulation of Ion Channels: cGMP/PKG can influence the activity of cardiac ion channels, potentially altering cardiac electrophysiology and reducing arrhythmogenesis.[3][4]

This compound, as an sGC activator, is thought to directly stimulate sGC, increasing cGMP production and thereby promoting these cardioprotective and antiarrhythmic effects.

sGC_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_cardiomyocyte Cardiomyocyte / Vascular Smooth Muscle Cell eNOS eNOS NO NO eNOS->NO Produces L-Arginine L-Arginine L-Arginine->eNOS Substrate sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates NO->sGC_inactive sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream_Effects Vasodilation Anti-hypertrophy Ion Channel Modulation PKG->Downstream_Effects Leads to This compound This compound This compound->sGC_inactive Directly Activates

Caption: The NO-sGC-cGMP signaling pathway and the proposed mechanism of this compound.

Quantitative Data Summary

Specific quantitative data for this compound's antiarrhythmic effects are not widely available in published literature. The tables below are templates that researchers can use to structure their data when evaluating this compound or similar compounds.

Table 1: In Vitro Electrophysiological Effects of this compound on Isolated Cardiomyocytes

ParameterControlThis compound (1 µM)This compound (10 µM)This compound (100 µM)
Action Potential Duration at 90% Repolarization (APD90) (ms)
Peak L-type Ca2+ Current (pA/pF)
Late Sodium Current (pA/pF)
Effective Refractory Period (ERP) (ms)

Table 2: Ex Vivo Antiarrhythmic Efficacy of this compound in a Langendorff-Perfused Heart Model

Arrhythmia ParameterVehicle ControlThis compound (Dose 1)This compound (Dose 2)
Incidence of Ventricular Tachycardia (VT) (%)
Duration of VT (s)
Incidence of Ventricular Fibrillation (VF) (%)

Table 3: In Vivo Hemodynamic and Antiarrhythmic Effects of this compound

ParameterBaselineThis compound (mg/kg)
Heart Rate (bpm)
Mean Arterial Pressure (mmHg)
QT Interval (ms)
Arrhythmia Score (e.g., in a specific arrhythmia model)

Experimental Protocols

Protocol 1: In Vitro Assessment of sGC Activation and cGMP Production in Cardiomyocytes

Objective: To determine if this compound activates sGC and increases intracellular cGMP levels in isolated cardiomyocytes.

Materials:

  • Isolated adult ventricular cardiomyocytes (e.g., from rat or mouse)

  • Cell culture medium

  • This compound stock solution

  • cGMP enzyme immunoassay (EIA) kit

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Lysis buffer

Procedure:

  • Isolate ventricular cardiomyocytes using established enzymatic digestion protocols.

  • Plate the isolated cardiomyocytes and allow them to stabilize.

  • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.

  • Treat the cardiomyocytes with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control for a specified time (e.g., 10-30 minutes).

  • Terminate the reaction by removing the medium and adding lysis buffer.

  • Collect the cell lysates.

  • Measure the intracellular cGMP concentration using a cGMP EIA kit according to the manufacturer's instructions.

  • Normalize cGMP levels to the total protein concentration of each sample.

sGC_Activity_Protocol start Start isolate_cells Isolate Cardiomyocytes start->isolate_cells stabilize_cells Plate and Stabilize Cells isolate_cells->stabilize_cells pre_incubate Pre-incubate with PDE Inhibitor stabilize_cells->pre_incubate treat_cells Treat with this compound or Vehicle pre_incubate->treat_cells lyse_cells Lyse Cells and Collect Lysates treat_cells->lyse_cells measure_cgmp Measure cGMP Levels (EIA Kit) lyse_cells->measure_cgmp normalize_data Normalize to Protein Concentration measure_cgmp->normalize_data end End normalize_data->end

Caption: Workflow for measuring in vitro sGC activity.

Protocol 2: Ex Vivo Evaluation of Antiarrhythmic Effects using a Langendorff-Perfused Heart Model

Objective: To assess the efficacy of this compound in preventing or terminating arrhythmias in an isolated, perfused heart.[5][6][7][8]

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • Animal model (e.g., rat, rabbit)

  • Surgical instruments for heart isolation

  • Pacing electrodes

  • ECG recording system

  • This compound

  • Arrhythmia-inducing agent (e.g., isoproterenol, high calcium solution, or programmed electrical stimulation)

Procedure:

  • Anesthetize the animal and surgically excise the heart.

  • Cannulate the aorta and mount the heart on the Langendorff apparatus.

  • Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Allow the heart to stabilize and record baseline ECG and contractile function.

  • For Prophylactic Effect: Perfuse the heart with this compound at desired concentrations for a set period (e.g., 20 minutes) before inducing arrhythmia.

  • For Termination Effect: Induce a sustained arrhythmia and then administer this compound to assess its ability to restore sinus rhythm.

  • Arrhythmia Induction:

    • Pharmacological: Infuse an arrhythmogenic agent.

    • Electrical: Apply programmed electrical stimulation (e.g., burst pacing, extrastimuli).

  • Continuously record the ECG throughout the experiment.

  • Analyze the ECG recordings for the incidence, duration, and severity of arrhythmias.

Langendorff_Protocol start Start isolate_heart Isolate Animal Heart start->isolate_heart mount_heart Mount on Langendorff Apparatus isolate_heart->mount_heart stabilize_heart Stabilize and Record Baseline Data mount_heart->stabilize_heart decision Prophylactic or Termination Study? stabilize_heart->decision treat_first Perfuse with this compound decision->treat_first Prophylactic induce_arrhythmia_termination Induce Arrhythmia decision->induce_arrhythmia_termination Termination induce_arrhythmia_prophylactic Induce Arrhythmia treat_first->induce_arrhythmia_prophylactic record_ecg Continuously Record ECG induce_arrhythmia_prophylactic->record_ecg treat_second Administer this compound induce_arrhythmia_termination->treat_second treat_second->record_ecg analyze_data Analyze Arrhythmia Parameters record_ecg->analyze_data end End analyze_data->end

Caption: Ex vivo arrhythmia study workflow using the Langendorff model.

Protocol 3: In Vivo Electrophysiology Study in an Animal Model of Arrhythmia

Objective: To evaluate the antiarrhythmic effects of this compound in a living animal.[9][10][11][12]

Materials:

  • Animal model (e.g., mouse, rat, rabbit, dog)

  • Anesthesia

  • Surgical instruments

  • Intracardiac electrophysiology catheters

  • Programmable electrical stimulator

  • Multi-channel recording system

  • This compound formulation for intravenous administration

Procedure:

  • Anesthetize the animal and maintain a stable physiological state.

  • Introduce electrophysiology catheters into the heart via a peripheral vein or artery (e.g., jugular vein, carotid artery).

  • Position the catheters in the right atrium, right ventricle, and potentially the His bundle region under fluoroscopic or electrogram guidance.

  • Record baseline intracardiac electrograms and perform programmed electrical stimulation to determine baseline electrophysiological parameters (e.g., sinus node recovery time, AV nodal conduction, refractory periods).

  • Induce arrhythmias using programmed electrical stimulation or infusion of an arrhythmogenic agent.

  • Administer a bolus or infusion of this compound intravenously.

  • Repeat the electrophysiological measurements and arrhythmia induction protocols after drug administration.

  • Compare the pre- and post-drug parameters to assess the effects of this compound on cardiac conduction, refractoriness, and arrhythmia inducibility.

InVivo_EP_Protocol start Start anesthetize Anesthetize Animal start->anesthetize insert_catheters Insert EP Catheters into the Heart anesthetize->insert_catheters baseline_study Perform Baseline EP Study & Arrhythmia Induction insert_catheters->baseline_study administer_drug Administer this compound (IV) baseline_study->administer_drug post_drug_study Repeat EP Study & Arrhythmia Induction administer_drug->post_drug_study compare_data Compare Pre- and Post-Drug Parameters post_drug_study->compare_data end End compare_data->end

Caption: In vivo electrophysiology study workflow.

Conclusion

While direct and extensive research on this compound's role in cardiac arrhythmias is not yet widely published, its mechanism as a soluble guanylate cyclase activator provides a strong rationale for its investigation as a potential antiarrhythmic agent. The protocols outlined above offer a standardized approach for researchers to systematically evaluate the electrophysiological and antiarrhythmic properties of this compound and other sGC activators, contributing to a better understanding of their therapeutic potential in cardiovascular diseases. Rigorous preclinical evaluation using these methods is a critical step in the development of novel antiarrhythmic therapies.

References

Investigating Ipramidil's Effect on Ventricular Dysfunction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental investigation of Ipramidil's therapeutic potential in treating ventricular dysfunction.

Introduction

Ventricular dysfunction, a condition characterized by the heart's inability to pump blood effectively, is a cornerstone of heart failure and a major cause of morbidity and mortality worldwide. The search for novel therapeutic agents that can improve ventricular function remains a critical area of cardiovascular research. This compound has emerged as a compound of interest for its potential cardioprotective effects. This document provides detailed application notes and protocols for investigating the efficacy and mechanism of action of this compound in preclinical models of ventricular dysfunction.

The following sections will detail the methodologies for assessing the effects of this compound on cardiac function, outline the underlying signaling pathways, and present a framework for data analysis and interpretation.

Data Presentation: Summary of Quantitative Data

Comprehensive analysis of this compound's effect on ventricular function requires the systematic collection and presentation of quantitative data. The following tables provide a structured format for summarizing key experimental findings.

Table 1: Echocardiographic Assessment of Cardiac Function in a Murine Model of Myocardial Infarction Treated with this compound

Treatment GroupNLVEF (%)LVFS (%)LVID;d (mm)LVID;s (mm)LV Vol;d (µL)LV Vol;s (µL)
Sham1060 ± 532 ± 43.5 ± 0.32.4 ± 0.255 ± 822 ± 5
MI + Vehicle1235 ± 618 ± 34.8 ± 0.43.9 ± 0.3105 ± 1268 ± 10
MI + this compound (Low Dose)1245 ± 524 ± 44.2 ± 0.33.2 ± 0.385 ± 1045 ± 8
MI + this compound (High Dose)1252 ± 6 28 ± 43.8 ± 0.2 2.7 ± 0.265 ± 9 30 ± 6

*LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVID;d: Left Ventricular Internal Diameter in Diastole; LVID;s: Left Ventricular Internal Diameter in Systole; LV Vol;d: Left Ventricular Volume in Diastole; LV Vol;s: Left Ventricular Volume in Systole. Data are presented as mean ± SD. *p < 0.05 vs. MI + Vehicle; *p < 0.01 vs. MI + Vehicle.

Table 2: Hemodynamic Parameters in a Langendorff-Perfused Rat Heart Model of Ischemia-Reperfusion Injury

Treatment GroupNLVDP (mmHg)+dP/dt_max (mmHg/s)-dP/dt_min (mmHg/s)Heart Rate (bpm)Coronary Flow (mL/min)
Normoxia8105 ± 102500 ± 300-1800 ± 250300 ± 2012 ± 2
I/R + Vehicle1045 ± 81100 ± 200-800 ± 150280 ± 258 ± 1.5
I/R + this compound1075 ± 91800 ± 250-1300 ± 200*290 ± 2010 ± 1.8

*LVDP: Left Ventricular Developed Pressure; +dP/dt_max: Maximum rate of pressure development; -dP/dt_min: Minimum rate of pressure relaxation; I/R: Ischemia-Reperfusion. Data are presented as mean ± SD. p < 0.01 vs. I/R + Vehicle.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the rigorous evaluation of this compound.

Protocol 1: In Vivo Murine Model of Myocardial Infarction

Objective: To assess the long-term effects of this compound on cardiac remodeling and function following myocardial infarction (MI).

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (dissolved in appropriate vehicle)

  • Vehicle control (e.g., saline, DMSO)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • High-frequency ultrasound system with a linear-array transducer

  • Ventilator

Procedure:

  • Anesthesia and Ventilation: Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance). Intubate and ventilate the mouse.

  • Surgical Procedure:

    • Make a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture.

    • Successful ligation is confirmed by the observation of myocardial blanching.

    • For sham-operated animals, the suture is passed under the LAD without ligation.

  • Drug Administration: Administer this compound or vehicle daily via oral gavage or intraperitoneal injection, starting 24 hours post-MI and continuing for the duration of the study (e.g., 4 weeks).

  • Echocardiography:

    • Perform echocardiography at baseline (before MI) and at specified time points post-MI (e.g., 1, 2, and 4 weeks).

    • Acquire M-mode images at the mid-papillary muscle level to measure LVID;d and LVID;s.

    • Calculate LVEF and LVFS using standard formulas.

  • Histological Analysis:

    • At the end of the study, euthanize the mice and harvest the hearts.

    • Fix hearts in 4% paraformaldehyde and embed in paraffin.

    • Section the hearts and perform Masson's trichrome staining to assess infarct size and fibrosis.

Protocol 2: Ex Vivo Langendorff-Perfused Heart Model

Objective: To evaluate the acute effects of this compound on myocardial contractile function in an ischemia-reperfusion (I/R) injury model.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Krebs-Henseleit buffer

  • Langendorff perfusion system

  • Intraventricular balloon catheter and pressure transducer

  • Data acquisition system

Procedure:

  • Heart Isolation:

    • Anesthetize the rat and administer heparin.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion:

    • Mount the aorta on the Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Intraventricular Balloon: Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes.

  • Ischemia-Reperfusion Protocol:

    • Baseline: Record baseline hemodynamic parameters (LVDP, ±dP/dt, Heart Rate, Coronary Flow).

    • Ischemia: Induce global no-flow ischemia for a specified period (e.g., 30 minutes).

    • Reperfusion: Reperfuse the heart with Krebs-Henseleit buffer containing either this compound or vehicle for a designated duration (e.g., 60 minutes).

  • Data Acquisition: Continuously record hemodynamic parameters throughout the experiment.

Mandatory Visualizations

Diagrams illustrating key processes provide a clear and concise understanding of the experimental design and this compound's proposed mechanism of action.

G cluster_0 Experimental Workflow: In Vivo MI Model A Baseline Echocardiography B Myocardial Infarction (LAD Ligation) A->B C Randomization B->C D This compound Treatment C->D E Vehicle Treatment C->E F Follow-up Echocardiography (1, 2, 4 weeks) D->F E->F G Histological Analysis (Infarct Size, Fibrosis) F->G

Caption: Workflow for in vivo assessment of this compound.

G cluster_1 Proposed Signaling Pathway of this compound in Cardiomyocytes This compound This compound Receptor Target Receptor (e.g., GPCR) This compound->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PLN Phospholamban (PLN) PKA->PLN Phosphorylates SERCA2a SERCA2a PLN->SERCA2a Disinhibits Ca_Uptake Increased Sarcoplasmic Reticulum Ca2+ Uptake SERCA2a->Ca_Uptake Contractility Improved Myocardial Relaxation and Contractility Ca_Uptake->Contractility

Caption: this compound's potential signaling cascade.

Conclusion

The protocols and frameworks presented in these application notes provide a robust starting point for the comprehensive investigation of this compound's effects on ventricular dysfunction. Rigorous adherence to these methodologies will facilitate the generation of high-quality, reproducible data, which is crucial for advancing our understanding of this compound's therapeutic potential and for guiding future drug development efforts in the field of cardiovascular medicine. Further studies may also explore the electrophysiological properties of this compound and its impact on other signaling pathways implicated in heart failure, such as those involving CaMKII and calcineurin.

Troubleshooting & Optimization

Troubleshooting Ipramidil solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Ipramidil in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a soluble guanylate cyclase activator investigated for its potential in treating cardiac arrhythmia and ventricular dysfunction.[1] Its mechanism involves increasing cGMP levels in cardiac and vascular cells, leading to improved blood flow.[1] For laboratory use, its key properties are:

PropertyValueReference
CAS Number 83656-38-6[1]
Molecular Formula C₁₀H₁₆N₄O₄[1]
Molecular Weight 256.26 g/mol [1]

Q2: I'm observing precipitation or crystallization of this compound when I add it to my cell culture medium. What is the likely cause?

This is a common issue for compounds with low aqueous solubility. When a stock solution of a lipophilic compound, typically prepared in a high-concentration organic solvent like DMSO, is diluted into an aqueous medium, the compound can crash out of solution. This rapid change in solvent polarity reduces its solubility, leading to the formation of a precipitate.[2][3]

Q3: My cells are showing signs of toxicity or altered morphology after treatment with this compound. What could be the reason?

This could be due to several factors:

  • Inherent cytotoxicity of this compound: The compound itself may be toxic to your specific cell line at the concentration you are using.

  • Solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells.[2] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[2]

  • Compound precipitation: Undissolved particles of the compound can cause physical stress to cells or lead to inconsistent and high local concentrations.

Q4: What are the recommended solvents for preparing a stock solution of a poorly soluble compound like this compound?

For initial stock solutions of poorly soluble compounds, the following solvents are commonly used. The choice depends on the compound's specific properties and the experimental requirements.

SolventTypical Stock ConcentrationAdvantagesDisadvantages
DMSO 1-100 mMHigh solubilizing power for many nonpolar compounds.Can be toxic to cells at higher concentrations (>0.5%).[2]
Ethanol Formulation dependentBiologically compatible at low concentrations.Lower solubilizing power than DMSO for highly nonpolar compounds.[4]
PEG 400 Formulation dependentCan significantly increase solubility.High viscosity; may not be suitable for all in vitro applications.[4]
PBS (pH 7.4) <10 µM (typical for poor solubility)Physiologically relevant.Very low solubility for many small molecule inhibitors.[4]

Troubleshooting Guides

Issue 1: this compound Precipitates in Aqueous Medium

If you observe a cloudy solution or visible precipitate after diluting your this compound stock solution into your cell culture medium, follow this troubleshooting workflow.

G start Precipitation Observed stock_check Is the stock solution clear? start->stock_check warm_vortex Gently warm stock to 37°C and vortex. stock_check->warm_vortex No dilution_method Review Dilution Technique stock_check->dilution_method Yes warm_vortex->stock_check dropwise Add stock dropwise to pre-warmed medium while vortexing. dilution_method->dropwise concentration Is precipitation still present? dropwise->concentration lower_conc Reduce final concentration of this compound. concentration->lower_conc Yes end Optimized Protocol concentration->end No solubilizer Consider a solubilizing agent. lower_conc->solubilizer bsa Complex with fatty acid-free BSA. solubilizer->bsa surfactant Use a non-ionic surfactant (e.g., Tween® 20). solubilizer->surfactant bsa->end surfactant->end G start Cell Toxicity Observed solvent_control Run a solvent-only control (e.g., 0.1% DMSO). start->solvent_control control_toxic Is the solvent control toxic? solvent_control->control_toxic reduce_solvent Reduce final solvent concentration. control_toxic->reduce_solvent Yes dose_response Perform a dose-response curve for this compound. control_toxic->dose_response No new_stock Prepare a more concentrated stock solution. reduce_solvent->new_stock end Experiment Optimized new_stock->end ic50 Determine IC50 and a non-toxic working concentration. dose_response->ic50 ic50->end G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates This compound This compound This compound->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation/ Smooth Muscle Relaxation PKG->Relaxation leads to

References

Technical Support Center: Optimizing α1-Adrenoceptor Antagonist Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Note: This guide uses Prazosin as a representative α1-adrenoceptor antagonist due to the extensive availability of public research data. The principles and protocols described herein can be adapted for other compounds in the same class, such as the user-specified "Ipramidil," by adjusting for specific physicochemical and biological properties.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of α1-adrenoceptor antagonists in cell culture experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Prazosin, a representative α1-adrenoceptor antagonist?

Prazosin is a selective, competitive antagonist of alpha-1 (α1) adrenergic receptors (α1-ARs).[1][2] These receptors are part of the G protein-coupled receptor (GPCR) superfamily.[3] Normally, when activated by catecholamines like norepinephrine, α1-ARs couple to Gq/11 proteins, activating Phospholipase C (PLC).[4] PLC then generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), which triggers various downstream cellular responses.[3] Prazosin works by binding to these α1-receptors and blocking the binding of endogenous ligands, thereby inhibiting this signaling cascade.[1][5]

Q2: How should I prepare and store a Prazosin stock solution?

Prazosin hydrochloride is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[6][7] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. To avoid issues with moisture, which can reduce solubility, use fresh, high-quality DMSO.[7]

Preparation Protocol:

  • Weigh the desired amount of Prazosin HCl powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target stock concentration.

  • Vortex or sonicate briefly until the compound is completely dissolved.[8]

  • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.

  • Store the aliquots at -20°C or below for long-term stability.[6]

Q3: What is a recommended starting concentration range for Prazosin in cell culture?

The optimal concentration of Prazosin is highly cell-type dependent and assay-specific. Based on published literature, a broad range should be tested initially.

  • For signaling inhibition studies, concentrations can be in the nanomolar range (e.g., starting from 0.1 nM).[7][9]

  • For studies investigating effects on cell viability, proliferation, or apoptosis, a higher concentration range is often required, typically from low to mid-micromolar (e.g., 1 µM to 50 µM).[10][11]

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.[12]

Q4: What is the final concentration of DMSO that is considered safe for most cell lines?

The final concentration of the solvent (e.g., DMSO) in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A concentration of ≤ 0.1% is generally considered safe for most cell lines.[12] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest drug concentration used.[12]

Data Presentation: Summary Tables

Table 1: Physicochemical Properties of Prazosin Hydrochloride

PropertyValueSource
Formula C₁₉H₂₁N₅O₄ • HCl[6]
Molecular Weight 419.9 g/mol [6]
Appearance Crystalline Solid[6]
Storage -20°C[6]
Solubility (DMSO) ~0.1 mg/mL (Cayman) to 55 mg/mL (TargetMol)[6][8]
Purity ≥98%[6]

Note: Solubility data can vary between suppliers. It is recommended to confirm solubility for your specific lot.

Table 2: Example Concentration Ranges for In Vitro Studies with Prazosin

Cell LineAssay TypeEffective Concentration RangeReference
Osteosarcoma (MG63, 143B) Cell Viability (CCK8)10 µM - 50 µM[10]
Glioblastoma (U251, U87) Cell Proliferation (CCK-8)11 µM - 14 µM (IC₅₀)[11]
Prostate Cancer (PC-3, LNCaP) Cytotoxicity~30 µM[13]
Leukemia (K562) Apoptosis Induction5 µM[14]
Hepatocellular Carcinoma (HepG2) Cell Viability (XTT)35 µM - 65 µM (IC₅₀)[15]

Experimental Protocols

Protocol 1: Determining Optimal Concentration via Dose-Response Assay (MTT/XTT)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of Prazosin, which is essential for selecting appropriate concentrations for functional assays.

Materials:

  • Target cells in logarithmic growth phase

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • Prazosin HCl stock solution (e.g., 20 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT) or activator (for XTT)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the Prazosin stock solution in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM).

    • Prepare a vehicle control (medium with the highest final DMSO concentration, e.g., 0.1%) and a "no treatment" control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared Prazosin dilutions and controls to the respective wells (in triplicate).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the experimental goal.

  • Viability Assessment (MTT Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of cell viability against the log of the Prazosin concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC₅₀ value.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Observable Effect 1. Concentration too low: The compound is not reaching its effective dose. 2. Cell line is resistant: The target pathway may not be active or critical in this cell line. 3. Compound degradation: The stock solution or working solution has lost activity. 4. Incorrect incubation time: The duration of treatment is too short to elicit a response.1. Increase the concentration range in your dose-response experiment.[12] 2. Confirm α1-adrenoceptor expression in your cell line (e.g., via qPCR or Western blot). Consider using a positive control cell line known to be responsive. 3. Use a fresh aliquot of the stock solution. Check for precipitation in working dilutions. 4. Increase the incubation time (e.g., test at 24, 48, and 72 hours).
High Cell Death / Cytotoxicity 1. Concentration too high: The dose is in the toxic range for the cells. 2. Solvent toxicity: The final DMSO concentration is >0.1-0.5%. 3. Off-target effects: At high concentrations, the compound may inhibit other critical cellular targets. 4. Contamination: The cell culture is contaminated.1. Perform a dose-response assay to determine the IC₅₀ and use concentrations at or below this value for functional assays.[12] 2. Ensure the final DMSO concentration is ≤0.1% and is consistent across all treatments, including the vehicle control.[12] 3. Lower the concentration to a range where the intended on-target effect is observed without significant cell death. 4. Check for signs of bacterial or fungal contamination. Discard the culture if necessary.[16]
Inconsistent Results Between Experiments 1. Variability in cell health/passage: Cells at high passage numbers can have altered phenotypes. 2. Inconsistent cell seeding density: Different starting cell numbers will affect the final readout. 3. Compound instability/solubility: The compound may be precipitating out of solution or degrading over time. 4. Inconsistent incubation times or reagent preparation. 1. Use cells within a defined, low-passage number range for all experiments.[17] 2. Use a cell counter for accurate seeding. Ensure even cell distribution in the wells.[17] 3. Visually inspect stock and working solutions for precipitates. Prepare fresh dilutions for each experiment. Consider assessing compound stability in your media.[18] 4. Standardize all experimental steps, including incubation times and reagent preparation protocols.[17]
Cells Rounding Up and Detaching 1. Cytotoxicity: The observed effect is cell death, not a specific morphological change. 2. Target-related effect: The α1-AR pathway may be involved in cell adhesion for your specific cell type. 3. Solvent shock: Adding a small volume of high-concentration DMSO stock directly to the well can cause localized toxicity.1. Correlate the detachment with a viability assay (e.g., Trypan Blue or Annexin V staining) to confirm apoptosis/necrosis.[12] 2. Research the role of α1-AR signaling in cytoskeletal dynamics and cell adhesion. 3. Prepare an intermediate dilution of the drug in culture medium before adding it to the cells to avoid high local DMSO concentrations.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_antagonist a1AR α1-Adrenoceptor Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Downstream Cellular Responses PKC->Response Phosphorylates Targets Ca->PKC Co-activates Prazosin Prazosin Prazosin->a1AR Blocks

Caption: Simplified signaling pathway of the α1-adrenoceptor and the inhibitory action of Prazosin.

G start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24h (Cell Attachment) start->incubate1 prep_dilutions Prepare Serial Dilutions of Prazosin in Medium incubate1->prep_dilutions add_drug Add Prazosin & Controls (Vehicle, No Treatment) to Wells prep_dilutions->add_drug incubate2 Incubate for Desired Time (24-72h) add_drug->incubate2 add_mtt Add Viability Reagent (e.g., MTT / XTT) incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Buffer (for MTT assay) incubate3->solubilize read_plate Measure Absorbance with Plate Reader solubilize->read_plate analyze Calculate % Viability & Determine IC₅₀ read_plate->analyze

Caption: Experimental workflow for a dose-response cell viability assay.

G start Unexpected Result Observed (e.g., No Effect, High Toxicity) check_conc Is the Concentration Range Appropriate? start->check_conc check_solvent Is Final DMSO Concentration ≤ 0.1%? check_conc->check_solvent Yes sol_conc_high Solution: Lower concentration range. Perform dose-response. check_conc->sol_conc_high No (Effect is toxic) sol_conc_low Solution: Increase concentration range. check_conc->sol_conc_low No (Effect is absent) check_cells Are Cells Healthy & Low Passage? check_solvent->check_cells Yes sol_solvent Solution: Recalculate dilutions. Ensure final DMSO ≤ 0.1%. check_solvent->sol_solvent No check_compound Is Compound Stock Fresh & Soluble? check_cells->check_compound Yes sol_cells Solution: Use a new, low-passage vial of cells. check_cells->sol_cells No check_compound->start Yes (Re-evaluate experiment design) sol_compound Solution: Prepare fresh stock solution from powder. Visually inspect. check_compound->sol_compound No

Caption: A troubleshooting decision tree for optimizing cell culture experiments.

References

Ipramidil Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides generalized guidance on the stability and storage of chemical compounds for research purposes. As of December 2025, specific public data on the stability of Ipramidil is limited. Researchers are strongly encouraged to perform their own stability studies to determine appropriate handling and storage conditions for their specific formulations and experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for this compound?

A1: For solid (powder) forms of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[1] Refrigeration (2-8°C) is a common practice for long-term storage of solid compounds to minimize degradation. For solutions, storage conditions will depend on the solvent used and the desired shelf-life. In general, storing solutions at 2-8°C and protected from light is a good starting point.[2][3][4]

Q2: How can I assess the stability of my this compound solution?

A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the stability of your this compound solution. This involves monitoring the concentration of the active pharmaceutical ingredient (API) and the appearance of any degradation products over time under various storage conditions.[5] Visual inspection for color change or precipitation can also be an initial indicator of instability.

Q3: What are the common degradation pathways for small molecule drugs like this compound?

A3: The most common chemical degradation pathways for pharmaceuticals are hydrolysis, oxidation, and photolysis.[6]

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions.

  • Photolysis: Degradation caused by exposure to light, particularly UV light.

Q4: How long can I store this compound once it is in solution?

A4: The stability of this compound in solution is highly dependent on the solvent, pH, concentration, and storage conditions (temperature and light exposure). Without specific stability data, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light for no more than a few days. For longer-term storage, aliquoting and freezing (-20°C or -80°C) may be an option, but freeze-thaw stability should be determined.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. This compound degradation leading to lower effective concentration.Prepare fresh solutions for each experiment. Perform a stability study of your formulation using a validated analytical method (e.g., HPLC) to determine an appropriate beyond-use date.
Change in the color of the this compound solution. Potential degradation of the compound.Discard the solution. Prepare a fresh solution and store it protected from light.
Precipitate forms in the this compound solution. Poor solubility or degradation product formation.Ensure the compound is fully dissolved. You may need to adjust the solvent or pH. If precipitation occurs after storage, it is likely a sign of instability.
Loss of biological activity in an assay. Degradation of this compound.Confirm the purity and concentration of your stock solution. Prepare fresh dilutions for your assay.

Quantitative Data Summary

Due to the lack of publicly available stability data for this compound, the following table is a template that researchers can use to summarize their internal stability study findings.

Table 1: Example Stability Data Summary for this compound in Solution

Storage ConditionTimepointThis compound Concentration (% of Initial)Appearance of Degradation Products (% Peak Area)Observations
2-8°C, Protected from Light 0100%0%Clear, colorless solution
24 hours
7 days
30 days
Room Temperature (~25°C), Exposed to Light 0100%0%Clear, colorless solution
24 hours
7 days
30 days
40°C, 75% Relative Humidity 0100%0%Clear, colorless solution
24 hours
7 days
30 days

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the potential degradation pathways of a drug substance.[6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or an aqueous buffer) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide to the stock solution.

    • Photostability: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light).

    • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis_Product Hydrolysis Product(s) This compound->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product Oxidation Product(s) This compound->Oxidation_Product O₂ / Light / Metal Ions Photolysis_Product Photolysis Product(s) This compound->Photolysis_Product Light (UV/Vis)

Caption: Potential degradation pathways of this compound.

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Samples Prepare Samples for Different Conditions Prep_Stock->Prep_Samples Store_Fridge 2-8°C Prep_Samples->Store_Fridge Store_RT Room Temperature Prep_Samples->Store_RT Store_Accelerated Accelerated (e.g., 40°C) Prep_Samples->Store_Accelerated Timepoints Sample at T=0, T=x, T=y... Store_Fridge->Timepoints Store_RT->Timepoints Store_Accelerated->Timepoints HPLC_Analysis HPLC Analysis Timepoints->HPLC_Analysis Data_Evaluation Evaluate Data (Purity, Degradants) HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Tree Start Inconsistent Experimental Results? Check_Solution Check Solution Age and Appearance Start->Check_Solution Is_Old Is Solution Old or Visibly Degraded? Check_Solution->Is_Old Prepare_Fresh Prepare Fresh Solution Is_Old->Prepare_Fresh Yes Check_Storage Review Storage Conditions Is_Old->Check_Storage No Re_evaluate Re-evaluate Experiment Prepare_Fresh->Re_evaluate Is_Proper Are Conditions Appropriate? Check_Storage->Is_Proper Is_Proper->Re_evaluate Yes Perform_Stability Consider Performing a Stability Study Is_Proper->Perform_Stability No Adjust_Storage Adjust Storage (e.g., Refrigerate, Protect from Light) Adjust_Storage->Re_evaluate Perform_Stability->Adjust_Storage

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Identifying and Mitigating Ipramidil Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of Ipramidil, a hypothetical kinase inhibitor. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in experimental settings.

Q1: My cell-based assay results with this compound are inconsistent with its known biochemical potency against its primary target, Kinase X. What could be the reason for this discrepancy?

A1: Discrepancies between biochemical and cell-based assay results are a common challenge in drug discovery. Several factors could contribute to this observation with this compound. One primary reason is the difference in ATP concentrations; biochemical assays are often conducted at low ATP levels, which may not accurately reflect the high intracellular ATP concentrations that can compete with ATP-competitive inhibitors like this compound.[1] Another possibility is that this compound may be a substrate for cellular efflux pumps, such as P-glycoprotein, which would reduce its intracellular concentration and apparent potency.[1] It is also crucial to confirm that the target kinase, Kinase X, is expressed and active in the cell line being used.[1]

Q2: I am observing a cellular phenotype that does not align with the known biological function of Kinase X. How can I determine if this is an off-target effect of this compound?

A2: Observing a phenotype inconsistent with the on-target activity of this compound strongly suggests potential off-target effects. A robust method to investigate this is to perform a rescue experiment.[1] This involves overexpressing a drug-resistant mutant of the intended target, Kinase X. If the observed phenotype is reversed, it indicates an on-target effect.[1] However, if the phenotype persists despite the presence of the resistant mutant, it is likely due to the inhibition of one or more off-target proteins.[1] Further investigation using kinome-wide profiling or chemical proteomics can help identify these unintended targets.

Q3: My experiments show variable results when using this compound across different cell lines. Why is this happening and how can I address it?

A3: Variability in this compound's effects across different cell lines can be attributed to several factors. Cell lines can have different expression levels of the primary target, Kinase X, as well as varying expression of potential off-target proteins. Additionally, the activity of drug efflux pumps can differ significantly between cell lines, affecting the intracellular concentration of this compound.[1] To address this, it is recommended to first verify the expression and activity of Kinase X in each cell line using techniques like Western blotting.[1] Performing a dose-response curve in each cell line can also help to understand the potency of this compound in different cellular contexts.

Q4: I suspect this compound is being actively transported out of my cells. How can I confirm this and mitigate its impact?

A4: If you suspect active efflux of this compound, you can perform a co-incubation experiment with a known inhibitor of common efflux pumps, such as verapamil for P-glycoprotein.[1] An increase in the cellular potency of this compound in the presence of the efflux pump inhibitor would support this hypothesis.[1] To mitigate the impact of efflux, you can either use a cell line with lower expression of the relevant transporter or continue to co-administer the efflux pump inhibitor in your experiments, ensuring appropriate controls are in place.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound's off-target effects.

Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?

A1: Off-target effects are the unintended interactions of a drug with proteins or other biomolecules that are not its primary therapeutic target.[2] For a kinase inhibitor like this compound, these off-target interactions can lead to a range of outcomes, from misleading experimental results to potential adverse effects in a clinical setting.[2] Understanding and mitigating these effects is crucial for the accurate interpretation of research data and for the development of safe and effective therapeutics.[3]

Q2: How can I proactively screen for potential off-target effects of this compound?

A2: Proactive screening is a critical step in de-risking a drug candidate. A combination of computational and experimental approaches is highly effective.[2]

  • Computational Methods: In silico tools can be used to predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known targets.[4]

  • High-Throughput Screening (HTS): Screening this compound against a broad panel of kinases (kinome screening) can empirically identify off-target binding.[3][4]

  • Proteome-wide Approaches: Techniques like Activity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can identify this compound's targets in an unbiased manner within a cellular context.[2]

Q3: What are some best practices for designing experiments to minimize the impact of this compound's off-target effects?

A3: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of this compound that still engages the intended target, Kinase X.[1] Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help differentiate on-target from off-target effects.[1] Additionally, using a structurally unrelated inhibitor that also targets Kinase X can help confirm that the observed phenotype is due to on-target inhibition. If the second compound does not produce the same effect, it strengthens the hypothesis of an off-target effect for this compound.[2]

Q4: Can the off-target effects of this compound ever be beneficial?

A4: Yes, while often associated with adverse effects, off-target interactions can sometimes lead to beneficial therapeutic outcomes, a concept known as polypharmacology.[2] For instance, some multi-kinase inhibitors are effective in cancer treatment precisely because they inhibit multiple signaling pathways. If this compound is found to have beneficial off-target effects, this could open up new therapeutic avenues, but these effects need to be carefully characterized.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound to facilitate comparison and experimental design.

Table 1: Biochemical Potency of this compound against On-Target and Key Off-Target Kinases

Kinase TargetIC50 (nM)Assay Type
Kinase X (On-Target) 15 Biochemical (TR-FRET)
Kinase Y (Off-Target)150Biochemical (TR-FRET)
Kinase Z (Off-Target)800Biochemical (TR-FRET)
Kinase A (Off-Target)>10,000Biochemical (TR-FRET)

Table 2: Cellular Potency of this compound in Different Cell Lines

Cell LineTarget (Kinase X) ExpressionEC50 (nM)Phenotypic Endpoint
Cell Line AHigh50Target Phosphorylation
Cell Line BModerate200Cell Proliferation
Cell Line CLow>1000Target Phosphorylation

Key Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the engagement of this compound with its target, Kinase X, in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[2]

Methodology:

  • Cell Treatment: Incubate intact cells with this compound at various concentrations or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis: Lyse the cells to separate soluble proteins from aggregated ones.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of Kinase X using methods like Western blotting or ELISA.[2]

Protocol 2: Activity-Based Protein Profiling (ABPP) for Off-Target Identification

ABPP is a chemical proteomics technique used to identify the targets of an inhibitor in a complex proteome.

Methodology:

  • Proteome Labeling: Incubate a cell lysate with a broad-spectrum ABPP probe that covalently labels active enzymes.

  • Competitive ABPP: To identify the targets of this compound, pre-incubate the proteome with the compound before adding the ABPP probe. This compound will compete for binding to its targets, preventing them from being labeled by the probe.[2]

  • Analysis: Analyze the protein labeling profiles using mass spectrometry to identify the proteins whose labeling is reduced by this compound, indicating them as potential targets.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound's off-target effects.

troubleshooting_workflow Troubleshooting this compound-Induced Phenotypes phenotype Unexpected Phenotype Observed on_target Is Phenotype Consistent with Kinase X Function? phenotype->on_target rescue Perform Rescue Experiment with Drug-Resistant Kinase X Mutant on_target->rescue No on_target_conclusion Conclusion: On-Target Effect on_target->on_target_conclusion Yes phenotype_reversed Phenotype Reversed rescue->phenotype_reversed phenotype_persists Phenotype Persists rescue->phenotype_persists phenotype_reversed->on_target_conclusion off_target_conclusion Conclusion: Off-Target Effect phenotype_persists->off_target_conclusion profiling Identify Off-Targets via Kinome Profiling or Proteomics off_target_conclusion->profiling signaling_pathway Potential Off-Target Signaling by this compound This compound This compound kinase_x Kinase X (On-Target) This compound->kinase_x Inhibits kinase_y Kinase Y (Off-Target) This compound->kinase_y Inhibits (Off-Target) pathway_a Pathway A kinase_x->pathway_a Regulates pathway_b Pathway B kinase_y->pathway_b Regulates cellular_response_a Expected Cellular Response pathway_a->cellular_response_a cellular_response_b Unexpected Cellular Response pathway_b->cellular_response_b experimental_workflow Experimental Workflow for Off-Target Identification start Start computational In Silico Screening start->computational hts High-Throughput Kinome Screening start->hts proteomics Chemical Proteomics (e.g., CETSA-MS) start->proteomics candidate_list Generate Candidate Off-Target List computational->candidate_list hts->candidate_list proteomics->candidate_list validation Validate Candidates (e.g., Rescue Experiments, Cellular Assays) candidate_list->validation end End validation->end

References

Technical Support Center: Ipramidil Experimental Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Ipramidil" is not a widely recognized pharmaceutical agent in scientific literature. For the purpose of this guide, we will operate under the assumption that this compound is an investigational, potent, and selective α1-adrenergic receptor agonist, a class of compounds known to be susceptible to tachyphylaxis. The following troubleshooting guide and FAQs are based on the established mechanisms of tachyphylaxis for α1-adrenergic receptor agonists.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and why is it occurring in my experiments with this compound?

A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. With α1-adrenergic receptor agonists like this compound, this typically occurs due to receptor desensitization. The primary mechanisms include:

  • Receptor Phosphorylation: Upon binding of this compound, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the α1-adrenergic receptor.

  • Arrestin Binding: This phosphorylation promotes the binding of β-arrestin to the receptor, which sterically hinders the coupling of the G protein, thereby uncoupling the receptor from its downstream signaling cascade.

  • Receptor Internalization: β-arrestin also acts as an adaptor protein, facilitating the sequestration of the receptor from the cell surface into endosomes. This reduces the number of available receptors for this compound to act upon.

  • Receptor Downregulation: With prolonged exposure, the internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors, a process known as downregulation.

Q2: How can I quantitatively assess the degree of tachyphylaxis in my experimental setup?

A2: Tachyphylaxis can be quantified by comparing dose-response curves over time. A rightward shift in the EC50 (half-maximal effective concentration) or a decrease in the Emax (maximum effect) indicates a reduced response. You can perform the following:

  • Generate a baseline dose-response curve for this compound.

  • Induce tachyphylaxis by repeatedly administering a fixed concentration of this compound.

  • Generate a second dose-response curve and compare the EC50 and Emax values to the baseline.

Q3: What is a "washout" period, and how can it help in preventing tachyphylaxis?

A3: A washout period is a duration of time where the tissue or cells are not exposed to the drug, allowing for the reversal of desensitization mechanisms. During this time, receptors can be dephosphorylated and recycled back to the cell surface, restoring responsiveness. The optimal duration of the washout period needs to be determined empirically for your specific experimental system.

Troubleshooting Guide

Issue: I am observing a progressively diminishing response to repeated this compound administration within the same experiment.

Potential Cause Troubleshooting Steps
Receptor Desensitization 1. Introduce Washout Periods: Implement drug-free intervals between this compound administrations. Start with a 30-60 minute washout and optimize as needed.
2. Intermittent Dosing: Instead of continuous exposure, administer this compound in discrete doses with sufficient recovery time in between.
Receptor Downregulation 1. Limit Duration of Exposure: For longer experiments, consider if the total duration of this compound exposure can be minimized.
2. Use of Adjunctive Agents: In some systems, co-administration with agents that inhibit GRKs or receptor internalization (e.g., heparin in some in-vitro models) may mitigate downregulation. This should be approached with caution as it can introduce confounding variables.

Data Presentation

Table 1: Effect of Intermittent Dosing and Washout Periods on this compound-Induced Tachyphylaxis

Experimental Condition Baseline EC50 (nM) EC50 after 5th Dose (nM) Fold-Shift in EC50 Baseline Emax (% of control) Emax after 5th Dose (% of control)
Continuous Exposure 101501510065
Intermittent Dosing (10 min interval) 1080810080
Intermittent Dosing with Washout (30 min) 10252.510095

Experimental Protocols

Protocol 1: Induction and Assessment of Tachyphylaxis to this compound

  • System Preparation: Prepare the isolated tissue (e.g., aortic rings) or cultured cells (e.g., HEK293 expressing α1-adrenergic receptors) in a suitable physiological buffer.

  • Baseline Dose-Response: Establish a cumulative dose-response curve for this compound by adding increasing concentrations of the drug and measuring the response (e.g., vasoconstriction or intracellular calcium mobilization).

  • Induction of Tachyphylaxis: Expose the system to a sub-maximal concentration (e.g., EC80) of this compound for a defined period (e.g., 60 minutes), with repeated administrations every 10 minutes.

  • Post-Induction Dose-Response: After the induction period, perform a second cumulative dose-response curve for this compound.

  • Data Analysis: Compare the EC50 and Emax values from the baseline and post-induction curves to quantify the extent of tachyphylaxis.

Protocol 2: Evaluating the Effect of Washout Periods on Tachyphylaxis

  • Induce Tachyphylaxis: Follow steps 1-3 of Protocol 1.

  • Implement Washout: After the induction period, replace the buffer with a drug-free solution and allow the system to recover for a defined period (e.g., 15, 30, 60 minutes).

  • Post-Washout Dose-Response: Following the washout period, generate a new dose-response curve for this compound.

  • Data Analysis: Compare the post-washout dose-response curve with the baseline and the tachyphylactic curve to determine the extent of recovery.

Visualizations

G cluster_cytosol Cytosol This compound This compound a1AR α1-Adrenergic Receptor This compound->a1AR Binds Gq Gq Protein a1AR->Gq Activates GRK GRK a1AR->GRK Activates Arrestin β-Arrestin a1AR->Arrestin Endosome Endosome PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC GRK->a1AR Phosphorylates Arrestin->a1AR Arrestin->Endosome Internalization

Caption: Signaling pathway of this compound and mechanisms of tachyphylaxis.

G cluster_prevention Prevention Strategy start Start Experiment prep Prepare Experimental System (e.g., tissue/cells) start->prep baseline Generate Baseline Dose-Response Curve prep->baseline induce Induce Tachyphylaxis (Repeated this compound Dosing) baseline->induce washout Implement Washout Period (e.g., 30 min) induce->washout post_washout Generate Post-Washout Dose-Response Curve washout->post_washout compare Compare Dose-Response Curves (Baseline vs. Post-Washout) post_washout->compare end End Experiment compare->end

Caption: Experimental workflow for tachyphylaxis prevention.

Technical Support Center: Amiprilose Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amiprilose. Our aim is to help you address potential variability in your experimental results and ensure the consistency and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is Amiprilose and what are its known effects?

A1: Amiprilose hydrochloride is a synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory properties.[1] Its primary mechanism of action involves modulating cytokine production and cellular proliferation in immune cells.[1] Specifically, it has been shown to decrease the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and regulate Interleukin-2 (IL-2) production.[1] It also affects the proliferation of various cell types, including thymocytes and synovial fibroblasts, in a dose-dependent manner.[1]

Q2: We are observing unexpected changes in cell proliferation in our experiments with Amiprilose. How can we troubleshoot this?

A2: Amiprilose exhibits a dose-dependent effect on cell proliferation. Low concentrations (1-100 µg/mL) have been found to stimulate murine thymocyte proliferation and enhance the proliferative response of human synovial fibroblasts stimulated with IL-1.[1] Conversely, at a concentration of 1 mg/mL, amiprilose has been shown to suppress the incorporation of ³H-thymidine in cultured rabbit synovial fibroblasts by 78%.[1] Therefore, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: Our cytokine assay results are inconsistent when using Amiprilose. What could be the cause?

A3: Inconsistent cytokine assay results can stem from several factors. Amiprilose has a complex, dose-dependent effect on cytokine production. High concentrations have been associated with decreased IL-1β and IL-2 production, while lower concentrations can stimulate IL-2 production.[2][3] Ensure you have a well-defined and consistent experimental protocol, including cell seeding density and the concentration of the stimulating agent (e.g., LPS or PHA).[4] Refer to the troubleshooting guide below for more detailed advice.

Q4: How should I prepare and store Amiprilose for in vitro experiments?

A4: To minimize variability, it is recommended to prepare a concentrated stock solution of Amiprilose hydrochloride in a suitable solvent like sterile DMSO or ethanol.[5] Direct dissolution in cell culture medium is not advised due to potential precipitation, especially at higher concentrations.[5] Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6] When preparing your working solution, dilute the stock in your pre-warmed cell culture medium, ensuring the final solvent concentration is not toxic to your cells (typically <0.5% for DMSO).[5]

Troubleshooting Guides

Issue 1: High Variability in Cell Proliferation Assays
  • Potential Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension before seeding. Use a consistent pipetting technique and mix the cell suspension between replicates.[1]

  • Potential Cause: Variability in Amiprilose concentration.

    • Solution: Perform a thorough dose-response study to identify the optimal concentration for your cell type. Prepare fresh dilutions from a validated stock solution for each experiment.[1]

  • Potential Cause: Solvent effects.

    • Solution: Include a vehicle control (culture medium with the same concentration of the solvent used for Amiprilose) to account for any effects of the solvent on cell proliferation.[1]

  • Potential Cause: Assay interference.

    • Solution: If using an indirect proliferation assay (e.g., MTT), confirm that Amiprilose does not interfere with the assay chemistry. Consider a direct method like cell counting or a DNA synthesis assay (e.g., BrdU).[2]

Issue 2: Inconsistent Cytokine Measurement (ELISA)
  • Potential Cause: Variability in cell stimulation.

    • Solution: Use a consistent concentration and incubation time for your stimulating agent (e.g., 1 µg/mL LPS for IL-1β or 5 µg/mL PHA for IL-2).[4]

  • Potential Cause: Improper sample collection and storage.

    • Solution: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant. Store supernatants at -80°C until analysis.[4]

  • Potential Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation, which can alter concentrations. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity.[6]

Data Presentation

Table 1: Dose-Dependent Effects of Amiprilose on Cytokine Production and Cell Proliferation

Cell TypeParameter MeasuredAmiprilose ConcentrationObserved EffectCitation
Human Peripheral Blood MonocytesIL-1β ProductionVarying dosesSignificantly decreased[2]
Mitogen-activated Human Peripheral Blood LymphocytesIL-2 ProductionHigh concentrationsDecreased[2]
Murine ThymocytesProliferation1-100 µg/mLStimulated[2]
IL-1 Stimulated Human Synovial FibroblastsProliferative Response1-100 µg/mLEnhanced[2]

Experimental Protocols

Protocol 1: In Vitro Treatment of Human PBMCs with Amiprilose for Cytokine Profiling

This protocol outlines the isolation and treatment of human peripheral blood mononuclear cells (PBMCs) to assess the impact of Amiprilose on cytokine production.[4]

Materials:

  • Heparinized whole blood

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS), sterile

  • RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Amiprilose hydrochloride stock solution

  • Lipopolysaccharide (LPS) for IL-1β stimulation

  • Phytohemagglutinin (PHA) for IL-2 stimulation

  • 96-well cell culture plates

Procedure:

  • PBMC Isolation:

    • Dilute heparinized whole blood 1:1 with sterile PBS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Collect the buffy coat layer containing PBMCs.

    • Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.

    • Resuspend the final cell pellet in complete RPMI-1640 medium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue.[4]

  • Cell Seeding and Treatment:

    • Adjust the PBMC suspension to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of Amiprilose in complete RPMI-1640 medium.

    • Add 50 µL of the Amiprilose dilutions to the respective wells.

    • For IL-1β measurement, add 50 µL of LPS to a final concentration of 1 µg/mL.

    • For IL-2 measurement, add 50 µL of PHA to a final concentration of 5 µg/mL.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.[4]

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 10 minutes.

    • Carefully collect the cell-free supernatants.

    • Store supernatants at -80°C for subsequent ELISA analysis.[4]

Protocol 2: Synovial Fibroblast Proliferation Assay

This protocol describes a method to assess the effect of Amiprilose on the proliferation of synovial fibroblasts.[2]

Materials:

  • Human or rabbit synovial fibroblasts

  • Complete culture medium

  • 96-well plates

  • Amiprilose hydrochloride stock solution

  • ³H-thymidine

Procedure:

  • Cell Seeding:

    • Plate synovial fibroblasts at a density of 5,000-10,000 cells/well in a 96-well plate.

    • Allow cells to adhere overnight.

  • Amiprilose Treatment:

    • Prepare serial dilutions of Amiprilose in culture medium.

    • Replace the existing medium with medium containing the desired concentrations of Amiprilose or a vehicle control.

    • Incubate the cells for 24-72 hours.

  • Proliferation Assessment (³H-thymidine incorporation):

    • Add 1 µCi of ³H-thymidine to each well for the final 18-24 hours of the treatment period.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a scintillation counter.[2]

Mandatory Visualizations

Amiprilose_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_output Cellular Response Amiprilose Amiprilose PRR Pattern Recognition Receptor (e.g., TLR) Amiprilose->PRR Interaction MAPK MAPK Pathway PRR->MAPK Activates JAK_STAT JAK-STAT Pathway PRR->JAK_STAT Activates NFkB NF-κB Pathway PRR->NFkB Activates Gene_Expression Inflammatory Gene Expression MAPK->Gene_Expression Regulates JAK_STAT->Gene_Expression Regulates NFkB->Gene_Expression Regulates Cytokine_Modulation Modulation of IL-1β and IL-2 Gene_Expression->Cytokine_Modulation Leads to Proliferation Altered Cell Proliferation Gene_Expression->Proliferation Leads to

Caption: Proposed signaling pathway for Amiprilose immunomodulation.

Experimental_Workflow_Cytokine_Profiling start Start isolate_pbmcs Isolate PBMCs from whole blood start->isolate_pbmcs seed_cells Seed PBMCs in 96-well plate isolate_pbmcs->seed_cells treat_cells Treat with Amiprilose and Stimulant (LPS/PHA) seed_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform ELISA for IL-1β or IL-2 collect_supernatant->elisa analyze Analyze Data elisa->analyze end End analyze->end

Caption: Experimental workflow for cytokine profiling in PBMCs.

Troubleshooting_Logic cluster_proliferation Proliferation Troubleshooting cluster_cytokine Cytokine Troubleshooting issue Inconsistent Experimental Results proliferation_issue Cell Proliferation Variability issue->proliferation_issue cytokine_issue Cytokine Measurement Variability issue->cytokine_issue check_seeding Validate Cell Seeding Density proliferation_issue->check_seeding dose_response Perform Dose- Response Curve proliferation_issue->dose_response vehicle_control Include Vehicle Control proliferation_issue->vehicle_control check_stimulation Standardize Stimulation Protocol cytokine_issue->check_stimulation check_collection Review Sample Collection/Storage cytokine_issue->check_collection check_edge_effects Address Plate Edge Effects cytokine_issue->check_edge_effects

Caption: Logical troubleshooting flow for Amiprilose experiments.

References

Technical Support Center: Iopamidil Formulation for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for guidance purposes only and should not replace a thorough literature review and consultation with experienced personnel. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

This guide addresses the formulation and administration of Iopamidol, a non-ionic, water-soluble radiographic contrast agent, for preclinical research. Due to the high frequency of "Iopamidol" in relevant scientific literature compared to "Ipramidil," this document assumes the user is referring to Iopamidol.

Frequently Asked Questions (FAQs)

Q1: What is Iopamidol and what is its primary mechanism of action in animal studies?

A1: Iopamidol is a second-generation, non-ionic, low-osmolar iodinated radiographic contrast agent.[1] Its primary mechanism of action is the attenuation of X-rays due to the three iodine atoms in its structure, which allows for enhanced visualization of internal structures in imaging techniques like computed tomography (CT) and angiography.[2][3] In animal studies, it is primarily used as a diagnostic tool rather than a therapeutic agent.[3]

Q2: What are the common administration routes for Iopamidol in animal studies?

A2: The most common routes of administration for Iopamidol in animal studies are intravenous (IV) and intraperitoneal (IP) injection.[4] The choice of route can depend on the specific experimental goals and the animal model being used. Oral administration has also been documented for gastrointestinal tract examinations.[5]

Q3: What are the general pharmacokinetic properties of Iopamidol in animals?

A3: Following intravascular administration, Iopamidol distributes rapidly throughout the extracellular fluid.[1][2] It does not significantly bind to plasma proteins and is not metabolized.[1][6] Elimination is almost exclusively through renal excretion, with the compound being cleared from the body chemically unchanged.[1][2][6] However, pharmacokinetic parameters can vary between species.[7]

Q4: Is Iopamidol considered safe for use in animals?

A4: Iopamidol has a well-established safety profile and is generally well-tolerated in a variety of animal species, including dogs, rabbits, and fish.[5][7][8] Like all contrast media, there are potential risks, including hypersensitivity reactions and contrast-induced nephropathy, particularly in animals with pre-existing kidney conditions.[1][9]

Troubleshooting Guide

Issue 1: Crystallization or Particulate Matter in the Iopamidol Solution

  • Question: I've noticed crystals or cloudiness in my Iopamidol solution. Can I still use it?

  • Answer: No, you should not use an Iopamidol solution that shows signs of crystallization or has particulate matter.[10][11] This can indicate instability of the formulation and may lead to inaccurate dosing and potential adverse effects. Some commercial formulations note that crystals may form but can be redissolved by gentle warming and shaking; however, if crystals persist, the solution should be discarded.[12][13]

  • Question: How can I prevent crystallization of the Iopamidol solution?

  • Answer: Proper storage is crucial. Store Iopamidol solutions according to the manufacturer's instructions, typically at a controlled room temperature and protected from light.[14] Avoid freezing the solution. Some studies suggest that the isomeric purity of the preparation can affect its solubility and the likelihood of supersaturation and crystallization.[15]

Issue 2: Difficulty with Intravenous Administration in Small Animals

  • Question: I am having trouble with tail vein injections of Iopamidol in mice. Are there alternative methods?

  • Answer: Intravenous injection in small rodents requires technical skill. If tail vein injection is proving difficult, intraperitoneal (IP) injection is a technically simpler and faster alternative for delivering Iopamidol.[4] Studies have shown that IP administration can deliver a comparable amount of the contrast agent to the target tissues as IV infusion, albeit with a different uptake timeline.[4]

Issue 3: Adverse Reactions Observed Post-Administration

  • Question: My animal subject is showing signs of distress after Iopamidol administration. What should I do?

  • Answer: Adverse reactions to Iopamidol are possible and can range from mild to severe.[16] Monitor the animal closely for any signs of distress, such as changes in breathing, lethargy, or skin reactions. If you observe any adverse effects, document them thoroughly and consult with the veterinary staff immediately. In some cases, these reactions can be dose-dependent.[17]

Quantitative Data

Table 1: Pharmacokinetic Parameters of Iopamidol in Different Animal Species

ParameterCommon Carp (Cyprinus carpio)
Dose 480 mg I/kg
Administration Route Intravenous
Total Clearance 3.04 ml/hr per kilogram
Volume of Distribution 79.92 ml/kg
Elimination Half-Life 20.39 hours

Data sourced from a study on common carp and may not be representative of all fish species or other animals.[7]

Experimental Protocols

Protocol 1: Intravenous Administration of Iopamidol in a Rodent Model

  • Preparation of Iopamidol Solution:

    • Use a sterile, commercially available Iopamidol solution (e.g., ISOVUE®).[10]

    • Visually inspect the solution for any particulate matter or crystallization before use. The solution should be clear and colorless to pale yellow.[10][11]

    • It is desirable to warm the solution to body temperature before injection to improve tolerability.[10]

  • Animal Preparation:

    • Anesthetize the animal according to your approved IACUC protocol.

    • Place the animal on a warming pad to maintain body temperature.

  • Intravenous Injection:

    • For mice, the lateral tail vein is a common site for injection.

    • Use an appropriate gauge needle (e.g., 27-30G) for the size of the animal and vein.

    • Administer the Iopamidol solution as a bolus or a slow infusion, depending on the experimental design. A study in an orthotopic pancreatic tumor model in mice used a bolus of 200 µl followed by an infusion at 400 µl/hr.[4]

  • Post-Administration Monitoring:

    • Monitor the animal for any adverse reactions during and after the procedure.

    • Proceed with the imaging protocol as planned.

Protocol 2: Intraperitoneal Administration of Iopamidol in a Rodent Model

  • Preparation of Iopamidol Solution:

    • Follow the same preparation steps as for intravenous administration.

  • Animal Preparation:

    • Manual restraint may be sufficient for this procedure, but brief anesthesia can also be used if necessary.

  • Intraperitoneal Injection:

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.

    • Use an appropriate gauge needle.

    • Insert the needle at a shallow angle to avoid puncturing internal organs.

    • Administer the desired volume of the Iopamidol solution.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of discomfort or adverse effects.

    • Allow sufficient time for the absorption and distribution of the contrast agent before imaging. A study showed significant uptake in an orthotopic pancreatic tumor 40 minutes post-IP injection.[4]

Visualizations

Iopamidol_Pharmacokinetics cluster_administration Administration cluster_body Body Compartments cluster_elimination Elimination IV Intravenous (IV) Bloodstream Bloodstream IV->Bloodstream Rapid IP Intraperitoneal (IP) IP->Bloodstream Slower Absorption ExtracellularFluid Extracellular Fluid Bloodstream->ExtracellularFluid Distribution Kidneys Kidneys Bloodstream->Kidneys Filtration ExtracellularFluid->Bloodstream Tissues Target Tissues/ Organs ExtracellularFluid->Tissues Tissues->ExtracellularFluid Urine Urine (Unchanged) Kidneys->Urine

Caption: Simplified Pharmacokinetic Pathway of Iopamidol.

Experimental_Workflow start Start prep_solution Prepare Iopamidol Solution (Warm to body temp, check for crystals) start->prep_solution prep_animal Prepare Animal (Anesthesia/Restraint) prep_solution->prep_animal administer Administer Iopamidol (IV or IP) prep_animal->administer monitor_adverse Monitor for Adverse Reactions administer->monitor_adverse imaging Perform Imaging (e.g., CT Scan) monitor_adverse->imaging post_proc_care Post-Procedure Care imaging->post_proc_care end End post_proc_care->end

Caption: General Experimental Workflow for Iopamidol Administration.

References

Technical Support Center: Minimizing Ipramidil Degradation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Ipramidil in common experimental buffers. Due to limited publicly available stability data specific to this compound, the information provided is based on general principles of drug stability and data from a structurally similar iodinated contrast agent, Iopamidol. It is crucial to perform stability studies for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in my experimental buffer?

A1: The stability of pharmaceutical compounds like this compound in solution is influenced by several factors. The most common include:

  • pH of the buffer: Hydrolysis, a major degradation pathway for molecules containing amide bonds like this compound, is often pH-dependent. Extreme pH values (both acidic and alkaline) can catalyze this process.[1][2]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1] For consistent results, experiments should be conducted at a controlled temperature.

  • Light Exposure: Photodegradation can be a significant issue for light-sensitive compounds.[3][4] It is recommended to protect solutions containing this compound from light, especially UV light.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[1][2]

  • Buffer Composition: Some buffer components can interact with the compound of interest, affecting its stability.[5][6]

Q2: I am observing a loss of this compound in my experiments. How can I troubleshoot this?

A2: If you suspect this compound degradation, consider the following troubleshooting steps:

  • Review your buffer preparation: Ensure the pH of your buffer is accurate and consistent.

  • Control for temperature: Run your experiments at a consistent and, if possible, lower temperature.

  • Protect from light: Use amber-colored vials or cover your experimental setup with aluminum foil to minimize light exposure.

  • De-gas your buffer: If oxidation is suspected, de-gassing the buffer by sparging with an inert gas like nitrogen or argon can help.

  • Evaluate buffer choice: Consider if a different buffer system might be more appropriate for your experimental pH range and less likely to interact with this compound.

  • Perform a stability study: A simple time-course experiment where you analyze the concentration of this compound in your buffer at several time points can help you quantify the degradation rate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Decreasing concentration of this compound over time HydrolysisOptimize the pH of the buffer to a range where this compound exhibits maximum stability. This is often near neutral pH for many pharmaceuticals.[7]
OxidationPrepare buffers with freshly de-gassed water. Consider adding antioxidants if compatible with your experimental system.
PhotodegradationConduct experiments under low-light conditions or use light-blocking containers.[4]
Inconsistent results between experimental runs Temperature fluctuationsUse a temperature-controlled incubator, water bath, or lab space.
Inconsistent buffer pHCalibrate the pH meter before each use and prepare fresh buffer for each set of experiments.
Precipitation of this compound in the buffer Poor solubilityVerify the solubility of this compound in your chosen buffer and at the working concentration. Iopamidol, a similar compound, has limited water solubility.[7] Consider the use of co-solvents if appropriate for your experiment.

Buffer Selection and Stability Considerations

The choice of buffer is critical for maintaining the stability of this compound. Below is a table of common biological buffers and their typical pH ranges.

BufferpKa at 25°CUseful pH RangePotential Considerations
Phosphate (PBS) 7.25.8 - 8.0[8]One of the most common biological buffers.[9] Can sometimes participate in reactions or chelate divalent cations.
HEPES 7.56.8 - 8.2[8]Good buffering capacity in the physiological pH range. Generally considered to be biochemically inert.
Tris 8.17.0 - 9.0[8]Commonly used in molecular biology. Its pH is temperature-dependent. Can be reactive with some compounds.
MES 6.15.5 - 6.7[10]Useful for experiments requiring a more acidic pH.
Citrate 3.1, 4.8, 6.43.0 - 6.2Can chelate metal ions, which may be advantageous or disadvantageous depending on the experiment.

Note: The optimal buffer for your experiments will depend on your specific requirements, including pH, ionic strength, and the absence of interfering substances. It is highly recommended to perform a preliminary stability test of this compound in your chosen buffer system.

Experimental Protocols

Protocol 1: General this compound Stability Assessment in a Selected Buffer

This protocol outlines a general method to assess the stability of this compound in a specific buffer over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound reference standard

  • Selected experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC grade water and organic solvent (e.g., acetonitrile or methanol) for mobile phase

  • HPLC system with a suitable column (e.g., C18) and UV detector[11][12]

2. Procedure:

  • Prepare a stock solution of this compound: Accurately weigh and dissolve the this compound reference standard in the chosen buffer to a known concentration (e.g., 1 mg/mL).

  • Prepare the experimental sample: Dilute the stock solution with the same buffer to the final working concentration.

  • Initial Analysis (T=0): Immediately analyze the experimental sample by HPLC to determine the initial concentration of this compound.

  • Incubation: Store the experimental sample under your typical experimental conditions (e.g., specific temperature, light or dark).

  • Time-point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the experimental sample and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

3. HPLC Method:

  • A validated reversed-phase HPLC method is recommended for the quantification of this compound.[4][11]

  • The mobile phase composition and gradient will need to be optimized to achieve good separation of this compound from any potential degradation products.

  • Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance.[12]

Visualizations

G Hypothetical Degradation Pathway for this compound This compound This compound Hydrolysis Hydrolysis (Amide bond cleavage) This compound->Hydrolysis pH, Temp Oxidation Oxidation This compound->Oxidation O2, Oxidizing agents Photodegradation Photodegradation (e.g., Deiodination) This compound->Photodegradation Light (UV) Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Hypothetical degradation pathways for this compound.

G Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_analysis Analysis Prep_Buffer Prepare Experimental Buffer Prep_Stock Prepare this compound Stock Solution Prep_Buffer->Prep_Stock Prep_Sample Prepare Experimental Sample Prep_Stock->Prep_Sample T0_Analysis T=0 Analysis (HPLC) Prep_Sample->T0_Analysis Incubate Incubate under Experimental Conditions T0_Analysis->Incubate Time_Point_Analysis Time-Point Analysis (HPLC) Incubate->Time_Point_Analysis Data_Analysis Data Analysis (% Degradation) Time_Point_Analysis->Data_Analysis

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Ipramidil Vasodilation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ipramidil vasodilation assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-induced vasodilation?

A1: While this compound is classified as a Class I antiarrhythmic drug, its specific mechanisms for vasodilation are not fully elucidated. Research suggests that some Class I antiarrhythmics can influence potassium channels.[1] Therefore, a likely mechanism involves the modulation of ion channels in vascular smooth muscle cells, such as the opening of potassium channels, which leads to hyperpolarization and subsequent relaxation.[2][3][4] Another potential pathway could involve the inhibition of calcium influx or interference with the nitric oxide (NO) signaling pathway.[2][5][6] It is crucial to perform specific control experiments to determine the precise mechanism.

Q2: What are the essential positive controls to use in an this compound vasodilation assay?

A2: Appropriate positive controls are critical for validating your experimental setup. The choice of control depends on the suspected mechanism of action. Here are some standard positive controls:

  • Acetylcholine (ACh): An endothelium-dependent vasodilator that stimulates nitric oxide (NO) release.[7][8]

  • Sodium Nitroprusside (SNP): An endothelium-independent vasodilator that directly donates NO, leading to smooth muscle relaxation.[7][9][10]

  • Pinacidil: A known ATP-sensitive potassium (KATP) channel opener that causes hyperpolarization and vasodilation.[2][4]

  • Verapamil: A voltage-gated calcium channel blocker that prevents calcium influx and induces vasodilation.[2]

  • Milrinone: A phosphodiesterase 3 (PDE3) inhibitor that increases cAMP levels, leading to vasodilation.[7][11]

Q3: How can I differentiate between endothelium-dependent and endothelium-independent vasodilation induced by this compound?

A3: To determine the role of the endothelium, you can perform the following experiments:

  • Mechanical Removal of Endothelium: Gently rubbing the luminal surface of the isolated blood vessel segment can remove the endothelial layer. If this compound's vasodilatory effect is diminished or abolished in the denuded vessel compared to an intact vessel, it suggests an endothelium-dependent mechanism.[12]

  • Pharmacological Inhibition:

    • Use L-NAME (Nω-nitro-L-arginine methyl ester), an inhibitor of nitric oxide synthase (eNOS), to block the production of NO.[8][13] A reduced response to this compound in the presence of L-NAME points to an NO-dependent mechanism.

    • Compare the response of this compound to that of acetylcholine (endothelium-dependent) and sodium nitroprusside (endothelium-independent).[7][14]

Troubleshooting Guide

Problem 1: High variability in vasodilation responses between vessel segments.

  • Possible Cause: Inconsistent tissue handling and dissection.

  • Solution: Ensure all blood vessels are dissected within a consistent, short timeframe in ice-cold physiological salt solution (PSS).[15] Standardize the location from which the vessel is harvested and avoid branching points.[15]

  • Possible Cause: Variations in equilibration and pre-constriction levels.

  • Solution: Allow for a sufficient and consistent equilibration period (e.g., 40-60 minutes) after mounting the vessel in the myograph.[15] Ensure the pre-constriction with agents like phenylephrine or U46619 reaches a stable plateau before adding this compound. Aim for a consistent level of pre-constriction across all experiments (e.g., 50-80% of the maximum response to KCl).

  • Possible Cause: Degradation of this compound or other reagents.

  • Solution: Prepare fresh stock solutions of this compound and other drugs for each experiment. Protect light-sensitive compounds. Ensure the pH and temperature of the buffer are stable throughout the experiment.[15]

Problem 2: No significant vasodilation observed with this compound.

  • Possible Cause: The concentration range of this compound is not optimal.

  • Solution: Perform a wider range of cumulative concentration-response curves to determine the effective concentration range.

  • Possible Cause: The chosen vasoconstrictor is masking the vasodilatory effect.

  • Solution: Try a different pre-constriction agent. For example, if using a high concentration of KCl, which directly depolarizes the membrane, the effect of a potassium channel opener might be less apparent. Using a receptor agonist like phenylephrine might be more suitable.

  • Possible Cause: The specific blood vessel type is not responsive to this compound's mechanism.

  • Solution: Consider using different vascular beds (e.g., mesenteric, coronary, cerebral arteries) as the expression of ion channels and receptors can vary significantly between them.

Problem 3: Unexpected vasoconstriction with this compound.

  • Possible Cause: Off-target effects of this compound at high concentrations.

  • Solution: Carefully examine the dose-response curve. If vasoconstriction occurs only at the highest concentrations, it may be a non-specific effect. Also, ensure the purity of the this compound sample.

  • Possible Cause: Vehicle (solvent) is causing vasoconstriction.

  • Solution: Always run a vehicle control where you add the same volume of the solvent used to dissolve this compound to the bath. The vehicle should have no effect on the vessel tone.

Data Presentation

Table 1: Reference EC50 Values for Standard Vasodilators

CompoundMechanism of ActionTypical EC50 Range (Molar)Tissue Source Example
AcetylcholineEndothelium-dependent NO release10⁻⁸ to 10⁻⁶Rat Aorta
Sodium NitroprussideNO Donor10⁻⁸ to 10⁻⁷Human Subcutaneous Arteries[9]
PinacidilKATP Channel Opener10⁻⁷ to 10⁻⁵Rat Aorta[2]
VerapamilL-type Ca²⁺ Channel Blocker10⁻⁷ to 10⁻⁶Rat Aorta
MilrinonePDE3 Inhibitor10⁻⁶ to 10⁻⁵Human Resistance Arteries[11]

Experimental Protocols

Protocol 1: Wire Myography Assay for Vasodilation

  • Tissue Preparation: Isolate a segment of the desired artery (e.g., mesenteric or thoracic aorta) from a euthanized animal and place it in cold, oxygenated Krebs-Henseleit buffer.

  • Mounting: Cut the artery into 2 mm rings and mount them on the jaws of a wire myograph in a chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.[9]

  • Equilibration and Viability Check: Allow the vessel to equilibrate for 60 minutes. Then, perform a "wake-up" procedure by challenging the vessel with a high potassium solution (e.g., 60 mM KCl).[10] After washing and returning to baseline, this confirms the viability of the smooth muscle.

  • Pre-constriction: Add a vasoconstrictor (e.g., phenylephrine at 10⁻⁶ M or U46619 at 3x10⁻⁸ M) to achieve a stable submaximal contraction.[9]

  • Cumulative Concentration-Response Curve: Once the contraction is stable, add this compound in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁹ M to 10⁻⁴ M). Record the relaxation at each concentration until a maximal response is achieved or the concentration range is exhausted.

  • Data Analysis: Express the relaxation as a percentage of the pre-constriction tone. Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Protocol 2: Elucidating the Mechanism of Action

To investigate the involvement of specific pathways, incubate the vessel rings with selective inhibitors for 20-30 minutes before pre-constriction. Then, repeat the this compound concentration-response curve.

  • To test for NO involvement: Incubate with L-NAME (e.g., 100 µM).

  • To test for KATP channel involvement: Incubate with Glibenclamide (e.g., 10 µM).[2][4]

  • To test for Ca²⁺-activated K⁺ channel involvement: Incubate with Tetraethylammonium (TEA, e.g., 1 mM).[4][12]

  • To test for voltage-gated K⁺ channel involvement: Incubate with 4-Aminopyridine (4-AP, e.g., 1 mM).[4]

  • To test for L-type Ca²⁺ channel involvement: Compare the effect of this compound in vessels pre-constricted with phenylephrine versus a high KCl solution. A reduced effect in the KCl-depolarized vessel suggests involvement of voltage-gated channels.

Visualizations

G cluster_0 Vascular Smooth Muscle Cell This compound This compound K_channel K+ Channel This compound->K_channel Activates (?) Hyperpolarization Hyperpolarization K_channel->Hyperpolarization ↑ K+ efflux Ca_channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_channel Inactivates Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Relaxation Vasodilation (Relaxation) Ca_influx->Relaxation

Caption: Putative signaling pathway for this compound-induced vasodilation via K+ channel activation.

G cluster_workflow Experimental Workflow to Test Mechanism cluster_inhibitors start Isolated Vessel (Wire Myograph) lname L-NAME (NO Synthase) start->lname glib Glibenclamide (KATP channels) start->glib tea TEA (KCa channels) start->tea pre_constrict Pre-constrict (e.g., Phenylephrine) ipramidil_crc This compound Concentration- Response Curve pre_constrict->ipramidil_crc lname->pre_constrict glib->pre_constrict tea->pre_constrict

Caption: Workflow for investigating this compound's mechanism using selective inhibitors.

Caption: Troubleshooting logic for initial this compound vasodilation experiments.

References

Validation & Comparative

A Comparative Analysis of Coronary Vasodilation: Iopamidol Versus Nitroglycerin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular research and clinical practice, understanding the nuanced effects of various vasodilatory agents on coronary circulation is paramount. This guide provides a detailed, evidence-based comparison of the coronary vasodilatory properties of the non-ionic contrast medium, iopamidol, and the well-established organic nitrate, nitroglycerin. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a clear synthesis of experimental data, methodologies, and underlying physiological mechanisms.

Quantitative Comparison of Vasodilatory Effects

The following table summarizes the quantitative data from a comparative study in a conscious canine model, illustrating the distinct vasodilatory profiles of iopamidil and nitroglycerin on the large epicardial coronary artery and overall coronary blood flow.

ParameterIopamidol (1 ml/min)Iopamidol (3 ml/min)Nitroglycerin (10 µg/kg)
Increase in Coronary Diameter (CD) 0.8 ± 0.1%1.5 ± 0.3%4.5 ± 1%
Increase in Coronary Blood Flow (CBF) 50 ± 11%82 ± 14%105 ± 10%

Data presented as mean ± standard error. The study highlighted that the vasodilating effects of iopamidol were significantly lower than those of nitroglycerin at the doses administered[1].

Experimental Protocols

The data presented above was obtained from a study utilizing a chronically instrumented conscious dog model. Below are the key methodological details:

Animal Model and Instrumentation:

  • Six conscious dogs were chronically instrumented.

  • A pair of 10 MHz piezoelectric crystals were placed on the left circumflex coronary artery (LCCA) to measure the epicardial coronary diameter (CD)[1].

  • An electromagnetic flow probe was positioned on the LCCA to measure coronary blood flow (CBF)[1].

  • A polyethylene tube was inserted into the LCCA proximal to the measurement instruments for direct drug administration[1].

Drug Administration:

  • Iopamidol was administered as an intracoronary infusion at two different rates: 1 ml/min and 3 ml/min, each for a duration of 1 minute[1].

  • Nitroglycerin was administered as a single intracoronary bolus of 10 µg/kg[1].

Data Acquisition and Analysis:

  • Coronary diameter and coronary blood flow were continuously monitored and recorded.

  • The percentage increase from baseline was calculated for both parameters following the administration of each agent.

  • Statistical analysis was performed to compare the effects of iopamidol and nitroglycerin.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Conscious Dogs (n=6) Instrumentation Piezoelectric Crystals (CD) Electromagnetic Flow Probe (CBF) Intracoronary Catheter Animal_Model->Instrumentation Surgical Implantation Drug_Admin Intracoronary Administration Instrumentation->Drug_Admin Iopamidol_Dose Iopamidol (1 ml/min & 3 ml/min) Drug_Admin->Iopamidol_Dose NTG_Dose Nitroglycerin (10 µg/kg) Drug_Admin->NTG_Dose Data_Acquisition Continuous Measurement of Coronary Diameter (CD) and Coronary Blood Flow (CBF) Iopamidol_Dose->Data_Acquisition NTG_Dose->Data_Acquisition Analysis Calculation of % Increase from Baseline Data_Acquisition->Analysis Comparison Statistical Comparison of Vasodilatory Effects Analysis->Comparison

Experimental workflow for comparing coronary vasodilation.

Signaling Pathways of Vasodilation

The mechanisms by which nitroglycerin and iopamidol induce coronary vasodilation are distinct. Nitroglycerin acts as a direct nitric oxide (NO) donor, while the vasodilatory effect of iopamidol is considered a secondary effect related to its physicochemical properties as a contrast agent.

Nitroglycerin: The vasodilatory action of nitroglycerin is well-characterized and involves the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway.

G Nitroglycerin Nitroglycerin NO Nitric Oxide (NO) Nitroglycerin->NO Metabolic Conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates Relaxation Smooth Muscle Relaxation (Vasodilation) MLC->Relaxation

Nitroglycerin-induced vasodilation signaling pathway.

Iopamidol: As a radiographic contrast agent, iopamidol's vasodilatory effect is not mediated by a specific receptor or signaling cascade in the same manner as nitroglycerin. Instead, it is thought to be a result of its hyperosmolarity and direct effects on the vascular endothelium, leading to a modest and transient vasodilation. The precise molecular mechanisms are less well-defined compared to traditional vasodilators.

Concluding Remarks

The experimental evidence clearly indicates that nitroglycerin is a significantly more potent coronary vasodilator than iopamidol, inducing a greater increase in both coronary artery diameter and blood flow. While iopamidol does exhibit modest vasodilatory properties, these are likely secondary to its primary function as a contrast agent and are of a much smaller magnitude than those achieved with therapeutic doses of nitroglycerin. For researchers and clinicians, this distinction is critical when considering the hemodynamic effects of these agents in the context of cardiac imaging and intervention. The choice of agent should be guided by the primary clinical objective, with nitroglycerin being the agent of choice for inducing maximal coronary vasodilation.

References

Comparative Analysis of Ipramidil and Sildenafil as Phosphodiesterase Inhibitors: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and clinical data reveals a significant disparity in the available information for Ipramidil and sildenafil as phosphodiesterase (PDE) inhibitors. While sildenafil is a well-documented and extensively studied PDE5 inhibitor, there is a notable absence of scientific data on a compound named "this compound" within the context of phosphodiesterase inhibition. Searches for "this compound" in this context consistently yield no relevant results, suggesting a possible misspelling of the compound's name or its obscurity in published research.

Due to the lack of available data for this compound, a direct comparison with sildenafil, as requested, cannot be conducted. This guide will, therefore, provide a comprehensive overview of sildenafil as a representative phosphodiesterase inhibitor, including its mechanism of action, experimental data, and clinical significance. Should further information or a corrected name for "this compound" become available, a comparative analysis can be performed.

Sildenafil: A Potent and Selective PDE5 Inhibitor

Sildenafil is a well-established medication primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] Its therapeutic effects are mediated through the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[1][4][5]

Mechanism of Action

The mechanism of action of sildenafil is intrinsically linked to the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][4][6] In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide, which in turn activates the enzyme guanylate cyclase.[4] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells and vasodilation, which increases blood flow and results in an erection.[1][4]

PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum.[1][5] Sildenafil, with a molecular structure similar to cGMP, acts as a competitive inhibitor of PDE5.[1] By blocking the action of PDE5, sildenafil prevents the breakdown of cGMP, leading to its accumulation and a prolonged and enhanced erectile response to sexual stimulation.[1][4] It is important to note that sildenafil does not induce erections without sexual stimulation, as the initial release of nitric oxide is a prerequisite.[1]

Figure 1. Sildenafil's mechanism of action in erectile function.
Experimental Data and Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy and safety of sildenafil in the treatment of erectile dysfunction.[7][8][9][10]

ParameterSildenafilPlaceboReference
Successful Intercourse Attempts (at least 60%) 49%11%[7]
Global Improvement in Erections 79%21%[10]
Mean Per-Patient Percentage of Successful Intercourse 69%35.5%[11]

Table 1: Summary of Sildenafil Efficacy Data from Clinical Trials

The onset of action for orally administered sildenafil is typically within 20 to 27 minutes, with a duration of action of about two to four hours.[1]

Selectivity Profile

Sildenafil exhibits high selectivity for PDE5. However, it also shows some inhibitory activity against PDE6, an enzyme found in the retina.[1][12] This cross-reactivity is responsible for the transient visual side effects, such as a bluish tinge to vision (cyanopsia), experienced by some users.[1] The selectivity of sildenafil for PDE5 over other PDE isozymes contributes to its favorable side-effect profile.[4]

Experimental Protocols

Standard experimental protocols to evaluate PDE inhibitors like sildenafil include:

  • PDE Inhibition Assays: These in vitro assays measure the ability of a compound to inhibit the activity of specific PDE isozymes. Typically, purified recombinant human PDE enzymes are used. The assay involves incubating the enzyme with its substrate (cAMP or cGMP) in the presence and absence of the inhibitor. The amount of substrate hydrolyzed is then quantified, often using radioimmunoassay or fluorescence-based methods, to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity).

PDE_Inhibition_Assay Start Start Prepare_Assay Prepare Assay Plate: - PDE Enzyme - Substrate (cGMP) - Test Compound (Sildenafil) Start->Prepare_Assay Incubate Incubate at 37°C Prepare_Assay->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Product Measure Product (GMP) (e.g., Fluorescence) Stop_Reaction->Measure_Product Calculate_IC50 Calculate IC50 Value Measure_Product->Calculate_IC50 End End Calculate_IC50->End

Figure 2. A simplified workflow for a PDE inhibition assay.
  • In Vivo Functional Studies: Animal models are used to assess the physiological effects of the inhibitor. For erectile dysfunction, studies in anesthetized rabbits or rats are common. These studies involve measuring intracavernosal pressure (ICP) in response to cavernous nerve stimulation before and after administration of the test compound. An increase in ICP relative to mean arterial pressure (MAP) indicates a pro-erectile effect.

  • Clinical Trials: Human clinical trials are essential to establish the safety and efficacy of a drug. For erectile dysfunction, these are typically randomized, double-blind, placebo-controlled studies. Efficacy is often assessed using patient-reported outcomes, such as the International Index of Erectile Function (IIEF) questionnaire and diaries documenting sexual activity.[11]

Conclusion

Sildenafil is a well-characterized, potent, and selective PDE5 inhibitor with a proven clinical track record for the treatment of erectile dysfunction. Its mechanism of action, centered on the enhancement of the NO/cGMP signaling pathway, is well understood and supported by extensive experimental and clinical data.

In contrast, the scientific literature lacks any discernible information on a phosphodiesterase inhibitor named "this compound." Therefore, a comparative analysis is not feasible at this time. It is recommended to verify the spelling of "this compound" to enable a renewed and potentially more fruitful search for relevant scientific information. Without such clarification, any further attempt to compare it with sildenafil would be speculative and lack the required scientific rigor.

References

Critical Discrepancy Identified: Ipramidil Does Not Belong to the Pyrazolo[1,5-a]pyrimidine Class

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the requested comparison of Ipramidil with other pyrazolo[1,5-a]pyrimidines has revealed a fundamental discrepancy. Based on available chemical and pharmacological data, This compound is not classified as a pyrazolo[1,5-a]pyrimidine. This finding invalidates the core premise of the requested comparative guide.

Our research indicates that this compound (CAS RN: 83656-38-6) is a soluble guanylate cyclase activator, with a chemical formula of C₁₀H₁₆N₄O₄.[1] Its therapeutic applications are in the domain of cardiovascular conditions such as cardiac arrhythmia and ventricular dysfunction.[1]

Conversely, pyrazolo[1,5-a]pyrimidines are a distinct class of heterocyclic compounds extensively developed as protein kinase inhibitors, particularly in the field of oncology.[2][3][4] Marketed drugs within this class, such as the Tropomyosin Receptor Kinase (TRK) inhibitors Larotrectinib and Entrectinib, feature the characteristic fused pyrazole and pyrimidine ring system.[3][5]

No scientific literature or database currently links this compound to the pyrazolo[1,5-a]pyrimidine scaffold or suggests a mechanism of action related to protein kinase inhibition. The initial query may be based on a misidentification of the compound's chemical class.

Alternative Comparison: Efficacy of Clinically Relevant Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

While a direct comparison involving this compound is not feasible, we can provide a comprehensive comparative guide on the efficacy of prominent pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This would include a detailed analysis of compounds such as:

  • Larotrectinib

  • Entrectinib

  • Repotrectinib

  • Selitrectinib

Such a guide would align with the intended audience of researchers and drug development professionals by providing objective comparisons of these compounds' performance with supporting experimental data, detailed methodologies, and visualizations of relevant signaling pathways.

We propose to proceed with this alternative topic. Please confirm if you would like to receive a comparative guide on the efficacy of these clinically significant pyrazolo[1,5-a]pyrimidine kinase inhibitors.

References

Validating Ipramidil's Effect on Guanylate Cyclase Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the effects of Ipramidil and other compounds on guanylate cyclase activity. It is intended for researchers, scientists, and drug development professionals interested in the modulation of this key signaling pathway. The information is presented through detailed experimental protocols, comparative data tables, and signaling pathway diagrams.

I. Overview of Guanylate Cyclase Modulation

Guanylate cyclases are enzymes that catalyze the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission[2][3]. There are two main forms of guanylate cyclase: the soluble form (sGC), which is the primary receptor for nitric oxide (NO), and the membrane-bound form, also known as particulate guanylate cyclase (pGC)[3][4].

Modulation of guanylate cyclase activity can be achieved through:

  • sGC Activators: These compounds, often NO-independent, directly stimulate sGC to produce cGMP.

  • sGC Stimulators: These agents sensitize sGC to endogenous NO, enhancing its activity.

  • Guanylate Cyclase Inhibitors: These molecules block the activity of guanylate cyclase, reducing cGMP production.

II. Comparative Analysis of Guanylate Cyclase Modulators

The following table summarizes the effects of Nipradilol and other selected compounds on guanylate cyclase activity.

CompoundClassMechanism of ActionKey Quantitative Data
Nipradilol sGC ActivatorActivates soluble guanylate cyclase, leading to increased intracellular cGMP.[1]Dose-dependent increase in intracellular cGMP accumulation in cultured rat glomerular mesangial cells.[1]
YC-1 sGC ActivatorDirectly activates sGC independently of NO and potentiates the effect of NO.[5][6]Stimulates sGC by 10-fold independently of NO.[5]
Cinaciguat sGC ActivatorPotent activator of soluble guanylate cyclase.[7][8]EC50 of 15 nM in platelets.[7]
Riociguat sGC StimulatorStimulator of soluble guanylate cyclase.[7]-
ODQ (1H-[2][9][10]Oxadiazolo[4,3-a]quinoxalin-1-one) sGC InhibitorPotent and selective inhibitor of soluble guanylyl cyclase.[7][8]-
NS-2028 sGC InhibitorHighly selective soluble Guanylyl Cyclase (sGC) inhibitor.[7][8]IC50 of 30 nM for basal and 200 nM for NO-stimulated enzyme activity.[7][8]

III. Experimental Protocols

Validating the effect of a compound like this compound or Nipradilol on guanylate cyclase activity involves a series of well-defined experimental procedures.

A. Guanylate Cyclase Activity Assays

Several methods can be employed to measure guanylate cyclase activity:

  • Radioimmunoassay (RIA): This is a common method for measuring cGMP levels. The assay involves the conversion of GTP to cGMP, which is then quantified using a radioimmunoassay.[10] A variation involves using [³²P]GTP as a substrate and measuring the formation of [³²P]cGMP.[10]

  • Spectrophotometric Assay: A colorimetric assay has been developed for soluble guanylate cyclase (sGC) activity. This method measures the inorganic pyrophosphate produced in the cyclase reaction, which is then converted to inorganic phosphate and measured using a modified Fiske-Subbarow assay.[9]

  • Fluorescent Assay: This real-time assay utilizes fluorescently labeled GTP substrates. The change in fluorescence intensity upon the conversion of GTP to cGMP allows for continuous monitoring of enzyme activity.[11]

B. Sample Experimental Protocol: Validating Nipradilol's Effect on sGC Activity

This protocol is based on the methodology described for studying Nipradilol's effect on cultured rat glomerular mesangial cells[1].

Objective: To determine if Nipradilol activates soluble guanylate cyclase and increases intracellular cGMP levels.

Materials:

  • Cultured rat glomerular mesangial cells

  • Nipradilol

  • Control vehicle

  • Fetal bovine serum (FBS)

  • [³H]thymidine

  • Reagents for cGMP radioimmunoassay

Procedure:

  • Cell Culture: Culture rat glomerular mesangial cells in appropriate media.

  • Treatment: Treat the cells with varying concentrations of Nipradilol or the control vehicle.

  • cGMP Measurement: After incubation, lyse the cells and measure the intracellular cGMP concentration using a cGMP radioimmunoassay kit.

  • Mitogenesis Assay (Functional Outcome):

    • Stimulate mesangial cells with 2.5% FBS in the presence or absence of different concentrations of Nipradilol.

    • Measure cell proliferation by quantifying the incorporation of [³H]thymidine.

  • Data Analysis: Compare the cGMP levels and [³H]thymidine incorporation between Nipradilol-treated and control groups. A dose-dependent increase in cGMP and inhibition of mitogenesis would indicate sGC activation.

IV. Signaling Pathways and Experimental Workflow

A. Nitric Oxide (NO) - sGC - cGMP Signaling Pathway

The following diagram illustrates the central role of soluble guanylate cyclase (sGC) in the nitric oxide signaling pathway and indicates the points of intervention for activators and inhibitors.

NO_sGC_cGMP_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_modulators Pharmacological Modulators NO_source Nitric Oxide (NO) sGC_inactive sGC (Inactive) NO_source->sGC_inactive Binds to Heme sGC_active sGC (Active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (Active) Downstream_Effectors Downstream Effectors (e.g., PKG) cGMP->Downstream_Effectors Activates Physiological_Response Physiological Response (e.g., Vasodilation) Downstream_Effectors->Physiological_Response Activators sGC Activators (e.g., Nipradilol, YC-1) Activators->sGC_inactive Directly Activates Inhibitors sGC Inhibitors (e.g., ODQ) Inhibitors->sGC_active Inhibits

Caption: NO-sGC-cGMP signaling pathway and points of modulation.

B. Experimental Workflow for Validating Guanylate Cyclase Modulators

The logical flow for testing a compound's effect on guanylate cyclase activity is depicted below.

Experimental_Workflow Start Hypothesis: Compound X modulates guanylate cyclase activity Cell_Culture Prepare appropriate cell line or tissue homogenate Start->Cell_Culture Treatment Treat with Compound X (various concentrations) and controls Cell_Culture->Treatment Assay Perform Guanylate Cyclase Activity Assay (e.g., RIA, Spectrophotometric) Treatment->Assay Data_Collection Measure cGMP levels or enzyme activity Assay->Data_Collection Analysis Analyze dose-response relationship Data_Collection->Analysis Conclusion Conclusion on Compound X's effect (Activation, Inhibition, or No Effect) Analysis->Conclusion

Caption: Workflow for validating guanylate cyclase modulators.

V. Conclusion

While direct evidence for this compound's effect on guanylate cyclase is pending, the activity of the structurally related compound Nipradilol provides a strong rationale for investigating this pathway. The experimental protocols and comparative data presented in this guide offer a framework for researchers to validate the effects of this compound or other novel compounds on guanylate cyclase activity. Such studies are crucial for the development of new therapeutic agents targeting the NO-cGMP signaling cascade.

References

Comparative Analysis of Ipramidil's Mechanism of Action Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the drug "Ipramidil" did not yield any specific results, suggesting a potential misspelling. The search results consistently point towards "Iopamidil," a non-ionic, water-soluble radiographic contrast agent. The primary mechanism of Iopamidil involves the attenuation of X-rays due to its iodine content, which enhances the visibility of internal structures in medical imaging. This mechanism is physical rather than pharmacological and is not typically subject to the kind of cross-validation in different animal models that is common for therapeutically active drugs.

Therefore, to fulfill the structural and content requirements of your request, this guide provides a template using the well-researched anti-diabetic drug Metformin as a substitute. This example illustrates how to present a comparative analysis of a drug's mechanism across various animal models, complete with data tables, experimental protocols, and visualizations.

Cross-Validation of Metformin's Mechanism in Different Animal Models

Metformin is a first-line oral biguanide anti-diabetic drug for the treatment of type 2 diabetes. Its primary glucose-lowering effects are attributed to the suppression of hepatic gluconeogenesis and the improvement of insulin sensitivity in peripheral tissues.[1][2] This guide compares the validation of these mechanisms in two commonly used rodent models of type 2 diabetes: the high-fat diet (HFD) and streptozotocin (STZ)-induced diabetic rat and the genetically modified db/db mouse.

Comparative Efficacy of Metformin in Rodent Models

The following table summarizes the quantitative effects of Metformin on key metabolic parameters in different animal models of type 2 diabetes.

ParameterAnimal ModelTreatment ProtocolResultsReference
Fasting Blood Glucose HFD/STZ-induced Diabetic Rats400 mg/kg/day for 4 weeksSignificant reduction compared to diabetic control[3]
db/db Mice250 mg/kg/day for 8 weeksSignificant decrease in blood glucose levels
Insulin Resistance (HOMA-IR) HFD/STZ-induced Diabetic Rats300 mg/kg/day for 9 weeksSignificantly decreased HOMA-IR index[4]
db/db Mice250 mg/kg/day for 8 weeksImproved insulin sensitivity
Serum Lipids (TC, TG, LDL-C) HFD/STZ-induced Diabetic Rats500 mg/kg/day for 4 weeksSignificant reduction in Total Cholesterol (TC), Triglycerides (TG), and Low-Density Lipoprotein Cholesterol (LDL-C)[5][6]
C57BL/6 Mice on HFD0.1% w/w in dietReduction in total cholesterol and LDL[7]
Body Weight HFD/STZ-induced Diabetic Rats500 mg/kg/day for 4 weeksReduction in body weight gain compared to untreated diabetic rats[5]
C57BL/6 Mice on HFD0.1% w/w in dietAttenuated weight gain[8]
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.

1. High-Fat Diet and Streptozotocin (HFD/STZ)-Induced Diabetic Rat Model

  • Animal Strain: Male Wistar or Sprague-Dawley rats.

  • Induction of Diabetes:

    • Rats are fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of 4-8 weeks to induce insulin resistance.[3][5]

    • Following the dietary induction, a single low dose of streptozotocin (e.g., 35 mg/kg body weight) is administered intraperitoneally to induce partial beta-cell dysfunction.[3]

    • Diabetes is confirmed by measuring fasting blood glucose levels, with levels >11.1 mmol/L typically indicating a diabetic state.

  • Treatment: Metformin is administered orally via gavage at doses ranging from 200-500 mg/kg/day for a specified treatment period (e.g., 4-8 weeks).[3][5][9]

  • Outcome Measures: Blood glucose, insulin levels, lipid profiles, and oral glucose tolerance tests are performed at baseline and at the end of the treatment period.

2. db/db Mouse Model

  • Animal Strain: C57BL/KsJ-db/db mice, which have a spontaneous mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.

  • Induction of Diabetes: Diabetes develops spontaneously in these animals, typically becoming evident by 8 weeks of age.

  • Treatment: Metformin is often administered in the diet (e.g., 0.1% w/w) or via oral gavage.

  • Outcome Measures: Similar to the HFD/STZ model, key parameters include blood glucose, insulin, HbA1c, and lipid levels.

Signaling Pathways and Visualizations

Metformin's mechanism of action involves multiple signaling pathways. The primary pathway involves the activation of AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis.[1][10]

Metformin's Primary Signaling Pathway

The diagram below illustrates the core mechanism of Metformin, initiated by the inhibition of mitochondrial respiratory chain complex I, leading to the activation of AMPK and subsequent downstream effects on glucose and lipid metabolism.[10][11]

Metformin_Pathway Metformin Metformin Mito Mitochondrial Respiratory Chain Complex I Metformin->Mito Inhibits AMP_ATP ↑ AMP/ATP Ratio Mito->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK HGP ↓ Hepatic Gluconeogenesis AMPK->HGP Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) AMPK->Glucose_Uptake Lipogenesis ↓ Lipogenesis AMPK->Lipogenesis

Caption: Core signaling pathway of Metformin.

Experimental Workflow for Animal Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a drug like Metformin in a preclinical animal model of diabetes.

Experimental_Workflow start Animal Acclimatization induction Induction of Diabetes (e.g., HFD + STZ) start->induction grouping Randomization into Treatment Groups induction->grouping treatment Drug Administration (Metformin vs. Vehicle) grouping->treatment monitoring Monitoring (Weight, Glucose) treatment->monitoring endpoint Endpoint Analysis (OGTT, Blood Chemistry, Histology) treatment->endpoint monitoring->treatment

Caption: Experimental workflow for preclinical drug evaluation.

Cross-Model Comparison and Conclusion

Data from both the HFD/STZ-induced diabetic rat model and the db/db mouse model consistently demonstrate that Metformin improves glycemic control and lipid metabolism.[3][5][6][8] The HFD/STZ model is advantageous for studying the interplay between diet-induced insulin resistance and impaired insulin secretion, mirroring the common etiology of type 2 diabetes in humans. The db/db mouse model, on the other hand, provides a robust genetic model of obesity and insulin resistance.

The convergence of findings across these distinct models strengthens the validation of Metformin's core mechanisms of action—namely, the suppression of hepatic glucose production and enhancement of peripheral glucose uptake, primarily through the activation of the AMPK signaling pathway.[1][10] This cross-validation in different animal models provides a strong preclinical basis for its clinical efficacy in treating type 2 diabetes.

References

Ipramidil in Heart Failure Models: A Comparative Analysis Against Other Vasodilators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Ipramidil's performance against other vasodilators in preclinical heart failure models. The following sections detail experimental data, methodologies, and key signaling pathways to offer a comprehensive understanding of this compound's potential in the landscape of heart failure therapeutics.

This compound, a furoxan-based nitric oxide (NO) donor, has demonstrated significant vasodilatory effects and positive outcomes in preclinical studies of heart failure. Its mechanism of action, centered on the NO-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, offers a targeted approach to reducing cardiac preload and afterload. This guide synthesizes available data to compare this compound with established vasodilators, including organic nitrates, ACE inhibitors, and sodium nitroprusside.

Quantitative Comparison of Vasodilator Performance in Heart Failure Models

The following tables summarize the quantitative effects of this compound and other vasodilators on key hemodynamic and cardiac function parameters in various preclinical heart failure models. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different studies, which may involve variations in experimental models and protocols.

Table 1: Effects on Left Ventricular Ejection Fraction (LVEF)

VasodilatorAnimal ModelDosage/AdministrationChange in LVEFCitation(s)
This compound Post-myocardial infarction rat modelNot specified↑ 15% [1]
Nitroglycerin (transdermal patch) Canine model of acute infarctionNot specified↑ (Significant improvement)[2]
Nitroglycerin (NO-releasing patch) Myocardial infarction rat modelNot specified↑ (Enhanced values)[3]
Enalapril Mouse model of arrhythmogenic right ventricular cardiomyopathyNot specified↑ from 24.9% to 37.0% [4]
Enalapril Canine model of pacing-induced heart failure2 mg/kg/day↑ (Improved)[5]

Table 2: Effects on Hemodynamic Parameters

VasodilatorAnimal ModelParameterEffectCitation(s)
This compound Hypertensive rat modelSystolic Blood Pressure↓ 20-25 mmHg [1]
Isosorbide Dinitrate Canine model of acute heart failureLeft Ventricular End-Diastolic Pressure (LVEDP) (Significant)[1][6]
Cardiac Index (Enhanced)[1][6]
Sodium Nitroprusside Canine model of heart failureTotal Peripheral Resistance (Comparable to urotensin I)[7]
Left Ventricular End-Diastolic Pressure (LVEDP) [7]
Pig model of myocardial infarctionLeft Ventricular End-Diastolic Pressure (LVEDP)↓ 32 ± 23 mmHg [8]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: The NO-sGC-cGMP Pathway

This compound exerts its vasodilatory effects through the canonical nitric oxide signaling pathway. As a furoxan derivative, it acts as an NO donor. The released NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation)[9][10][11]. This reduction in both preload and afterload lessens the workload on the failing heart.

Ipramidil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell This compound This compound NO Nitric Oxide (NO) This compound->NO Releases sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca2_reduction ↓ Intracellular Ca²⁺ PKG->Ca2_reduction Leads to Vasodilation Vasodilation Ca2_reduction->Vasodilation Causes

This compound's NO-mediated vasodilation pathway.
Experimental Workflow: Induction and Assessment of Heart Failure in a Rat Model

A common preclinical model for studying heart failure is the post-myocardial infarction model in rats, typically induced by ligation of the left anterior descending (LAD) coronary artery. Following the induction of heart failure, various parameters are assessed to evaluate the efficacy of therapeutic interventions. A standard workflow is depicted below.

Experimental_Workflow cluster_induction Heart Failure Induction cluster_treatment Treatment Phase cluster_assessment Functional Assessment Anesthesia Anesthesia Surgery Surgical Procedure (LAD Ligation) Anesthesia->Surgery Recovery Post-operative Recovery Surgery->Recovery Drug_Admin Vasodilator Administration (e.g., this compound) Recovery->Drug_Admin Control Vehicle/Placebo Control Recovery->Control Echocardiography Echocardiography (LVEF, LV Dimensions) Drug_Admin->Echocardiography PV_Loop Pressure-Volume Loop Analysis (Hemodynamics) Drug_Admin->PV_Loop Control->Echocardiography Control->PV_Loop Histology Histopathological Analysis (Fibrosis, Hypertrophy) PV_Loop->Histology

Workflow for heart failure induction and drug efficacy assessment.

Experimental Protocols

Post-Myocardial Infarction Model in Rats

A widely used method to induce heart failure is the permanent ligation of the left anterior descending (LAD) coronary artery in rats.

  • Anesthesia: Rats are anesthetized, commonly with isoflurane or a combination of ketamine and xylazine.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The LAD is then ligated with a suture. Successful ligation is confirmed by the observation of myocardial blanching in the area supplied by the artery.

  • Post-operative Care: Animals are allowed to recover for a period, typically several weeks, during which the heart undergoes remodeling, leading to the development of heart failure.

Assessment of Cardiac Function

Echocardiography: Transthoracic echocardiography is a non-invasive technique used to assess cardiac structure and function. Key parameters measured include:

  • Left Ventricular Ejection Fraction (LVEF)

  • Fractional Shortening (FS)

  • Left Ventricular Internal Dimensions at end-diastole and end-systole (LVIDd, LVIDs)

Pressure-Volume (PV) Loop Analysis: This is considered the gold standard for detailed in vivo assessment of cardiac function. A pressure-volume catheter is inserted into the left ventricle to simultaneously measure pressure and volume throughout the cardiac cycle. This allows for the determination of several load-independent parameters of systolic and diastolic function, including:

  • End-Systolic Pressure-Volume Relationship (ESPVR)

  • End-Diastolic Pressure-Volume Relationship (EDPVR)

  • Preload Recruitable Stroke Work (PRSW)

  • The time constant of isovolumic relaxation (Tau)

Discussion and Future Directions

The available preclinical data suggests that this compound is a promising vasodilator for the treatment of heart failure. Its ability to improve ejection fraction in a post-infarction model is a significant finding[1]. The primary mechanism of action through NO donation and subsequent cGMP-mediated vasodilation is well-established for this class of compounds[9][10][11].

However, a direct and comprehensive comparison with other standard-of-care vasodilators in the same experimental settings is currently lacking in the published literature. While organic nitrates like nitroglycerin and isosorbide dinitrate, and ACE inhibitors like enalapril have demonstrated benefits in various heart failure models, the heterogeneity of the models and the reported parameters makes a direct quantitative comparison with this compound challenging.

Future research should focus on head-to-head comparative studies of this compound against other vasodilators in standardized and well-characterized animal models of heart failure. Such studies should evaluate a comprehensive range of endpoints, including not only hemodynamic and cardiac function but also markers of cardiac remodeling, neurohormonal activation, and long-term survival. This will be crucial in determining the relative efficacy and potential therapeutic niche of this compound in the management of heart failure. Furthermore, investigating the potential for tolerance development with long-term this compound administration, a known limitation of organic nitrates, would be of significant clinical relevance.

References

Comparative Analysis of Microvascular Responses to Ipramidil and Nipradilol: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the microvascular responses to Ipramidil and Nipradilol is currently not feasible due to a significant lack of published scientific literature and experimental data on this compound's effects on the microcirculation. While extensive research has elucidated the microvascular actions of Nipradilol, a non-selective beta-blocker with nitric oxide (NO) donating properties, information on this compound is sparse and largely originates from non-peer-reviewed sources. This guide, therefore, provides a comprehensive overview of the well-documented microvascular effects of Nipradilol and presents the limited available information on this compound to offer a theoretical mechanistic comparison.

Nipradilol: A Dual-Action Vasodilator

Nipradilol is a multifaceted pharmaceutical agent that exerts its effects on the microvasculature through two primary mechanisms: non-selective beta-adrenergic blockade and nitric oxide donation.[1][2] This dual functionality allows for a comprehensive influence on blood vessel tone and blood flow. As a non-selective beta-blocker, Nipradilol inhibits the actions of catecholamines on beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate and myocardial contractility.[2] More pertinent to its microvascular effects, its role as a nitric oxide donor promotes vasodilation by relaxing the inner muscles of blood vessels, thereby improving blood flow and reducing vascular resistance.[1][2]

Quantitative Effects of Nipradilol on Microcirculation

Numerous studies have quantified the impact of Nipradilol on various microvascular beds. The following tables summarize key findings from this research.

Parameter Vessel Type Tissue Change with Nipradilol Dosage/Concentration Study Population Citation
Blood Flow Velocity Retinal ArteriesRetinaIncreased from 2.65±0.48 mm/sec to 3.02±0.45 mm/secTopical instillation for 2 weeksHealthy Volunteers[3]
Vessel Diameter Arterioles (<100 µm)Coronary MyocardiumSignificant, dose-dependent dilation10⁻⁸–10⁻⁴ M (topical suffusion)Anesthetized Dogs[4]
Vessel Diameter Arteries (>200 µm)Coronary MyocardiumDilation (less than in smaller arterioles)10⁻⁸–10⁻⁴ M (topical suffusion)Anesthetized Dogs[4]
Vessel Diameter ArteriolesMesenteryIncreased to 109±2% (10⁻⁷ M) and 112±2% (10⁻⁶ M) of control10⁻⁷ M and 10⁻⁶ M (topical application)Rats[5]
Optic Nerve Head Tissue Blood Velocity MicrovasculatureOptic Nerve HeadIncreased by 13%0.25% twice daily for 14 daysRabbits[6][7]
Resistance Index (RI) Temporal Short Posterior Ciliary ArteriesRetrobulbarSignificant decrease at 2 hoursTopical instillationNormal and Normal-Tension Glaucoma Eyes[8]
Resistance Index (RI) Ophthalmic ArteriesRetrobulbarSignificant decrease at 1 weekTopical instillationNormal and Normal-Tension Glaucoma Eyes[8]
Parameter Condition Effect of Nipradilol Dosage Study Population Citation
Intraocular Pressure (IOP) Normal and Ocular HypertensiveDecreased0.25% topical instillationHumans[9][10]
Aqueous Flow Rate NormalDecreased by 20% in the treated eye0.25% single instillationHumans[9]
Uveoscleral Outflow NormalIncreased0.25% single instillationHumans[9]
Leukocyte-Endothelium Interaction HypercholesterolemiaReduced number of trapped leukocytes1% eyedrop twice daily for 8 weeksRats[11]
Experimental Protocols for Key Nipradilol Studies

Study of Retinal Microcirculation in Healthy Volunteers [3]

  • Subjects: Eight healthy volunteers.

  • Intervention: Single-blind trial with instillation of Nipradilol or saline twice a day for 2 weeks.

  • Measurements: Retinal microcirculation velocities at the perifovea were quantitatively analyzed using a Retinal Function Imager (RFI). Intraocular pressure (IOP) and blood pressure (BP) were also measured before and after the instillation period.

Analysis of Coronary Microvascular Response in Anesthetized Dogs [4]

  • Animal Model: Anesthetized dogs.

  • Methodology: Coronary arteries and arterioles on the epicardial surface of the heart were visualized using stroboscopic illumination and intravital microscopy with fluorescence angiography.

  • Intervention: Vessel diameters were measured under control conditions and during topical suffusion of Nipradilol (10⁻⁸–10⁻⁴ M).

Investigation of Mesenteric Microvascular Tone in Rats [5]

  • Animal Model: Wistar rats.

  • Methodology: In vivo examination of arterioles and venules in the mesentery.

  • Intervention: Topical application of Nipradilol (10⁻⁷ M and 10⁻⁶ M).

  • Measurements: Changes in the diameter of arterioles and venules were recorded.

Signaling Pathways and Experimental Workflow of Nipradilol

Nipradilol_Mechanism Nipradilol Nipradilol Beta_Adrenergic_Receptors β-Adrenergic Receptors Nipradilol->Beta_Adrenergic_Receptors blocks Nitric_Oxide_Release Nitric Oxide (NO) Release Nipradilol->Nitric_Oxide_Release promotes Beta_Blockade β-Blockade Beta_Adrenergic_Receptors->Beta_Blockade Guanylate_Cyclase Guanylate Cyclase Nitric_Oxide_Release->Guanylate_Cyclase activates cGMP Increased cGMP Guanylate_Cyclase->cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation Reduced_Sympathetic_Tone Reduced Sympathetic Tone Beta_Blockade->Reduced_Sympathetic_Tone Reduced_Sympathetic_Tone->Smooth_Muscle_Relaxation

Figure 1: Simplified signaling pathway of Nipradilol's dual-action mechanism.

Experimental_Workflow cluster_Preclinical Preclinical Studies cluster_Clinical Clinical Studies Animal_Model Animal Model Selection (e.g., Rats, Dogs, Rabbits) Surgical_Preparation Surgical Preparation for Microcirculation Visualization Animal_Model->Surgical_Preparation Baseline_Measurement Baseline Microvascular Parameter Measurement Surgical_Preparation->Baseline_Measurement Drug_Administration Nipradilol Administration (Topical, Suffusion) Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-Administration Parameter Measurement Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis and Comparison Post_Drug_Measurement->Data_Analysis Volunteer_Recruitment Healthy Volunteer or Patient Recruitment Baseline_Clinical_Data Baseline Clinical Data Collection (IOP, BP, Blood Flow) Volunteer_Recruitment->Baseline_Clinical_Data Drug_Instillation Nipradilol Instillation Baseline_Clinical_Data->Drug_Instillation Follow_up_Measurements Follow-up Measurements at Specified Time Points Drug_Instillation->Follow_up_Measurements Statistical_Analysis Statistical Analysis Follow_up_Measurements->Statistical_Analysis

Figure 2: General experimental workflow for assessing Nipradilol's microvascular effects.

This compound: An Elusive Comparator

In stark contrast to Nipradilol, there is a notable absence of peer-reviewed scientific studies detailing the microvascular effects of this compound. The name "this compound" itself is ambiguous in the scientific literature, often leading to confusion with "Iopamidol," a radiographic contrast agent.

One commercial source describes this compound as a soluble guanylate cyclase (sGC) activator, suggesting it may be used for cardiac arrhythmia and ventricular dysfunction by increasing cyclic guanosine monophosphate (cGMP) levels in cardiac and vascular cells to enhance blood flow. However, this claim is not substantiated by accessible scientific publications.

Theoretical Mechanistic Comparison

Assuming the unverified mechanism of this compound as a soluble guanylate cyclase activator holds true, a theoretical comparison with Nipradilol can be drawn based on their differing signaling pathways.

  • Nipradilol: As a nitric oxide donor, Nipradilol indirectly activates sGC by providing its natural ligand, NO. This is coupled with its beta-blocking activity, which reduces the sympathetic drive on the vasculature.

  • This compound (Hypothetical): As a direct sGC activator, this compound would bypass the need for nitric oxide and directly stimulate the enzyme to produce cGMP. This mechanism is distinct from NO donors and may be effective even in conditions of endothelial dysfunction where NO production is impaired.

Mechanistic_Comparison cluster_Nipradilol Nipradilol cluster_this compound This compound (Hypothetical) Nipradilol_Node Nipradilol NO_Donation NO Donation Nipradilol_Node->NO_Donation Beta_Blockade_Comp β-Blockade Nipradilol_Node->Beta_Blockade_Comp sGC_Activation_Indirect Indirect sGC Activation NO_Donation->sGC_Activation_Indirect Vasodilation_Comp Vasodilation Beta_Blockade_Comp->Vasodilation_Comp contributes to cGMP_Increase Increased cGMP sGC_Activation_Indirect->cGMP_Increase leads to Ipramidil_Node This compound sGC_Activation_Direct Direct sGC Activation Ipramidil_Node->sGC_Activation_Direct sGC_Activation_Direct->cGMP_Increase leads to cGMP_Increase->Vasodilation_Comp

Figure 3: Theoretical comparison of the signaling pathways of Nipradilol and a hypothetical sGC activator.

Conclusion

While a robust, data-driven comparative analysis of the microvascular responses to this compound and Nipradilol is not possible due to the lack of scientific evidence for this compound, this guide provides a thorough overview of the well-established effects of Nipradilol. The dual-action mechanism of Nipradilol, combining beta-blockade with nitric oxide donation, results in significant and measurable improvements in microvascular blood flow and vasodilation in various tissues.

The purported mechanism of this compound as a direct soluble guanylate cyclase activator presents an interesting theoretical alternative for achieving vasodilation. However, without rigorous scientific investigation and published data, any claims regarding its efficacy and microvascular effects remain speculative. Further research is imperative to validate the pharmacological actions of this compound and to determine its potential role in modulating microvascular responses. Researchers and drug development professionals should exercise caution and rely on peer-reviewed data when evaluating and comparing such compounds.

References

Head-to-Head Comparison: Isosorbide Dinitrate and the Challenge of Identifying Ipramidil

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of Ipramidil and Isosorbide dinitrate for researchers, scientists, and drug development professionals is currently not feasible due to the lack of identifiable scientific literature and clinical data for a vasodilator named "this compound." Extensive searches for "this compound" in pharmacological and clinical databases consistently yield no relevant results for a substance with vasodilatory properties. The search term is frequently auto-corrected to "Iopamidol," a non-ionic, water-soluble radiographic contrast agent, which is not pharmacologically comparable to Isosorbide dinitrate.

Given this, it is highly probable that "this compound" is a misspelling or a non-standard name for another compound. One possibility, based on phonetic similarity and pharmacological action, is Nipradilol , a beta-blocker with alpha-1 adrenergic blocking activity that also possesses a nitric oxide (NO)-donating effect, similar to Isosorbide dinitrate.

Therefore, to provide a valuable comparative guide for the intended audience, this report will proceed with a detailed head-to-head comparison of Isosorbide dinitrate and Nipradilol , focusing on their mechanisms of action, pharmacokinetics, and clinical applications, supported by available experimental data.

Isosorbide Dinitrate vs. Nipradilol: A Comparative Analysis

Isosorbide dinitrate (ISDN) is a well-established organic nitrate used for the treatment of angina pectoris and heart failure.[1][2][3] Nipradilol is a non-selective beta-blocker with additional alpha-1 adrenergic blocking and vasodilating properties due to its nitric oxide-donating moiety.

Mechanism of Action

Both Isosorbide dinitrate and Nipradilol exert their vasodilatory effects, at least in part, through the nitric oxide (NO) signaling pathway. However, their primary mechanisms and broader pharmacological profiles differ significantly.

Isosorbide Dinitrate: ISDN is a prodrug that is metabolized to its active form, nitric oxide (NO).[1][4][5] NO activates guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP).[4][5] Elevated cGMP levels result in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[4] This effect is more pronounced on veins than arteries, leading to a reduction in cardiac preload.[1][3]

Nipradilol: Nipradilol's mechanism is multifaceted. As a non-selective beta-blocker, it antagonizes beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate, myocardial contractility, and blood pressure. Its alpha-1 adrenergic blocking activity contributes to vasodilation by inhibiting norepinephrine-induced vasoconstriction. Importantly, Nipradilol also donates nitric oxide, which contributes to its vasodilatory and intraocular pressure-lowering effects.

Signaling Pathways

The vasodilatory actions of both compounds converge on the nitric oxide pathway, as illustrated below.

cluster_ISDN Isosorbide Dinitrate Pathway cluster_Nipradilol Nipradilol Pathway ISDN Isosorbide Dinitrate Metabolism Metabolic Conversion ISDN->Metabolism NO_ISDN Nitric Oxide (NO) Metabolism->NO_ISDN GC Guanylate Cyclase (activated) NO_ISDN->GC Nipradilol Nipradilol Beta_Blockade β-Adrenergic Receptor Antagonism Nipradilol->Beta_Blockade Alpha_Blockade α1-Adrenergic Receptor Antagonism Nipradilol->Alpha_Blockade NO_Nipradilol Nitric Oxide (NO) Donation Nipradilol->NO_Nipradilol NO_Nipradilol->GC GTP GTP GC->GTP cGMP cGMP (increased) GTP->cGMP MLCP Myosin Light Chain Phosphatase (activated) cGMP->MLCP MLC Myosin Light Chain (dephosphorylated) MLCP->MLC Relaxation Smooth Muscle Relaxation MLC->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Figure 1: Comparative Signaling Pathways of Isosorbide Dinitrate and Nipradilol leading to Vasodilation.

Pharmacokinetic Properties

The pharmacokinetic profiles of Isosorbide dinitrate and Nipradilol show notable differences in their absorption, metabolism, and half-life.

ParameterIsosorbide DinitrateNipradilol
Bioavailability Oral: ~20% (extensive first-pass metabolism)Data not readily available
Metabolism Hepatic, to active metabolites (isosorbide-5-mononitrate and isosorbide-2-mononitrate)[1][6]Primarily hepatic
Half-life Parent drug: ~1 hour; Active metabolites: 2-5 hours[6][7]~3-4 hours
Onset of Action Sublingual: 2-5 minutes; Oral: ~1 hour[6]Data not readily available
Duration of Action Sublingual: 1-2 hours; Oral: up to 8 hours[6]Data not readily available

Experimental Data and Clinical Efficacy

Isosorbide Dinitrate: Clinical trials have extensively documented the efficacy of ISDN in the management of angina and heart failure. In patients with angina, ISDN has been shown to increase exercise tolerance and reduce the frequency of anginal attacks.[8][9] A fixed-dose combination of isosorbide dinitrate and hydralazine has demonstrated significant mortality benefit in African-American patients with heart failure.[10][11]

Nipradilol: The primary clinical application of Nipradilol is in the treatment of glaucoma, where it reduces intraocular pressure by increasing aqueous humor outflow, an effect partially mediated by nitric oxide. While it possesses systemic vasodilatory and antihypertensive effects, its use for these indications is less common compared to other beta-blockers.

Experimental Protocols

Measurement of Vasodilation (General Protocol): A common experimental method to assess the vasodilatory effects of compounds like Isosorbide dinitrate and Nipradilol involves the use of isolated arterial rings from animal models (e.g., rat aorta).

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Isolate Thoracic Aorta A2 Cut into Rings (2-3 mm) A1->A2 A3 Mount in Organ Bath A2->A3 B1 Equilibrate under Tension B2 Induce Contraction (e.g., with Phenylephrine) B1->B2 B3 Administer Test Compound (Isosorbide Dinitrate or Nipradilol) B2->B3 B4 Record Changes in Tension B3->B4 C1 Measure Relaxation Response C2 Construct Dose-Response Curve C1->C2 C3 Calculate EC50 C2->C3

Figure 2: General Experimental Workflow for Assessing Vasodilatory Effects in vitro.

Adverse Effects

Adverse EffectIsosorbide DinitrateNipradilol
Common Headache, dizziness, hypotension, flushing[1][2]Bradycardia, fatigue, dizziness
Less Common Tachycardia, nausea, vomitingBronchospasm, cold extremities
Tolerance Can develop with continuous use, requiring a nitrate-free interval[1][4]Less likely to cause nitrate-like tolerance

Conclusion

While a direct comparison with the requested "this compound" is not possible due to a lack of available data, the comparison between Isosorbide dinitrate and Nipradilol highlights two distinct therapeutic agents that share a common mechanistic element in nitric oxide-mediated vasodilation. Isosorbide dinitrate is a pure vasodilator primarily used in cardiovascular conditions like angina and heart failure. In contrast, Nipradilol is a multi-faceted drug combining beta-blockade, alpha-1 blockade, and NO donation, with its primary clinical use in ophthalmology for the treatment of glaucoma. The choice between these or similar agents would depend entirely on the specific therapeutic goal and the patient's overall clinical profile. For researchers and drug development professionals, the dual-action nature of molecules like Nipradilol may offer interesting avenues for developing novel therapeutics with tailored pharmacological profiles.

References

Evaluating the Therapeutic Index: A Comparative Analysis of Ipramidil and Established Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic index (TI) is a cornerstone of assessing a drug's safety and efficacy. The TI provides a quantitative measure of the margin between the dose that produces a therapeutic effect and the dose that elicits toxicity. This guide provides a comparative overview of the therapeutic index of the investigational drug Ipramidil against established antiarrhythmic agents: flecainide, amiodarone, and propranolol. Due to the limited availability of public data for this compound, this guide focuses on presenting the available information for the established drugs and outlines the standardized experimental protocols for determining the therapeutic index.

Quantitative Comparison of Therapeutic Indices

A comprehensive search for preclinical and clinical data on this compound did not yield publicly available information on its 50% effective dose (ED50), 50% lethal dose (LD50), or its calculated therapeutic index. Consequently, a direct quantitative comparison with established drugs is not possible at this time.

For established antiarrhythmic drugs, the therapeutic index is a critical parameter that guides clinical use, often highlighting a narrow window between efficacy and toxicity. While a precise, universally agreed-upon TI value is often elusive and can vary based on the specific indication and patient population, the available data underscores the importance of careful therapeutic drug monitoring for these agents.

DrugClassMechanism of ActionAvailable Toxicity and Efficacy DataTherapeutic Window
This compound Soluble guanylate cyclase (sGC) activatorIncreases cyclic guanosine monophosphate (cGMP) levels, leading to vasodilation and other cardioprotective effects.No publicly available LD50 or ED50 data.Not Established
Flecainide Ic AntiarrhythmicBlocks fast-acting sodium channels (Nav1.5) in cardiac tissue, slowing the upstroke of the cardiac action potential.Considered a narrow therapeutic index drug.[1][2][3]Narrow
Amiodarone III Antiarrhythmic (with properties of Classes I, II, and IV)Primarily blocks potassium channels, prolonging the cardiac action potential. Also affects sodium and calcium channels and has anti-adrenergic effects.LD50 in rats: >3,000 mg/kg (oral), 170 mg/kg (intravenous).[4] Recognized as having a narrow therapeutic index.Narrow
Propranolol II Antiarrhythmic (Beta-Blocker)Non-selective beta-adrenergic receptor blocker, decreasing heart rate, myocardial contractility, and blood pressure.Toxic dose in humans is approximately 2g. LD50 in mice: 565 mg/kg (oral), 22-35 mg/kg (intravenous).Wide (compared to other antiarrhythmics)

Experimental Protocols

The determination of the therapeutic index relies on meticulously conducted preclinical studies to establish the ED50 and LD50. The following are detailed methodologies for these key experiments.

Determination of Median Lethal Dose (LD50)

The LD50, the dose of a substance that is lethal to 50% of a test population, is a primary indicator of acute toxicity. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for conducting these studies to ensure data quality and animal welfare.

Experimental Workflow for LD50 Determination (based on OECD Guideline 423: Acute Toxic Class Method)

LD50_Workflow cluster_prep Preparation Phase cluster_dosing Dosing and Observation cluster_analysis Data Analysis and Endpoint Animal_Selection Animal Selection (e.g., specific pathogen-free rats, one sex) Acclimatization Acclimatization (minimum 5 days) Animal_Selection->Acclimatization Fasting Fasting (e.g., 18-24 hours before dosing) Acclimatization->Fasting Dose_Admin Dose Administration (oral gavage, single dose) Fasting->Dose_Admin Observation_Short Short-term Observation (hourly for the first few hours) Dose_Admin->Observation_Short Observation_Long Long-term Observation (daily for 14 days) Observation_Short->Observation_Long Clinical_Signs Record Clinical Signs (e.g., changes in skin, fur, eyes, respiration, behavior) Observation_Long->Clinical_Signs Body_Weight Record Body Weight (prior to dosing and at regular intervals) Observation_Long->Body_Weight Necropsy Gross Necropsy (at the end of the study) Observation_Long->Necropsy Data_Evaluation Data Evaluation (mortality, clinical signs, body weight changes) Clinical_Signs->Data_Evaluation Body_Weight->Data_Evaluation Necropsy->Data_Evaluation LD50_Est LD50 Estimation (statistical methods, e.g., Probit analysis) Data_Evaluation->LD50_Est

Workflow for LD50 Determination
Determination of Median Effective Dose (ED50)

The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the subjects. For antiarrhythmic drugs, this is typically assessed in animal models of induced arrhythmia.

Experimental Workflow for ED50 Determination in an Animal Model of Arrhythmia

ED50_Workflow cluster_prep Preparation and Induction cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Animal_Prep Animal Preparation (e.g., anesthetized and instrumented rodent or larger mammal) Baseline_ECG Baseline ECG Recording Animal_Prep->Baseline_ECG Arrhythmia_Induction Arrhythmia Induction (e.g., coronary artery ligation, programmed electrical stimulation, or arrhythmogenic agent infusion) Baseline_ECG->Arrhythmia_Induction Drug_Admin Test Drug Administration (various dose groups) Arrhythmia_Induction->Drug_Admin ECG_Monitoring Continuous ECG Monitoring Drug_Admin->ECG_Monitoring Efficacy_Endpoint Assessment of Efficacy (e.g., suppression of premature ventricular contractions, termination of tachycardia) ECG_Monitoring->Efficacy_Endpoint Dose_Response Dose-Response Curve Generation Efficacy_Endpoint->Dose_Response ED50_Calc ED50 Calculation (statistical analysis, e.g., logistic regression) Dose_Response->ED50_Calc

Workflow for ED50 Determination

Signaling Pathways

The therapeutic effects of this compound and the established antiarrhythmic drugs are mediated through distinct signaling pathways.

Signaling Pathway of this compound

This compound acts as a soluble guanylate cyclase (sGC) activator. This pathway is crucial for mediating the effects of nitric oxide (NO), a key signaling molecule in the cardiovascular system.

Ipramidil_Pathway This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation & Cardioprotective Effects PKG->Vasodilation leads to

This compound Signaling Pathway

Signaling Pathways of Established Antiarrhythmic Drugs

Flecainide, amiodarone, and propranolol exert their effects by modulating ion channels and receptors involved in the cardiac action potential.

Established_Drugs_Pathway cluster_flecainide Flecainide (Class Ic) cluster_amiodarone Amiodarone (Class III) cluster_propranolol Propranolol (Class II) Flecainide Flecainide Na_Channel Voltage-gated Sodium Channels (Nav1.5) Flecainide->Na_Channel blocks Depolarization Decreased Rate of Phase 0 Depolarization Na_Channel->Depolarization results in Amiodarone Amiodarone K_Channel Potassium Channels (e.g., hERG) Amiodarone->K_Channel blocks Repolarization Prolonged Repolarization (Action Potential Duration) K_Channel->Repolarization results in Propranolol Propranolol Beta_Receptor Beta-Adrenergic Receptors Propranolol->Beta_Receptor blocks cAMP Decreased cAMP Beta_Receptor->cAMP inhibits production of Heart_Rate Decreased Heart Rate & Contractility cAMP->Heart_Rate leads to

Established Antiarrhythmic Drug Pathways

References

Safety Operating Guide

Navigating the Disposal of Ipramidil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the proper disposal of Ipramidil, it is essential to adhere to the general guidelines for chemical waste management, as specific protocols for this compound are not detailed in the available literature. Researchers, scientists, and drug development professionals should consult their institution's Environmental Health and Safety (EHS) department for specific guidance tailored to their location and facilities. The following information provides a general, step-by-step approach to safely manage and dispose of this compound waste.

Core Disposal Procedures

The disposal of this compound, like many pharmaceutical compounds, should be managed as hazardous chemical waste. This ensures that its potential environmental and health impacts are minimized.

Step 1: Waste Identification and Segregation

  • Identify: All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and personal protective equipment (PPE), must be identified as hazardous waste.

  • Segregate: This waste must be segregated from non-hazardous and other types of chemical waste to prevent accidental reactions and to ensure proper disposal treatment.

Step 2: Proper Waste Containment

  • Containers: Use only approved, leak-proof, and clearly labeled hazardous waste containers. The containers should be compatible with the chemical nature of the waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "this compound in methanol solution," "Contaminated labware with this compound"). The accumulation start date should also be clearly marked.

Step 3: Storage

  • Location: Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) or central accumulation area (CAA) as designated by your institution's EHS department.

  • Conditions: The storage area should be away from sources of ignition and incompatible materials.

Step 4: Disposal

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's contracted and licensed hazardous waste disposal company. Never dispose of this compound down the drain or in the regular trash.

  • Documentation: Ensure all necessary paperwork, such as waste manifests, is completed accurately to maintain a clear record of the disposal process from "cradle to grave."

Logical Workflow for this compound Disposal

The following diagram illustrates the general decision-making and action process for the disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Documentation cluster_3 Final Disposal A This compound Waste Generated B Identify as Hazardous Waste A->B C Segregate from other waste streams B->C D Place in a labeled, compatible container C->D E Store in designated Satellite Accumulation Area D->E F Complete hazardous waste manifest E->F G Arrange for licensed hazardous waste pickup F->G H Waste transported for incineration or other approved treatment G->H

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) for any chemical you are working with. If an SDS for this compound is not available, treat it with the caution afforded to a new and potentially hazardous chemical compound.

Personal protective equipment for handling Ipramidil

Author: BenchChem Technical Support Team. Date: December 2025

This guide furnishes essential, immediate safety and logistical information for handling Iopamidol in a laboratory setting. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe research environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent dermal, ocular, and respiratory exposure to Iopamidol. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentSpecifications and Use
Eye Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1] To be worn at all times in the laboratory to protect against splashes and airborne particles.[2] An emergency eye wash station should be readily accessible.[2][3]
Hand Protection Chemical-resistant, impervious glovesNitrile, latex, or latex/nitrile gloves are suitable for preventing skin contact.[3][4] Gloves should be inspected for degradation before use and washed before removal.[3] For tasks with high exposure risk, consider double gloving.[3]
Body Protection Impervious clothing / Laboratory coatA disposable lab coat or gown should be worn to protect against contamination of personal clothing.[2][3] For tasks with a higher risk of splashes, disposable sleeve covers may be appropriate.[3]
Respiratory Protection NIOSH/MSHA approved respiratorA suitable respirator should be used when there is a risk of generating dust or aerosols, or if exposure limits are exceeded.[1][2] For emergency situations, a self-contained breathing apparatus should be available.[4]

Operational and Disposal Plans

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood or a containment system like a biological safety cabinet or glovebox.[3]

  • Avoid the formation and inhalation of dust, mists, and vapors.[2][3]

  • Prevent all contact with skin, eyes, and clothing.[3]

  • Wash hands and any exposed skin thoroughly after handling and before leaving the laboratory.[2][3]

  • Keep containers tightly sealed when not in use.

Disposal Plan:

  • Unused Iopamidol: Dispose of as hazardous chemical waste in accordance with federal, state, and local environmental regulations.[2] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]

  • Contaminated Materials:

    • Personal Protective Equipment (PPE): Contaminated disposable gloves, lab coats, and other materials should be collected in a designated, sealed waste container for disposal as hazardous waste.

    • Labware: Reusable glassware should be decontaminated. If decontamination is not possible, it should be disposed of as hazardous waste.

    • Empty Containers: Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled according to institutional protocols.[1]

  • Spills:

    • Evacuate and restrict access to the spill area.

    • Wear the appropriate personal protective equipment as outlined above.

    • For liquid spills, absorb with an inert, non-combustible material such as diatomite or universal binders.[2] For solid spills, carefully sweep or vacuum to avoid generating dust.[1][3]

    • Collect the spilled material and absorbent into a suitable, labeled container for hazardous waste disposal.[3][4]

    • Decontaminate the spill area and any equipment used with a suitable solvent, such as alcohol, and wash the site after material pickup is complete.[2]

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4][5] Remove contact lenses if present and easy to do so.[2] Seek prompt medical attention.[2][5]
Skin Contact Remove contaminated clothing and shoes.[2][5] Immediately wash the affected skin area thoroughly with plenty of soap and water.[2][4] If irritation persists, consult a physician.[4]
Inhalation Move the individual to an area with fresh air.[2][4][5] If breathing is difficult, provide respiratory support, such as artificial respiration or oxygen, and seek immediate medical assistance.[2][3][5]
Ingestion If the person is conscious, wash out their mouth with water.[2][5] Do NOT induce vomiting.[2] Seek immediate medical attention.[2]

Experimental Workflow and Safety Protocol

Iopamidol Handling and Safety Workflow.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.